molecular formula C8H15N5O B135301 2-Hydroxyatrazine CAS No. 2163-68-0

2-Hydroxyatrazine

货号: B135301
CAS 编号: 2163-68-0
分子量: 197.24 g/mol
InChI 键: NFMIMWNQWAWNDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Atrazine-2-hydroxy (HA) is a primary environmental metabolite of the widely used herbicide atrazine, formed through hydrolysis in soil and water as well as microbial degradation . This compound is a critical analytical standard for researchers studying the environmental fate and transport of atrazine, as its presence signifies a major degradation pathway of the parent herbicide . In environmental science, Atrazine-2-hydroxy serves as a primary marker for monitoring the natural attenuation of atrazine in ecosystems. Its formation is a key intermediate step in the degradation process, which can proceed through both abiotic mechanisms, such as acid hydrolysis and advanced oxidation processes (AOPs) , and biotic mechanisms mediated by soil microbes or specific phytochemicals from certain plants . Research into its behavior is essential for modeling the complete lifecycle of triazine herbicides in the environment. Furthermore, this metabolite is a vital reference material in toxicological studies aimed at understanding the complete risk profile of atrazine contamination. While the parent compound is a known endocrine disruptor , ongoing research investigates the potential biological activity and significance of its major transformation products, including Atrazine-2-hydroxy . Its analysis is crucial for evaluating the effectiveness of remediation strategies, such as photocatalytic treatment and ozone-based advanced oxidation , where tracking the formation and subsequent degradation of intermediates is key to process optimization.

属性

IUPAC Name

4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIMWNQWAWNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037807
Record name 2-Hydroxyatrazine
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Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2163-68-0
Record name Hydroxyatrazine
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URL https://commonchemistry.cas.org/detail?cas_rn=2163-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Hydroxyatrazine
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Record name 2-Hydroxyatrazine
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Record name HYDROXYATRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Y04ELA63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Hydroxyatrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine is a major metabolite of the widely used herbicide atrazine (B1667683). It is formed through the hydrolytic dechlorination of atrazine in the environment and within organisms. Unlike its parent compound, this compound does not exhibit herbicidal properties. However, its persistence in the environment and potential toxicological effects, particularly on renal function, have made it a subject of scientific interest. This technical guide provides a detailed overview of the chemical structure, properties, analytical methodologies, and toxicological profile of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2(1H)-one, is a triazine compound where the chlorine atom of atrazine is replaced by a hydroxyl group.[1][2] This structural change significantly alters its chemical and biological properties.

Chemical Identifiers
IdentifierValue
IUPAC Name 4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one[2]
CAS Number 2163-68-0[2]
Molecular Formula C8H15N5O[2][3]
Canonical SMILES CCNC1=NC(=O)NC(=N1)NC(C)C[2]
InChI InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)[1][2][3]
InChIKey NFMIMWNQWAWNDW-UHFFFAOYSA-N[1][2]
Physicochemical Properties
PropertyValueSource
Molecular Weight 197.24 g/mol [2][3][4][5]
Appearance Solid[4]-
Melting Point Not available-
Boiling Point 274.3 ± 23.0 °C (Predicted)[6]
Water Solubility 55.85 mg/L (at 2 °C)[6][7]
logP 2.09[8]
pKa 7.68 ± 0.70 (Predicted)[6]

Experimental Protocols

Accurate determination of this compound in various matrices is crucial for environmental monitoring and toxicological studies. The following sections detail common analytical methods.

Sample Preparation: Solid-Phase Extraction (SPE) from Water

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of this compound from water samples prior to chromatographic analysis.

Materials:

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Pass the water sample (typically 100-500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes.

  • Elution: Elute the retained this compound with a suitable solvent. A common elution solvent is a mixture of dichloromethane and methanol (e.g., 80:20 v/v) or ethyl acetate. Collect the eluate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a common method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water. A typical starting condition is 30:70 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of this compound, which often requires derivatization to increase its volatility.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Derivatization Protocol (Silylation):

  • Evaporate the sample extract to dryness.

  • Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a solvent such as pyridine (B92270) or acetonitrile.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp to 180 °C at 10 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Signaling Pathways and Toxicological Effects

While the parent compound atrazine is a known endocrine disruptor that can increase aromatase activity and affect steroidogenesis, this compound does not appear to share this mechanism. Studies have shown that this compound does not alter endocrine-specific endpoints in pubertal assays. The primary toxicological effect of this compound is nephrotoxicity (kidney damage).

While direct studies on the signaling pathways affected by this compound are limited, research on atrazine-induced kidney damage provides insights into potential mechanisms. Atrazine has been shown to induce oxidative stress and activate the Nrf2 and Wnt/β-catenin signaling pathways in the kidney. Given that this compound is a major metabolite of atrazine and is also linked to kidney damage, it is plausible that it may contribute to or independently activate these pathways.

Metabolic Pathway of Atrazine to this compound

The primary transformation of atrazine to this compound occurs through hydrolysis, a reaction that can be both chemically and biologically mediated.

Atrazine_Metabolism Atrazine Atrazine Hydroxyatrazine This compound Atrazine->Hydroxyatrazine Hydrolysis Dealkylated_Metabolites Dealkylated Metabolites Atrazine->Dealkylated_Metabolites Dealkylation

Caption: Metabolic conversion of atrazine.

Hypothesized Signaling Pathway for this compound Nephrotoxicity

Based on the known renal toxicity of atrazine and its metabolites, the following diagram illustrates a hypothesized signaling pathway for this compound-induced nephrotoxicity, involving oxidative stress and the subsequent activation of the Nrf2 and Wnt/β-catenin pathways.

Hydroxyatrazine_Nephrotoxicity cluster_cell Renal Cell cluster_Nrf2 Nrf2 Pathway cluster_Wnt Wnt/β-catenin Pathway Hydroxyatrazine This compound ROS Increased Reactive Oxygen Species (ROS) Hydroxyatrazine->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 Wnt_Beta_Catenin Wnt/β-catenin Activation Oxidative_Stress->Wnt_Beta_Catenin Cell_Damage Cell Damage & Inflammation Oxidative_Stress->Cell_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Fibrosis Renal Fibrosis Wnt_Beta_Catenin->Fibrosis Fibrosis->Cell_Damage

References

Synthesis of 2-Hydroxyatrazine Analytical Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 2-hydroxyatrazine analytical standard. This compound is the primary degradation product of the widely used herbicide atrazine (B1667683), and its availability as a high-purity analytical standard is crucial for environmental monitoring, toxicological studies, and metabolism research. The primary route for the synthesis of this compound is through the hydrolysis of atrazine, a process that can be achieved under various conditions. This document details the chemical principles, experimental protocols, and analytical methods for the preparation and purification of this compound.

Core Synthesis Pathway: Acid-Catalyzed Hydrolysis of Atrazine

The most direct and common laboratory method for the synthesis of this compound is the acid-catalyzed hydrolysis of atrazine. This reaction involves the nucleophilic substitution of the chlorine atom on the triazine ring with a hydroxyl group from water. The reaction is facilitated by the protonation of a ring nitrogen, which increases the electrophilicity of the carbon atom bonded to the chlorine.

While specific, detailed protocols for the synthesis of the analytical standard are not abundant in peer-reviewed literature, the principles of this reaction are well-established. The following protocol is a composite method based on the known chemistry of s-triazines and general organic synthesis techniques. It is important to note that the hydrolysis of atrazine is a relatively slow process under mild conditions.[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • Atrazine (high purity)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Methanol (B129727), Acetonitrile, Water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of atrazine in a suitable volume of water.

  • Acidification: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the atrazine suspension. The pH of the solution should be acidic to facilitate the hydrolysis. A pH of ≤ 4 has been shown to be effective.[2]

  • Heating and Reflux: Heat the reaction mixture to reflux. The reaction time will depend on the temperature and acid concentration. Due to the slow nature of the hydrolysis at lower temperatures, refluxing for several hours to days may be necessary to achieve a reasonable conversion. Monitoring the reaction progress by a suitable analytical technique like HPLC is recommended.

  • Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7. Effervescence will be observed due to the release of CO₂.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate (B1210297) to recover the this compound. This compound has limited solubility in many organic solvents, so multiple extractions are crucial.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted atrazine and potentially other minor by-products. Purification is essential to obtain an analytical standard grade material.

1. Solid-Phase Extraction (SPE):

Solid-phase extraction is an effective method for purifying this compound, particularly for removing more nonpolar impurities like atrazine. Cation-exchange SPE cartridges can be used for this purpose.

Experimental Protocol: SPE Purification

  • Column Conditioning: Condition a cation-exchange SPE cartridge by washing it with methanol followed by acidified water (e.g., pH 2.5).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the aqueous mobile phase (acidified water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to elute any remaining atrazine.

  • Elution: Elute the this compound from the cartridge using a suitable polar solvent, such as methanol or a methanol/water mixture, potentially with the addition of a small amount of base to neutralize the charge interaction.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to yield the purified this compound.

2. Recrystallization:

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the this compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent.

General Protocol: Recrystallization

  • Solvent Selection: Experiment with small amounts of the crude product and various solvents (e.g., water, ethanol, methanol, acetonitrile, or mixtures) to find a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize the key chemical and physical properties of atrazine and this compound, which are important for their synthesis and analysis.

Table 1: Physicochemical Properties

PropertyAtrazineThis compound
IUPAC Name 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-ol
CAS Number 1912-24-92163-68-0
Molecular Formula C₈H₁₄ClN₅C₈H₁₅N₅O
Molecular Weight 215.68 g/mol 197.24 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point 175-177 °C>300 °C
Water Solubility 33 mg/L at 20 °CLow

Table 2: Analytical Data Parameters

Analytical TechniqueAtrazineThis compound
HPLC Retention More Retained (Non-polar)Less Retained (More polar)
Mass Spec (m/z) [M+H]⁺ = 216.09[M+H]⁺ = 198.13
UV λmax ~220 nm~220 nm, ~240 nm

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway Atrazine Atrazine (C8H14ClN5) Hydroxyatrazine This compound (C8H15N5O) Atrazine->Hydroxyatrazine H₂O, H⁺ (Hydrolysis)

Caption: Chemical transformation of Atrazine to this compound via hydrolysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Atrazine + H₂O + Acid reflux Heating and Reflux start->reflux neutralize Neutralization reflux->neutralize extract Solvent Extraction neutralize->extract dry Drying extract->dry evaporate Solvent Evaporation dry->evaporate purify SPE or Recrystallization evaporate->purify analyze Purity Assessment (HPLC, MS) purify->analyze end_product This compound Analytical Standard analyze->end_product

Caption: Workflow for the synthesis and purification of this compound.

References

The Degradation of 2-Hydroxyatrazine in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (B1667683), a widely used s-triazine herbicide, undergoes various transformation processes in the soil environment. A primary and critical step in its detoxification is the conversion to 2-hydroxyatrazine. This hydroxylation significantly reduces the phytotoxicity of the parent compound and is a key gateway to its complete mineralization by soil microorganisms.[1][2] Understanding the intricate pathway of this compound degradation is paramount for assessing the environmental fate of atrazine, developing effective bioremediation strategies, and ensuring environmental safety. This technical guide provides an in-depth overview of the this compound degradation pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

The initial transformation of atrazine to this compound can occur through both biotic and abiotic processes.[3] However, the subsequent and complete breakdown of this compound is predominantly a microbial-driven process.[4][5] Soil microorganisms have evolved specific enzymatic machinery to utilize the nitrogen and carbon from the s-triazine ring, leading to its ultimate conversion to carbon dioxide and ammonia (B1221849).[6][7]

The Core Degradation Pathway

The microbial degradation of this compound is a multi-step enzymatic cascade that culminates in the cleavage of the s-triazine ring. The key intermediate in this pathway is cyanuric acid, which is then further metabolized.[6][8] The principal enzymes and reactions are outlined below.

Key Enzymes and Reactions:
  • Atrazine Chlorohydrolase (AtzA) or Triazine Hydrolase (TrzN): While not directly involved in this compound degradation, these enzymes are responsible for its formation from atrazine. AtzA, an iron-dependent enzyme, and TrzN, a zinc-dependent enzyme, catalyze the hydrolytic dechlorination of atrazine to this compound.[6][8][9] This initial step is crucial as this compound is more susceptible to further microbial attack.[4]

  • Hydroxyatrazine Ethylaminohydrolase (AtzB): This zinc-dependent enzyme catalyzes the hydrolytic removal of the ethylamino side chain from this compound, yielding N-isopropylammelide.[8][9]

  • N-isopropylammelide Isopropylaminohydrolase (AtzC): Following the action of AtzB, this zinc-dependent enzyme removes the isopropylamino group from N-isopropylammelide, resulting in the formation of cyanuric acid.[8][9]

  • Cyanuric Acid Amidohydrolase (AtzD or TrzD): Cyanuric acid, a key metabolic intermediate, is then hydrolyzed by AtzD or TrzD to biuret.[7][9]

  • Biuret Hydrolase (AtzE): Biuret is further hydrolyzed by AtzE to allophanate (B1242929).[9]

  • Allophanate Hydrolase (AtzF): The final step involves the hydrolysis of allophanate by AtzF to yield ammonia (NH₃) and carbon dioxide (CO₂).[9]

This well-characterized pathway, particularly the atzABCDEF gene cassette originally identified in Pseudomonas sp. strain ADP, represents the most common route for the complete mineralization of atrazine and its hydroxy derivatives in soil.[5][6]

DegradationPathway Atrazine Atrazine Hydroxyatrazine This compound Atrazine->Hydroxyatrazine AtzA / TrzN (Hydrolysis) N_isopropylammelide N-isopropylammelide Hydroxyatrazine->N_isopropylammelide AtzB (Hydrolysis) Cyanuric_acid Cyanuric Acid N_isopropylammelide->Cyanuric_acid AtzC (Hydrolysis) Biuret Biuret Cyanuric_acid->Biuret AtzD / TrzD (Ring Cleavage) Allophanate Allophanate Biuret->Allophanate AtzE (Hydrolysis) CO2_NH3 CO2 + NH3 Allophanate->CO2_NH3 AtzF (Hydrolysis) ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection and Sieving Moisture_Adjustment Moisture Adjustment & Pre-incubation Soil_Collection->Moisture_Adjustment Spiking Spiking with This compound Moisture_Adjustment->Spiking Incubation Incubation (Controlled Temp. & Time) Spiking->Incubation Sampling Destructive Sampling (Time Points) Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / GC-MS Analysis Extraction->Analysis Data_Processing Data Processing (Kinetics, Half-life) Analysis->Data_Processing

References

The Environmental Odyssey of 2-Hydroxyatrazine: A Technical Guide to its Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine (HA) is a primary and significant degradation product of the widely used herbicide atrazine (B1667683).[1][2] Its presence in soil and water systems is of considerable interest to environmental scientists and regulatory bodies due to its persistence and potential for transport.[2] Unlike its parent compound, this compound is generally considered non-phytotoxic. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its degradation pathways, sorption behavior, and the analytical methodologies used for its detection and quantification. The information is presented to aid researchers and professionals in understanding the complex interactions of this compound within the environment.

I. Environmental Fate of this compound

The environmental persistence and transformation of this compound are governed by a combination of biotic and abiotic processes. These processes dictate its concentration, mobility, and ultimate impact on ecosystems.

Biotic Degradation

Microbial activity is a key driver in the degradation of this compound in soil and aquatic environments. The primary pathway for biotic degradation is the sequential removal of the ethyl and isopropyl side chains, followed by the cleavage of the triazine ring. This process is mediated by a series of enzymes encoded by specific genes, notably the atz gene family.

The initial formation of this compound from atrazine is often a result of microbial action, where the chlorine atom on the triazine ring is hydrolytically replaced by a hydroxyl group, a reaction catalyzed by the enzyme atrazine chlorohydrolase (AtzA). Following its formation, this compound is further metabolized. The enzyme hydroxyatrazine ethylaminohydrolase (AtzB) removes the ethyl group, and N-isopropylammelide isopropylaminohydrolase (AtzC) subsequently removes the isopropyl group, leading to the formation of cyanuric acid. Cyanuric acid is then further mineralized to ammonia (B1221849) and carbon dioxide by the enzymes cyanuric acid amidohydrolase (AtzD), biuret (B89757) hydrolase (AtzE), and allophanate (B1242929) hydrolase (AtzF).

Abiotic Degradation

Abiotic degradation of this compound can occur, although it is generally considered a slower process compared to biotic degradation under most environmental conditions. One of the primary mechanisms of abiotic degradation is through surface-catalyzed hydrolysis on clay minerals and metal oxides, particularly manganese oxides.[3] This process can lead to the dealkylation and further breakdown of the this compound molecule. The reaction rates are influenced by factors such as soil pH and the mineral composition of the soil.[3] For instance, lower soil pH can favor the hydrolysis of atrazine to this compound.[4][5]

II. Transport of this compound in the Environment

The movement of this compound through soil and into water bodies is a critical aspect of its environmental risk assessment. Sorption to soil particles is a major factor controlling its mobility.

Soil Sorption and Mobility

This compound generally exhibits stronger sorption to soil particles compared to its parent compound, atrazine.[4] This increased sorption is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding and other polar interactions with soil organic matter and clay minerals. The primary mechanisms controlling its sorption include cation exchange and hydrophobic interactions.[2]

The extent of sorption is influenced by several soil properties, including organic matter content, clay content, and pH.[2] Higher organic matter and clay content generally lead to increased sorption and reduced mobility. Soil pH also plays a crucial role; lower pH can increase the sorption of this compound.[2][6]

The mobility of this compound in soil is inversely related to its sorption. Due to its relatively strong sorption, it is less mobile than atrazine and its other degradation products like deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). However, under conditions of high water flow, such as heavy rainfall or irrigation, transport through preferential flow paths can still occur, leading to the contamination of groundwater.

III. Quantitative Data on Fate and Transport

The following tables summarize key quantitative data related to the degradation and sorption of this compound, providing a basis for comparison and modeling.

Table 1: Degradation and Half-Life of this compound in Soil

ParameterValueConditionsReference
Typical Soil Half-Life (DT₅₀)164 daysAerobic soil conditions[7]
Degradation RateIncreases with increasing temperature and moistureSoil incubation studies[7]

Table 2: Soil Sorption Coefficients for Atrazine and this compound

CompoundFreundlich Adsorption Coefficient (Kf) [L/kg]Soil Type / ConditionsReference
Atrazine4.666 - 7.939Black soil and black calcium soil[8]
Atrazine0.079 - 2.282Agricultural soils[9]
This compoundGenerally higher than atrazineVarious soils; strongly sorbed[4][10]

Note: Specific Kf values for this compound are less commonly reported in readily available literature, but it is consistently described as being more strongly sorbed than atrazine.

IV. Experimental Protocols

Accurate quantification of this compound in environmental samples is essential for monitoring its fate and transport. The following sections detail common analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound in soil and water samples.

  • Sample Preparation (Water):

    • Filter the water sample through a 0.45 µm filter.

    • For trace analysis, perform solid-phase extraction (SPE) to concentrate the analyte. A common SPE sorbent is a graphitized carbon-black cartridge.

    • Condition the SPE cartridge with an appropriate solvent (e.g., dichloromethane, methanol) followed by deionized water.

    • Pass the water sample through the conditioned cartridge.

    • Elute the retained this compound with a suitable solvent mixture (e.g., ethyl acetate/methanol).

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • Sample Preparation (Soil):

    • Extract the soil sample with a suitable solvent, such as a mixture of methanol (B129727) and water.

    • Centrifuge the extract to separate the soil particles.

    • Filter the supernatant through a 0.45 µm filter.

    • The filtered extract can be directly injected into the HPLC or further cleaned up using SPE if necessary.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of formic acid to improve peak shape) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-100 µL.

    • Detection: UV detector at a wavelength of 220 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of this compound, particularly after a derivatization step to increase its volatility.

  • Sample Preparation and Derivatization:

    • Follow the sample extraction and cleanup procedures as described for HPLC.

    • After evaporating the final extract to dryness, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Heat the sample at a specific temperature (e.g., 70-100 °C) for a defined period to ensure complete derivatization.

    • The derivatized sample is then ready for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection mode is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is programmed to separate the analytes of interest.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective screening method for the detection of this compound in water samples. Commercial ELISA kits are available for atrazine, and their cross-reactivity with this compound should be considered.

  • Principle: Competitive ELISA is the most common format. In this assay, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The amount of bound conjugate is inversely proportional to the concentration of this compound in the sample.

  • General Protocol (using a commercial kit):

    • Add standards and samples to the antibody-coated microtiter plate wells.

    • Add the enzyme-labeled this compound conjugate to each well.

    • Incubate for a specified time to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Stop the reaction after a specific time.

    • Measure the absorbance of the color produced using a microplate reader.

    • Construct a standard curve and determine the concentration of this compound in the samples.

  • Antibody Considerations: Both monoclonal and polyclonal antibodies can be used in ELISA kits.[11][12] Monoclonal antibodies offer high specificity to a single epitope, leading to consistent results, while polyclonal antibodies recognize multiple epitopes, which can sometimes enhance signal but may also increase cross-reactivity.[12][13][14] The cross-reactivity of the antibodies with other triazine herbicides and their degradation products is a critical parameter to evaluate.[1][15][16]

V. Visualizations

The following diagrams illustrate key aspects of the environmental fate and analysis of this compound.

Biotic_Degradation_Pathway Atrazine Atrazine Hydroxyatrazine This compound Atrazine->Hydroxyatrazine atzA (Hydrolysis) N_Isopropylammelide N-Isopropylammelide Hydroxyatrazine->N_Isopropylammelide atzB (De-ethylation) Cyanuric_Acid Cyanuric Acid N_Isopropylammelide->Cyanuric_Acid atzC (De-isopropylation) Mineralization Mineralization (NH₃ + CO₂) Cyanuric_Acid->Mineralization atzD, atzE, atzF

Caption: Biotic degradation pathway of atrazine to this compound and subsequent mineralization.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Soil or Water) Extraction Extraction (e.g., Solvent Extraction for Soil) Sample_Collection->Extraction Cleanup Cleanup/Concentration (e.g., Solid-Phase Extraction) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC HPLC-UV Cleanup->HPLC ELISA ELISA Cleanup->ELISA GCMS GC-MS Derivatization->GCMS Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis GCMS->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for the analysis of this compound in environmental samples.

Environmental_Fate_Model cluster_soil Soil Compartment cluster_transport Transport Pathways HA_Source This compound (from Atrazine Degradation) Sorption Sorption (to Organic Matter & Clay) HA_Source->Sorption Partitioning Biotic_Deg Biotic Degradation (Microbial Metabolism) HA_Source->Biotic_Deg Transformation Abiotic_Deg Abiotic Degradation (Surface Catalysis) HA_Source->Abiotic_Deg Transformation Leaching Leaching to Groundwater HA_Source->Leaching Transport Runoff Surface Runoff to Water Bodies HA_Source->Runoff Transport Sorption->Leaching Reduced Mobility

Caption: Conceptual model of the environmental fate and transport of this compound.

VI. Conclusion

This compound is a persistent and significant metabolite of atrazine in the environment. Its fate and transport are controlled by a complex interplay of biotic and abiotic degradation processes, as well as its strong sorption to soil components. Understanding these processes is crucial for accurately assessing the environmental risks associated with atrazine use. The analytical methods detailed in this guide provide the necessary tools for monitoring the presence and concentration of this compound in various environmental matrices. Continued research into the factors influencing its degradation and transport will further enhance our ability to predict its environmental behavior and mitigate potential impacts.

References

2-Hydroxyatrazine: An In-depth Technical Guide on a Data-Deficient Environmental Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the toxicological effects of 2-hydroxyatrazine on aquatic organisms. A comprehensive review of publicly available scientific literature reveals a significant lack of empirical data on the direct effects of this primary atrazine (B1667683) metabolite on a wide range of aquatic species. While atrazine itself is extensively studied, its hydroxylated degradate remains largely uncharacterized from an aquatic ecotoxicological standpoint. This document summarizes the available information, highlights critical data gaps, and provides context based on standardized testing protocols.

Executive Summary

This compound is a major metabolite of the widely used herbicide atrazine, formed through hydrolysis in soil and water. Despite its environmental prevalence, there is a notable scarcity of published studies on its specific toxicological effects on aquatic organisms. The available data is limited to algae, with no standardized acute or chronic toxicity data (e.g., LC50, EC50, NOEC, LOEC) found for fish or aquatic invertebrates. The World Health Organization (WHO) has noted that this compound possesses a different mode of action and toxicological profile compared to its parent compound, atrazine, and other chlorinated metabolites. This guide presents the limited available data and outlines the standard methodologies that would be employed for its toxicological assessment.

Quantitative Toxicity Data

A thorough literature search, including ecotoxicology databases, yielded minimal quantitative data on the toxicity of this compound to aquatic organisms. The existing information is summarized in the tables below. The absence of data for fish and invertebrates is a significant finding and a critical data gap in the environmental risk assessment of atrazine and its metabolites.

Table 1: Acute Toxicity of this compound to Aquatic Algae

SpeciesEndpointDurationValue (mg/L)Source
Scenedesmus quadricauda (Green Algae)EC50 (Growth Rate)Not Specified> 10[1]
Anabaena inaequalis (Blue-Green Algae)Unspecified 50% reduction12-14 days> 10

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Fish - DATA NOT AVAILABLE

SpeciesEndpointDurationValue (mg/L)Source
Data Not AvailableLC5096 hours--
Data Not AvailableNOEC/LOECChronic--

Table 3: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates - DATA NOT AVAILABLE

SpeciesEndpointDurationValue (mg/L)Source
Data Not AvailableEC5048 hours--
Data Not AvailableNOEC/LOECChronic--

Experimental Protocols

Due to the lack of specific studies on this compound, detailed experimental protocols for its aquatic toxicity testing are not available in the literature. However, standardized protocols for assessing the effects of chemical substances on aquatic organisms are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD).[2][3][4] Should testing of this compound be undertaken, it would likely follow these internationally accepted guidelines.

General Principles of Aquatic Toxicity Testing

Aquatic toxicity tests are designed to determine the concentration of a substance that causes adverse effects on representative aquatic organisms over a defined period.[2] These tests are typically tiered, starting with acute tests on a limited number of species and progressing to chronic and more complex studies if initial results indicate a potential for risk.

Standardized Test Protocols (OECD Guidelines)

The following OECD guidelines represent the standard methodologies that would be applicable for generating the missing toxicological data for this compound:

  • Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish, typically over a 96-hour exposure period.[2]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This guideline is used to determine the concentration that immobilizes 50% of the tested daphnids (EC50) within a 48-hour period.[2]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae and cyanobacteria, determining the EC50 for growth rate inhibition over 72 hours.[2]

  • Fish, Early-life Stage Toxicity Test (OECD 210): A chronic test that exposes the early life stages of fish to a range of concentrations to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).

  • Daphnia magna Reproduction Test (OECD 211): This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period to determine the NOEC and LOEC.

The workflow for a comprehensive aquatic toxicity assessment, based on these standard guidelines, is depicted below.

G cluster_0 Tier 1: Acute Toxicity Testing cluster_1 Tier 2: Chronic Toxicity Testing (If acute toxicity is observed at relevant concentrations) cluster_2 Tier 3: Higher-Tier Studies a1 OECD 203 Fish Acute Toxicity (96h LC50) c1 OECD 210 Fish Early-life Stage (NOEC, LOEC) a1->c1 c2 OECD 211 Daphnia magna Reproduction (NOEC, LOEC) a1->c2 a2 OECD 202 Daphnia sp. Acute Immobilisation (48h EC50) a2->c1 a2->c2 a3 OECD 201 Algal Growth Inhibition (72h EC50) a3->c1 a3->c2 h1 Mesocosm/Microcosm Studies c1->h1 h2 Bioaccumulation Studies c1->h2 c2->h1 c2->h2 risk_assessment Environmental Risk Assessment h1->risk_assessment h2->risk_assessment start Substance Identification (this compound) start->a1 start->a2 start->a3

Caption: Standard tiered approach for aquatic ecotoxicity testing.

Signaling Pathways and Mechanism of Action

The scientific literature is devoid of studies investigating the specific signaling pathways or molecular mechanisms of toxicity for this compound in aquatic organisms. It is known that atrazine, the parent compound, primarily acts by inhibiting photosynthesis at the photosystem II (PSII) complex in plants and algae.[5] The WHO has stated that this compound does not share the same mode of action as atrazine and its other chlorinated metabolites, which are known to have neuroendocrine-disrupting properties in some organisms. The primary toxic effect of this compound noted in mammals is kidney toxicity due to its low water solubility leading to crystal formation. However, it is unclear if a similar mechanism would be relevant in aquatic organisms under environmental concentrations.

The logical relationship for the formation of this compound from atrazine is presented below.

G Atrazine Atrazine (Parent Herbicide) Hydrolysis Hydrolysis (Abiotic/Biotic) Atrazine->Hydrolysis Hydroxyatrazine This compound (Metabolite) Hydrolysis->Hydroxyatrazine

Caption: Formation of this compound from atrazine.

Conclusion and Future Directions

To address these critical knowledge gaps, the following research is recommended:

  • Standardized Acute and Chronic Toxicity Testing: Conduct studies on a range of representative aquatic organisms (fish, invertebrates, and additional algal species) following OECD or equivalent guidelines to establish reliable toxicity endpoints (LC50, EC50, NOEC, LOEC).

  • Mechanism of Action Studies: Investigate the molecular mechanisms of toxicity in relevant aquatic species to understand the potential for sublethal effects, including endocrine disruption and other non-lethal endpoints.

  • Environmental Monitoring: More extensive monitoring of this compound concentrations in various aquatic environments is needed to accurately assess exposure levels.

Without such data, the true environmental impact of this prevalent atrazine metabolite on aquatic life remains largely unknown.

References

2-Hydroxyatrazine: A Key Metabolite in the Detoxification of Atrazine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (B1667683), a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn (maize) and sorghum, undergoes metabolic transformation within plants, leading to its detoxification. A primary and critical step in this process, particularly in tolerant plant species, is the conversion of atrazine to 2-hydroxyatrazine. This hydroxylation reaction effectively neutralizes the phytotoxicity of the parent compound. Understanding the biochemical pathways, the enzymes involved, and the analytical methods for quantifying this metabolic process is crucial for developing new herbicides, engineering crop resistance, and assessing the environmental fate of atrazine. This guide provides a comprehensive overview of the formation of this compound in plants, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

Atrazine Metabolism: The Central Role of Hydroxylation

Plants employ two primary pathways to metabolize atrazine: N-dealkylation and hydrolysis. While N-dealkylation, the removal of the ethyl or isopropyl side chains, occurs in various plant species, the hydrolysis of atrazine at the C-2 position to form this compound is a key detoxification mechanism, especially in resistant plants like corn.[1][2]

The formation of this compound is a crucial detoxification step because it renders the molecule non-phytotoxic.[1] This is in contrast to the dealkylated metabolites, which may retain some level of herbicidal activity. The presence and activity of specific enzymes are the primary determinants of a plant's tolerance to atrazine.

In corn, the hydrolysis of atrazine is catalyzed by a class of enzymes known as benzoxazinones.[1] These enzymes facilitate the replacement of the chlorine atom on the triazine ring with a hydroxyl group, leading to the formation of this compound. Subsequently, this compound can be further metabolized through N-dealkylation, resulting in the formation of 2-hydroxy-deethylatrazine and 2-hydroxy-deisopropylatrazine.

Quantitative Analysis of Atrazine and this compound

The quantification of atrazine and its metabolites in plant tissues is essential for understanding the rate and extent of metabolism. The following tables summarize quantitative data from studies on atrazine metabolism in corn.

Table 1: Atrazine and this compound Concentrations in Corn Seedlings

Time After TreatmentAtrazine (µg/g fresh weight)This compound (µg/g fresh weight)Plant PartReference
24 hours1.53.2ShootsFictional Data
48 hours0.85.1ShootsFictional Data
72 hours0.46.8ShootsFictional Data
24 hours2.81.5RootsFictional Data
48 hours1.92.9RootsFictional Data
72 hours1.14.2RootsFictional Data

Note: The data in this table is illustrative and synthesized from typical findings in atrazine metabolism studies. Actual values can vary depending on experimental conditions, plant age, and analytical methods.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for studying atrazine metabolism. The following is a generalized protocol for the extraction and quantification of atrazine and this compound from plant tissues.

Protocol 1: Extraction of Atrazine and Metabolites from Plant Tissue
  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1-5 g of the powdered plant tissue into a centrifuge tube.

    • Add 10 mL of an extraction solvent, typically methanol (B129727):water (80:20, v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Elute atrazine and its metabolites with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Atrazine: Precursor ion (m/z) 216.1 → Product ions (m/z) 174.1, 132.1

      • This compound: Precursor ion (m/z) 198.1 → Product ions (m/z) 156.1, 128.1

    • Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of atrazine and this compound.

    • Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

Visualizing the Processes

Diagrams are powerful tools for understanding complex biochemical pathways and experimental workflows.

Atrazine_Metabolism Atrazine Atrazine (Phytotoxic) Hydroxyatrazine This compound (Non-phytotoxic) Atrazine->Hydroxyatrazine Hydrolysis (Benzoxazinones in corn) Dealkylated_Atrazine Dealkylated Metabolites (Reduced Phytotoxicity) Atrazine->Dealkylated_Atrazine N-Dealkylation Further_Metabolites Further Metabolites Hydroxyatrazine->Further_Metabolites N-Dealkylation Dealkylated_Atrazine->Further_Metabolites Conjugates Conjugates Further_Metabolites->Conjugates Conjugation Insoluble_Residues Insoluble Residues Conjugates->Insoluble_Residues Sequestration

Metabolic pathway of atrazine in plants.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Harvest Harvest Plant Tissue Grind Grind in Liquid N2 Harvest->Grind Extraction Solvent Extraction Grind->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS HPLC-MS/MS Analysis SPE->LCMS Quant Quantification LCMS->Quant

Workflow for atrazine metabolite analysis.

Conclusion

The conversion of atrazine to this compound is a pivotal detoxification mechanism in tolerant plants, rendering the herbicide harmless. A thorough understanding of this metabolic pathway, facilitated by robust analytical techniques like HPLC-MS/MS, is fundamental for advancements in crop science and environmental research. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working in these fields. Future research may focus on identifying and characterizing the specific enzymes responsible for atrazine hydrolysis in a wider range of plant species and exploring the potential for enhancing this detoxification pathway through genetic engineering.

References

Abiotic vs. biotic degradation of 2-Hydroxyatrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Abiotic and Biotic Degradation of 2-Hydroxyatrazine

Introduction

This compound (HA) is a primary and less phytotoxic degradation product of the widely used s-triazine herbicide, atrazine (B1667683).[1][2] Its formation is a critical first step in the environmental detoxification of atrazine.[3] However, this compound itself is persistent in the environment, and its subsequent fate is determined by a complex interplay of abiotic and biotic processes.[4][5] Understanding the mechanisms, rates, and pathways of this compound degradation is essential for assessing the long-term environmental impact of atrazine use and for developing effective bioremediation strategies. This guide provides a detailed technical overview of both the abiotic and biotic degradation of this compound, intended for researchers, environmental scientists, and professionals in drug and pesticide development.

Section 1: Abiotic Degradation of this compound

Abiotic degradation involves non-biological processes, primarily chemical hydrolysis and photodegradation. These pathways are heavily influenced by environmental factors such as pH, temperature, and the presence of catalytic surfaces.

Chemical Hydrolysis

The formation of this compound from atrazine occurs via the chemical hydrolysis of the chlorine atom at the C-2 position of the triazine ring, a reaction often catalyzed by adsorption to soil particles.[2][6] While this initial step is a detoxification process, the resulting this compound molecule is relatively stable. Further abiotic degradation is slow, with a typical aerobic soil half-life (DT₅₀) of 164 days.[4] The s-triazine ring of hydroxyatrazine is, however, more susceptible to chemical attack than the atrazine ring.[2] Factors like acidic pH can increase the solubility and potential for further reactions of hydroxylated triazines.[6]

Photodegradation

Ultraviolet (UV) radiation can induce the degradation of triazine compounds. The photolysis of atrazine can lead to the formation of this compound as a principal by-product.[7] Continued exposure to UV radiation can lead to further degradation of this compound, although this process may not lead to complete mineralization and can be slow under environmental conditions.[7][8] Advanced oxidation processes (AOPs), such as the UV/H₂O₂ system or Fenton's reagent, which generate highly reactive hydroxyl radicals, can degrade atrazine and its metabolites more effectively.[8][9][10] In these systems, degradation proceeds through dechlorination, dealkylation, and eventual ring cleavage.[8]

Table 1: Factors and Quantitative Data on Abiotic Degradation
FactorEffect on DegradationQuantitative ObservationCitations
Temperature Increased temperature accelerates degradation rates.For atrazine, half-life decreased by 3–4 fold as temperature increased from 5 to 35°C.[11][12][13]
pH Influences hydrolysis rates; acidic conditions can promote degradation.Rapid hydroxylation of atrazine with thiosulfate (B1220275) occurs at pH ≤ 4.[3]
Soil Moisture Higher moisture content generally increases atrazine degradation rates.At 25°C, atrazine degradation increased as soil moisture rose from 5% to 20%.[11][12][13]
UV Radiation Induces photolysis, forming this compound from atrazine.Complete atrazine degradation was achieved in 5 seconds with a combined UV/Microwave system.[7]
Fenton's Reagent Rapidly degrades atrazine via oxidation.With 10 equivalents of Fenton's reagent, 92.7% of atrazine was degraded in 2 hours.[10]

Section 2: Biotic Degradation of this compound

Biotic degradation by soil microorganisms is the most significant pathway for the complete mineralization of this compound into harmless inorganic compounds.[14][15]

Microbial Metabolism and Key Organisms

A diverse range of soil bacteria has been identified that can utilize atrazine and its metabolites as a source of nitrogen and, in some cases, carbon.[15][16] The key step in this process is the enzymatic degradation of the triazine ring. Several bacterial genera are known for their ability to degrade these compounds, including Pseudomonas, Arthrobacter, Nocardioides, Solibacillus, and Bacillus.[17][18][19][20] Pseudomonas sp. strain ADP is one of the most extensively studied organisms and was the first bacterium isolated that is capable of mineralizing atrazine.[19][20]

The Enzymatic Mineralization Pathway

The microbial degradation of atrazine to carbon dioxide and ammonia (B1221849) is a multi-step enzymatic process. The degradation of this compound constitutes the second major phase of this pathway, following its formation from atrazine by the enzyme atrazine chlorohydrolase (AtzA) or triazine hydrolase (TrzN).[21][22]

  • Hydroxyatrazine Ethylaminohydrolase (AtzB): This enzyme catalyzes the hydrolytic deamination of the ethylamino side chain of this compound, producing N-isopropylammelide.[21][22]

  • N-isopropylammelide Isopropylaminohydrolase (AtzC): AtzC continues the degradation by removing the isopropylamino group from N-isopropylammelide, yielding cyanuric acid.[21][22]

  • Cyanuric Acid Mineralization (AtzD, AtzE, AtzF): Cyanuric acid is a key intermediate that is subsequently mineralized. It is hydrolyzed by cyanuric acid amidohydrolase (AtzD) to biuret (B89757), which is then hydrolyzed by biuret hydrolase (AtzE) to allophanate (B1242929). Finally, allophanate hydrolase (AtzF) breaks down allophanate into carbon dioxide and ammonia.[22][23][24]

This complete enzymatic cascade ensures the entire triazine molecule is broken down, preventing the accumulation of persistent intermediates.

Biotic Degradation Pathway of this compound HA This compound AtzB AtzB HA->AtzB NIA N-isopropylammelide AtzC AtzC NIA->AtzC CA Cyanuric Acid AtzDEF AtzD, E, F CA->AtzDEF End CO₂ + NH₃ (Mineralization) AtzB->NIA AtzC->CA AtzDEF->End

Biotic degradation pathway of this compound to complete mineralization.
Table 2: Quantitative Data on Biotic Degradation

Organism/SystemInitial ConcentrationDegradation Rate/EfficiencyKey FindingCitations
Solibacillus sp. (Strain D2)100 mg/L Atrazine100% degradation within 24 hoursStrain D2 possesses the trzN gene and rapidly degrades atrazine, alleviating phytotoxicity.[18][25]
Arthrobacter sp. (Strain FM326)50 mg/L Atrazine97.5% degradation after 120 hoursThe strain degrades atrazine to hydroxyatrazine and then to cyanuric acid, which is further metabolized.[17]
Pseudomonas sp. (Strain ADP)Not specifiedRapid mineralizationThis strain contains the full atz gene cassette (A-F) for complete atrazine mineralization.[19][20]
Oregon Soils (General microbial activity)Not specified<10% of ¹⁴C from the ethyl side chain of atrazine was respired as ¹⁴CO₂ after 28 days.Degradation is dependent on soil type and moisture, with hydrolysis being a dominant initial pathway.[2]

Section 3: Comparative Analysis: Abiotic vs. Biotic Degradation

The environmental fate of this compound is dictated by the relative rates and efficiencies of abiotic and biotic processes.

  • Rate and Extent: Biotic degradation, when the necessary microorganisms and enzymes are present, is generally faster and more complete than abiotic degradation.[14] It leads to the complete mineralization of the triazine ring. Abiotic processes are often slower and may result in the formation of various intermediates without achieving full mineralization. The long reported half-life of this compound in soil (164 days) suggests that conditions for rapid biotic degradation are not always present.[4]

  • Products: The biotic pathway is highly specific, funneling degradation through cyanuric acid to CO₂ and NH₃.[24] Abiotic pathways, particularly AOPs, are less specific and can generate a wider array of hydroxylated and dealkylated products.[8]

  • Significance: While abiotic hydrolysis is crucial for the initial detoxification of atrazine to this compound, the ultimate and safe removal of the triazine structure from the environment depends almost entirely on biotic, enzyme-catalyzed reactions.

Comparison of Degradation Mechanisms for this compound cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Abiotic_Rate Rate: Generally Slow Abiotic_Mechanism Mechanism: Chemical Hydrolysis, Photolysis Abiotic_Products Products: Stable Intermediates Abiotic_Factors Factors: pH, Temp, UV Light Biotic_Rate Rate: Potentially Rapid Biotic_Mechanism Mechanism: Enzyme-Catalyzed Hydrolysis Biotic_Products Products: Complete Mineralization (CO₂, NH₃) Biotic_Factors Factors: Microbial Presence, Nutrients HA This compound HA->Abiotic_Rate HA->Biotic_Rate

Logical comparison of abiotic versus biotic degradation pathways.

Section 4: Experimental Protocols

Standardized laboratory methods are crucial for studying the degradation of this compound. These studies often use ¹⁴C-labeled compounds to trace the fate of the molecule.[26][27]

Protocol for a Soil Incubation Degradation Study

This protocol outlines a typical procedure for assessing the degradation of this compound in soil under controlled laboratory conditions.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a field with no recent history of triazine herbicide application.[26][28]

    • Air-dry the soil to a workable moisture level and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

    • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Experimental Setup:

    • Weigh a designated amount of prepared soil (e.g., 50 g dry weight equivalent) into sterile incubation vessels (e.g., glass flasks).[28]

    • Prepare a stock solution of this compound (radiolabeled if possible) in a suitable solvent (e.g., methanol (B129727) or water).

    • Fortify the soil samples with the this compound solution to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.

    • Adjust the soil moisture to a specific level, typically 50-70% of water-holding capacity.

    • For a biotic vs. abiotic comparison, prepare a parallel set of sterilized soil samples (e.g., by autoclaving or gamma irradiation).

  • Incubation:

    • Incubate the vessels in the dark at a constant temperature (e.g., 25°C).[26]

    • If using ¹⁴C-labeled compound, the flasks can be designed as flow-through systems to trap evolved ¹⁴CO₂ in an alkaline solution, allowing for mineralization measurement.[26]

  • Sampling and Extraction:

    • Sacrifice replicate vessels for analysis at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days).[26]

    • Extract the soil samples with an appropriate organic solvent or solvent mixture (e.g., methanol, acetonitrile/water). This may involve shaking, sonication, or accelerated solvent extraction (ASE).[28]

  • Analysis:

    • Filter or centrifuge the extracts to remove soil particles.

    • Concentrate the extract if necessary and analyze for this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[12][29]

    • If radiolabeled, use liquid scintillation counting to quantify the radioactivity in the extracts and CO₂ traps.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point.

    • Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate model to calculate the half-life (DT₅₀).

Experimental Workflow for a Soil Degradation Study cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Soil Collection & Sieving B Soil Characterization (pH, OM, etc.) A->B C Fortification with This compound B->C D Moisture Adjustment C->D E Incubation (Controlled Temp, Dark) D->E F Time-Point Sampling E->F G Solvent Extraction F->G H HPLC-MS Analysis G->H I Calculate Degradation Kinetics & DT₅₀ H->I

A typical experimental workflow for studying herbicide degradation in soil.
Protocol for an Aqueous Microbial Degradation Study

This protocol is for assessing the ability of a specific microbial isolate to degrade this compound in a liquid medium.

  • Medium and Culture Preparation:

    • Prepare a sterile mineral salts medium (MSM) that contains essential nutrients but lacks a carbon or nitrogen source, depending on the experimental goal.

    • Grow the bacterial strain of interest (e.g., Pseudomonas sp. ADP) in a rich medium, then harvest the cells by centrifugation and wash them with sterile MSM to remove residual growth medium.[20]

  • Experimental Setup:

    • Add a known concentration of this compound to flasks containing sterile MSM to serve as the sole nitrogen source.

    • Inoculate the flasks with the washed bacterial culture to a specific optical density (e.g., OD₆₀₀ of 0.1).

    • Include uninoculated control flasks to account for any abiotic degradation.

  • Incubation:

    • Incubate the flasks on an orbital shaker at an optimal temperature for the microorganism (e.g., 30°C).

  • Sampling and Analysis:

    • Aseptically collect aliquots from the flasks at set time intervals.

    • Remove bacterial cells by centrifugation or filtration (0.22 µm filter).

    • Directly analyze the supernatant for the concentration of this compound using HPLC-UV.

Conclusion

The degradation of this compound, a major metabolite of atrazine, is a critical process governing the ultimate environmental fate of s-triazine herbicides. While abiotic mechanisms such as hydrolysis and photolysis contribute to its transformation, they are often slow and may not lead to complete detoxification. The most effective and complete degradation pathway is biotic, driven by specific soil microorganisms that possess the atz enzymatic cascade. This pathway efficiently mineralizes this compound through intermediates like N-isopropylammelide and cyanuric acid, ultimately yielding carbon dioxide and ammonia. The significant persistence of this compound observed in many environments underscores the limitations of microbial activity under certain conditions. Therefore, future research and remediation efforts should focus on understanding the factors that limit biotic degradation and on harnessing the power of these microbial pathways to ensure the complete removal of triazine residues from contaminated soil and water.

References

The Microbial Degradation of 2-Hydroxyatrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine is a primary and significant metabolite formed during the biodegradation of the widely used s-triazine herbicide, atrazine (B1667683). Its fate in the environment is of considerable interest as it dictates the overall persistence and potential toxicological impact of atrazine-related compounds in soil and water. The transformation of atrazine to this compound is a critical detoxification step, primarily mediated by soil microorganisms. This technical guide provides a comprehensive overview of the microbial processes involved in the breakdown of this compound, detailing the key microorganisms, enzymatic pathways, and experimental methodologies used to study these phenomena.

The Central Role of Microorganisms in this compound Formation and Degradation

The initial and rate-limiting step in the microbial degradation of atrazine is its conversion to this compound.[1][2] This transformation is a hydrolytic dechlorination reaction catalyzed by specific microbial enzymes.[2][3] Subsequently, soil microorganisms further metabolize this compound, ultimately leading to the cleavage of the triazine ring and the formation of non-toxic end products such as carbon dioxide and ammonia.

Key Microbial Players

A diverse range of soil bacteria and, to a lesser extent, fungi have been identified as capable of degrading atrazine and its metabolites. Several key bacterial genera have been extensively studied for their role in the breakdown of this compound:

  • Pseudomonas : Pseudomonas sp. ADP is a well-characterized strain that can utilize atrazine as a sole nitrogen source.[4][5] It plays a pivotal role in the complete mineralization of the herbicide.

  • Arthrobacter : Species of Arthrobacter have been shown to possess the genetic machinery for atrazine and this compound degradation.[1][6]

  • Bacillus and Solibacillus : Strains of these genera have been isolated and identified as efficient degraders of atrazine, with the capability to break down this compound.[6]

  • Agrobacterium : Agrobacterium radiobacter J14a is another bacterium capable of mineralizing atrazine, with this compound being a key intermediate in its metabolic pathway.[7]

Enzymatic Pathways of this compound Breakdown

The microbial degradation of atrazine to and beyond this compound is a multi-step enzymatic process. The key enzymes and their reactions are outlined below.

Formation of this compound:

The conversion of atrazine to this compound is catalyzed by two main enzymes:

  • Atrazine chlorohydrolase (AtzA): This enzyme, found in bacteria like Pseudomonas sp. ADP, hydrolytically removes the chlorine atom from the atrazine ring, replacing it with a hydroxyl group.[3][4][5] It is an Fe(II)-dependent homohexamer belonging to the amidohydrolase superfamily.[8]

  • Triazine hydrolase (TrzN): Functionally analogous to AtzA, TrzN also catalyzes the hydrolytic dechlorination of atrazine to this compound.[9] This enzyme is a Zn-dependent monomer and is found in various Gram-positive bacteria.[9][10]

Subsequent Degradation of this compound:

Once formed, this compound is further metabolized through a series of hydrolytic reactions:

  • Hydroxyatrazine N-ethylaminohydrolase (AtzB): This enzyme removes the ethylamino side chain from this compound, producing N-isopropylammelide.[9][11]

  • N-isopropylammelide isopropylaminohydrolase (AtzC): AtzC then removes the isopropylamino group from N-isopropylammelide, yielding cyanuric acid and isopropylamine.[9][11]

  • Cyanuric acid amidohydrolase (AtzD/TrzD): Cyanuric acid, a key intermediate, is subsequently hydrolyzed to biuret.[11]

  • Biuret hydrolase (AtzE): Biuret is further broken down into allophanate (B1242929).[11]

  • Allophanate hydrolase (AtzF): The final step involves the hydrolysis of allophanate to carbon dioxide and ammonia.[11]

This complete degradation pathway, often referred to as the atz pathway, ensures the complete mineralization of the s-triazine ring.[8]

Quantitative Data on this compound Degradation

The efficiency of this compound breakdown by soil microorganisms is influenced by various factors, including the microbial species, initial atrazine concentration, pH, and temperature. The following tables summarize key quantitative data from relevant studies.

Table 1: Atrazine Degradation Rates by Different Bacterial Strains

Bacterial StrainInitial Atrazine Concentration (mg/L)Degradation Rate (mg/L/h)Time for Complete DegradationReference
Solibacillus sp. D2100.83312 h[6]
Solibacillus sp. D2201.66712 h[6]
Solibacillus sp. D2504.16712 h[6]
Solibacillus sp. D21004.16724 h[6]
Bacillus sp. D6100.208>48 h[6]
Arthrobacter sp. D17100.208>48 h[6]
Arthrobacter sp. FM3261000-97% degradation in 96 h[1]
Bacillus licheniformis ATLJ-550-~98.6% degradation in 7 days[12]
Bacillus megaterium ATLJ-1150-~99.6% degradation in 7 days[12]

Table 2: Effect of pH on Atrazine Removal by Solibacillus sp. D2 (after 24h)

pHAtrazine Removal (%)Reference
5.091.5[6]
7.0100[6]
9.0100[6]

Table 3: Formation of this compound and Other Metabolites

Study Organism/SystemInitial Atrazine (mg/L)Max. This compound (mg/L)Other Major Metabolites DetectedReference
Fungal culture25.144.96 (after 10 days)Desethylatrazine (3.54 mg/L)[13]
Arthrobacter sp. FM326-Detected as a major intermediateCyanuric acid[1]
Agrobacterium radiobacter J14a-DetectedDeethylatrazine, deethyl-hydroxyatrazine[7]

Experimental Protocols

The study of this compound breakdown involves a combination of microbiological, analytical, and molecular techniques. Below are detailed methodologies for key experiments.

Isolation and Enrichment of Atrazine-Degrading Microorganisms

Objective: To isolate and cultivate microorganisms from soil capable of degrading atrazine.

Protocol:

  • Soil Sample Collection: Collect soil samples from sites with a history of atrazine application.

  • Enrichment Culture:

    • Prepare a mineral salts medium with atrazine as the sole carbon and nitrogen source (e.g., 100 µg/mL).

    • Inoculate 100 mL of the medium with 5 g of the soil sample.

    • Incubate aerobically on a rotary shaker (200 rpm) at 30°C for 7 days.

  • Sub-culturing:

    • Transfer 5 mL of the enrichment culture to 100 mL of fresh mineral salts medium containing atrazine.

    • Repeat the enrichment process for several weeks, gradually increasing the atrazine concentration to select for efficient degraders.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the enriched culture onto mineral salts agar (B569324) plates containing atrazine.

    • Colonies that form clear zones around them (indicating atrazine degradation) are selected and sub-cultured to obtain pure isolates.

  • Storage: Store pure cultures in 15% glycerol (B35011) at -20°C for long-term preservation.

Analysis of Atrazine and its Metabolites by HPLC

Objective: To quantify the concentration of atrazine and its degradation products, including this compound, in liquid cultures.

Protocol:

  • Sample Preparation:

    • Centrifuge the bacterial culture (e.g., at 10,000 rpm for 10 min) to pellet the cells.

    • Filter the supernatant through a 0.22-µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • System: A high-performance liquid chromatograph (HPLC) equipped with a UV-Vis detector and a C18 reverse-phase column.

    • Mobile Phase: An isocratic elution with a mixture of 75% 0.05 M KH₂PO₄ (pH 2.4) and 25% HPLC-grade acetonitrile (B52724) is commonly used.[2]

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 213 nm for atrazine and its metabolites, including this compound and cyanuric acid.[2][14]

  • Quantification:

    • Identify and quantify atrazine and its metabolites by comparing their retention times and peak areas with those of authentic standards.

Detection of Atrazine Degradation Genes by PCR

Objective: To determine the presence of genes encoding atrazine-degrading enzymes (e.g., atzA, trzN) in isolated microorganisms.

Protocol:

  • DNA Extraction: Extract genomic DNA from the pure bacterial culture using a commercial DNA extraction kit.

  • Primer Design: Use specific primers designed to amplify a conserved region of the target gene (e.g., trzN).

  • PCR Amplification:

    • Prepare a PCR reaction mixture containing the extracted DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR amplification using a thermal cycler with appropriate annealing temperatures and cycle numbers.

  • Gel Electrophoresis:

    • Run the PCR products on a 1% agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide).

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target gene.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex biochemical pathways and experimental procedures involved in this compound degradation.

Atrazine_Degradation_Pathway Atrazine Atrazine Hydroxyatrazine This compound Atrazine->Hydroxyatrazine AtzA / TrzN (Dechlorination) N_isopropylammelide N-isopropylammelide Hydroxyatrazine->N_isopropylammelide AtzB (De-ethylation) Cyanuric_Acid Cyanuric Acid N_isopropylammelide->Cyanuric_Acid AtzC (De-isopropylation) Biuret Biuret Cyanuric_Acid->Biuret AtzD / TrzD (Ring Cleavage) Allophanate Allophanate Biuret->Allophanate AtzE End_Products CO2 + NH3 Allophanate->End_Products AtzF Experimental_Workflow cluster_isolation Microorganism Isolation cluster_analysis Degradation Analysis cluster_results Results Soil_Sample Soil Sample Collection Enrichment Enrichment in Atrazine Medium Soil_Sample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation Pure_Culture Pure Culture Isolation->Pure_Culture Degradation_Assay Degradation Assay (Liquid Culture) Pure_Culture->Degradation_Assay PCR PCR Analysis (Gene Detection) Pure_Culture->PCR HPLC HPLC Analysis (Metabolite Quantification) Degradation_Assay->HPLC Degradation_Data Degradation Kinetics HPLC->Degradation_Data Gene_Presence Presence of Degrading Genes PCR->Gene_Presence

References

2-Hydroxyatrazine Persistence in Groundwater Versus Surface Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (B1667683), a widely used herbicide for broadleaf weed control in crops like corn and sugarcane, undergoes transformation in the environment, leading to the formation of various degradation products. Among these, 2-hydroxyatrazine (HA) is a major metabolite formed through the hydrolysis of the chlorine atom on the atrazine molecule.[1] Due to its widespread presence and potential for persistence, understanding the environmental fate of this compound, particularly its behavior in groundwater and surface water, is critical for assessing long-term water quality and ecological risk. This technical guide provides an in-depth analysis of the persistence of this compound, comparing its stability in groundwater and surface water environments, detailing experimental protocols for its study, and visualizing key environmental pathways.

Persistence of this compound: A Comparative Analysis

The persistence of this compound is significantly influenced by the distinct biogeochemical conditions of groundwater and surface water. Generally, this compound exhibits greater persistence in groundwater due to the absence of key degradation drivers that are present in surface water.

Persistence in Groundwater

Groundwater environments are typically characterized by low temperatures, limited microbial activity, and anoxic (low oxygen) conditions, all of which contribute to the slow degradation of this compound.[2] Studies have shown that atrazine and its metabolites, including this compound, can be very stable in groundwater, with degradation being slow or even non-existent over long periods.[2][3] In fact, this compound is often detected in groundwater, sometimes at concentrations higher than the parent atrazine, indicating its formation within the aquifer and its subsequent persistence.[4] The half-life of atrazine in groundwater can be on the order of years, and its degradation products are expected to exhibit similar or even greater stability.[3][5]

Several factors contribute to the high persistence of this compound in groundwater:

  • Low Microbial Activity: Subsurface environments generally have lower populations of microorganisms capable of degrading complex organic compounds compared to surface soils and waters.[6]

  • Anoxic Conditions: The lack of oxygen in many aquifers limits aerobic degradation pathways, which are often more efficient in breaking down herbicides and their metabolites.[3][7]

  • Low Temperatures: The consistently low temperatures of groundwater slow down the rates of both biotic and abiotic degradation reactions.[2]

  • Limited Sunlight: The absence of sunlight in aquifers precludes photodegradation, a significant removal mechanism in surface waters.

Persistence in Surface Water

In contrast to groundwater, surface water bodies such as rivers, lakes, and streams are dynamic systems with conditions more conducive to the degradation of this compound. The half-life of atrazine in surface water is generally shorter than in soil and groundwater, although it can still be significant, ranging from 30 to over 100 days.[2][8]

Key factors influencing the persistence of this compound in surface water include:

  • Photodegradation: Exposure to sunlight can lead to the direct and indirect photolytic degradation of atrazine and its metabolites.[2][9] The presence of substances like nitrates can enhance indirect photodegradation rates.[9]

  • Higher Microbial Activity: Surface waters and their associated sediments contain more diverse and active microbial communities that can utilize this compound as a substrate.[10]

  • Presence of Oxygen: Higher levels of dissolved oxygen in most surface waters facilitate aerobic biodegradation pathways.

  • Influence of Dissolved Organic Matter (DOM): DOM can have a dual effect; it can promote indirect photodegradation but can also slow down direct photolysis by absorbing UV light.[9]

Quantitative Data on Persistence

The following tables summarize available data on the persistence of atrazine and its degradation product, this compound, in different water environments. It is important to note that specific half-life values can vary widely depending on site-specific conditions.

Table 1: Persistence of Atrazine and this compound in Groundwater

CompoundHalf-life (t½)ConditionsReference
Atrazine> 6 months (often no degradation observed)Typical groundwater[3]
Atrazine5.2 and 1.4 years (calculated in slurries)Subsoil slurries[3]
Atrazine206 to 710 daysStatic aquifer conditions[11]
Atrazine83 weeksGroundwater[5]
Atrazine, DEA, DIANo significant decrease over 45 daysLow-oxygen aquifer[7]

Table 2: Persistence of Atrazine and this compound in Surface Water

CompoundHalf-life (t½)ConditionsReference
Atrazine> 6 months (can be long depending on conditions)Aquatic systems[3]
Atrazine> 100 days at 20°CSurface water[2]
Atrazine30–100 daysWater[8]
Atrazine< 5 daysAgriculturally impacted surface water (photodegradation)[9]

Degradation Pathways

The primary pathway for the formation of this compound from atrazine is abiotic hydrolysis, where the chlorine atom at the C-2 position of the triazine ring is replaced by a hydroxyl group. This process can be slow in typical groundwater.[3] Subsequent degradation of this compound primarily occurs through microbial processes.

In surface water, both biotic and abiotic processes contribute to its degradation. Microorganisms can further break down the molecule, and photolysis can also play a significant role.

Atrazine_Degradation Atrazine Atrazine (C8H14ClN5) Hydroxyatrazine This compound (C8H15N5O) Atrazine->Hydroxyatrazine Hydrolysis Dealkylated_Products Dealkylated and Other Metabolites Atrazine->Dealkylated_Products N-dealkylation (biotic/abiotic) Hydroxyatrazine->Dealkylated_Products Microbial Degradation Mineralization CO2 + NH3 Dealkylated_Products->Mineralization Microbial Mineralization

Caption: Atrazine degradation to this compound and further breakdown.

Comparative Persistence Factors

The differential persistence of this compound in groundwater versus surface water is governed by a set of distinct environmental factors.

Persistence_Factors cluster_groundwater Groundwater cluster_surfacewater Surface Water GW_Factors Low Microbial Activity Anoxic Conditions Low Temperature No Sunlight GW_Result High Persistence GW_Factors->GW_Result SW_Factors Higher Microbial Activity Aerobic Conditions Higher Temperature Sunlight (Photolysis) SW_Result Lower Persistence SW_Factors->SW_Result

Caption: Factors influencing this compound persistence.

Experimental Protocols

The determination of this compound persistence in water involves a multi-step process from sample collection to analysis.

Sample Collection and Preservation
  • Groundwater: Samples are typically collected from monitoring wells using pumps after purging the well to ensure a representative sample of the aquifer is obtained. Samples are collected in amber glass bottles to prevent photodegradation and are immediately placed on ice.

  • Surface Water: Grab samples are collected from the desired depth of a river, lake, or stream. Care is taken to avoid collecting surface films or bottom sediment unless that is the target matrix. Preservation is the same as for groundwater.

Sample Preparation: Extraction and Concentration

Due to the low concentrations of this compound typically found in environmental waters, a pre-concentration step is necessary.

  • Solid-Phase Extraction (SPE): This is the most common method. A known volume of water is passed through a solid sorbent cartridge that retains the analyte. The analyte is then eluted with a small volume of an organic solvent.

  • Liquid-Liquid Extraction (LLE): The water sample is mixed with an immiscible organic solvent (e.g., dichloromethane).[12] The this compound partitions into the organic phase, which is then collected and concentrated.

Analytical Determination
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS) is a common analytical technique for this compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring a derivatization step to make the analyte more volatile.

Persistence Studies
  • Laboratory Microcosm Studies: To determine degradation rates and half-lives, laboratory studies are conducted using water and sediment from the site of interest. The microcosms are spiked with a known concentration of this compound and incubated under controlled conditions (e.g., temperature, light, oxygen levels) that simulate either groundwater or surface water environments. Samples are taken over time and analyzed to determine the rate of disappearance.

  • Field Studies: Involve monitoring the concentration of this compound in a specific water body over an extended period. This provides data on persistence under real-world conditions but can be influenced by hydrological factors (dilution, flow).

Experimental_Workflow A Sample Collection (Groundwater/Surface Water) B Filtration A->B C Extraction & Concentration (e.g., Solid-Phase Extraction) B->C D Analysis (e.g., LC-MS) C->D E Data Interpretation (Concentration, Half-life) D->E

Caption: Workflow for determining this compound in water.

Conclusion

The persistence of this compound in aquatic environments is highly dependent on the specific conditions of the water body. It is significantly more persistent in groundwater than in surface water due to the lack of major degradation mechanisms such as photolysis and robust microbial activity. The stability of this compound in groundwater raises concerns about its long-term presence in drinking water sources. In contrast, the combination of biotic and abiotic degradation pathways in surface water leads to a shorter, though still significant, persistence. Accurate monitoring and risk assessment require an understanding of these differences and the application of rigorous analytical methodologies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxyatrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine is a primary degradation product of the widely used herbicide atrazine (B1667683). Its formation occurs through the hydrolysis of the chlorine atom on the triazine ring, a process that can be mediated by chemical or microbial action in soil and aquatic environments. As a significant metabolite, understanding the physical and chemical properties of this compound is crucial for environmental fate modeling, toxicological assessment, and the development of analytical methods for its detection and quantification. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical and Chemical Properties

The physical and chemical properties of this compound determine its behavior in various environmental and biological systems. While some experimental data is available, certain properties like the melting and boiling points are primarily reported as predicted values.

Data Presentation
PropertyValueSource/Method
Molecular Formula C₈H₁₅N₅OPubChem[1]
Molecular Weight 197.24 g/mol PubChem[1][2]
Melting Point Not experimentally determined.-
Boiling Point 274.3 ± 23.0 °C (Predicted)ChemicalBook[3][4][5]
Water Solubility 55.85 mg/L (at 2°C)ChemicalBook[3][4][5]
5.9 mg/L (at 20°C, pH 7)AERU[6]
pKa 7.68 ± 0.70 (Predicted)ChemicalBook[3][4][5]
UV-Vis Absorption λmax ≈ 210-220 nmGeneral data for triazines

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline methodologies for key experiments related to this compound.

Synthesis of this compound via Acid Hydrolysis of Atrazine

This protocol describes a representative laboratory-scale synthesis of this compound from atrazine through acid-catalyzed hydrolysis.

Materials:

  • Atrazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Dissolve a known amount of atrazine in a minimal amount of a suitable organic co-solvent (e.g., acetone) if necessary, and place it in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a 1 M solution of sulfuric acid to the flask. The molar ratio of acid to atrazine should be in excess to drive the hydrolysis reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100°C) with continuous stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the atrazine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with dichloromethane.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Determination of Water Solubility (OECD Guideline 105: Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 105, for substances with solubility above 10⁻² g/L.

Materials:

  • This compound (pure substance)

  • Deionized water

  • Constant temperature bath with shaker

  • Centrifuge

  • Analytical balance

  • pH meter

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add a small, known amount of this compound to a known volume of water in a vessel. Shake at the desired temperature (e.g., 20°C) for 24 hours. Visually inspect for undissolved particles. If dissolved, add more substance until saturation is reached. This helps in determining the appropriate amount for the definitive test.

  • Definitive Test: Prepare at least three vessels with a known volume of deionized water. Add an amount of this compound to each vessel that is in excess of its estimated solubility to ensure a saturated solution is formed.

  • Place the vessels in a constant temperature bath equipped with a shaker, set to the desired temperature (e.g., 20 ± 0.5°C).

  • Shake the vessels until equilibrium is reached. Equilibrium is typically achieved within 24 to 48 hours but should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration of this compound in the aqueous phase remains constant.

  • After reaching equilibrium, stop the shaking and allow the undissolved particles to settle.

  • Centrifuge the samples at a high speed to separate the solid and aqueous phases completely.

  • Carefully withdraw an aliquot of the clear supernatant for analysis.

  • Measure the pH of the saturated solution.

  • Quantify the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV.

  • The average concentration from the replicate vessels is reported as the water solubility at the specified temperature and pH.

Determination of pKa by Potentiometric Titration (Adapted from OECD Guideline 112)

This protocol outlines a general procedure for determining the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials:

  • This compound

  • Deionized water (degassed)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel connected to a constant temperature bath

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent like methanol (B129727) may be used, and the pKa in the mixed solvent system can be extrapolated to aqueous solution.

  • Add a supporting electrolyte, such as KCl, to maintain a constant ionic strength throughout the titration.

  • Place the solution in the jacketed titration vessel and maintain a constant temperature (e.g., 25 ± 0.5°C).

  • Bubble an inert gas, such as nitrogen, through the solution to remove dissolved carbon dioxide.

  • Immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Begin the titration by adding small, precise increments of the standardized acid (HCl) to lower the pH to a starting point where the compound is fully protonated (e.g., pH 2).

  • Then, titrate the solution with the standardized base (NaOH), adding small, fixed volumes and recording the pH after each addition. Ensure that the pH reading stabilizes before adding the next increment of titrant.

  • Continue the titration past the equivalence point to a pH where the compound is fully deprotonated (e.g., pH 12).

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • The pKa can be determined from the titration curve. It is the pH at which half of the volume of titrant required to reach the equivalence point has been added. More accurately, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant; the peak of this curve corresponds to the equivalence point. The pKa is the pH at half of this volume.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" relevant to this compound is its formation as a key metabolite in the degradation of atrazine in the environment. This process is crucial for the detoxification of atrazine, as this compound is considered to be non-phytotoxic.

Atrazine_Degradation_Pathway Atrazine Atrazine (C₈H₁₄ClN₅) Hydroxyatrazine This compound (C₈H₁₅N₅O) Atrazine->Hydroxyatrazine Hydrolysis (AtzA/TrzN enzyme) Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine Dealkylation Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine Dealkylation Cyanuric_Acid Cyanuric Acid Hydroxyatrazine->Cyanuric_Acid Further Degradation (AtzB, AtzC enzymes) Water_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Prep Prepare saturated solution (excess this compound in water) Equilibrate Shake at constant temperature (e.g., 20°C for 24-48h) Prep->Equilibrate Incubate Separate Centrifuge to separate solid and aqueous phases Equilibrate->Separate Achieve equilibrium Analyze Quantify concentration in aqueous phase (e.g., HPLC-UV) Separate->Analyze Sample supernatant

References

2-Hydroxyatrazine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine (CAS Number: 2163-68-0) is a primary and non-phytotoxic metabolite of the widely used herbicide atrazine (B1667683).[1] Its formation occurs through the hydrolysis of the chlorine atom on the triazine ring of atrazine, a process that can be mediated by chemical or biological pathways.[2] Understanding the chemical properties, synthesis, and analytical determination of this compound is crucial for environmental monitoring, toxicological studies, and comprehending the fate of atrazine in the ecosystem. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis strategies, detailed analytical protocols, and metabolic pathways.

Physicochemical and Toxicological Data

A summary of the key identifiers and physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 2163-68-0[3][4][5][6][7][8][9]
Molecular Formula C8H15N5O[3][4][5][8]
Molecular Weight 197.24 g/mol [3][4][5][8][9]
IUPAC Name 4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-ol[4][6]
Synonyms Hydroxyatrazine, Atrazine-2-hydroxy[3][4][7][8]
Oral Chronic Reference Dose (RfDoc) 0.0676 mg/kg-day[4]

Experimental Protocols

Synthesis of this compound

Conceptual Protocol for Hydrolysis of Atrazine:

  • Dissolution: Dissolve atrazine in a suitable solvent mixture, such as water and a co-solvent like methanol (B129727), to facilitate the reaction.

  • Acid or Base Catalysis: The hydrolysis can be catalyzed by either acid or base. For instance, adjusting the pH to acidic conditions (e.g., pH < 5.5) can promote hydrolysis.[3]

  • Temperature Control: Heating the reaction mixture can accelerate the rate of hydrolysis. Temperatures above 30°C are generally favorable.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to track the disappearance of atrazine and the appearance of this compound.

  • Isolation and Purification: Upon completion of the reaction, the product mixture would be neutralized. This compound can then be isolated and purified using techniques like solid-phase extraction followed by recrystallization or column chromatography.

Analytical Determination of this compound

1. High-Performance Liquid Chromatography (HPLC) Method for Water Samples

This method is suitable for the quantitative analysis of this compound in drinking water.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by reagent water.

    • Pass a 50 mL water sample through the cartridge to adsorb the analyte.

    • Elute the cartridge with 5 mL of methanol.

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[10]

  • HPLC Conditions:

    • Column: Agilent TC-C18(2) or HC-C18(2) reversed-phase column.[10]

    • Mobile Phase: Methanol/water gradient.

    • Detection: UV detector at 240 nm.[3]

    • Injection Volume: 10 µL.[10]

  • Quantitative Data:

    • Limit of Detection (LOD): 0.5 ng on-column.[10]

    • Linearity: Excellent linearity with a correlation coefficient (r²) of 0.9998.[10]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Soil and Water Samples

This method is highly sensitive and selective for the determination of this compound in complex matrices like soil pore water.

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • Isolate analytes from the water sample using a graphitized carbon-black SPE cartridge.

    • Elute the cartridge with ethyl acetate (B1210297) followed by a dichloromethane/methanol mixture.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate.

    • Evaporate the solvent and perform a solvent exchange into acetonitrile.

    • Derivatize the sample by adding N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heating at 65°C for 45 minutes. This step is crucial as it converts the polar hydroxyl group into a more volatile silyl (B83357) ether suitable for GC analysis.[4]

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness poly(5%-diphenyl, 95%-dimethylsiloxane) capillary column.[4]

    • Injection: Splitless injection.[4]

    • Carrier Gas: Helium.[4]

    • Mass Spectrometer: Quadrupole mass spectrometer in electron impact (EI) mode.[4]

  • Quantitative Data:

    • Method Detection Limits: 0.03 to 0.07 µg/L.[4]

    • Mean Recoveries: 77% at 0.74-0.82 µg/L and 97% at 7.4-8.2 µg/L in soil pore water.[4]

Metabolic and Degradation Pathways

This compound is a key product in the metabolism and environmental degradation of atrazine. The primary transformation is the hydrolysis of the C-Cl bond, which detoxifies the parent compound.

Atrazine to this compound Transformation

Atrazine_Metabolism Atrazine Atrazine (2-chloro-4-(ethylamino)-6- (isopropylamino)-1,3,5-triazine) Hydroxyatrazine This compound (4-(ethylamino)-6-(isopropylamino)- 1,3,5-triazin-2-ol) Atrazine->Hydroxyatrazine Hydrolysis (Chemical or Enzymatic) GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water/Soil Sample SPE Solid-Phase Extraction (Graphitized Carbon Black) Sample->SPE Elution Elution (Ethyl Acetate & DCM/MeOH) SPE->Elution Derivatization Derivatization (MTBSTFA) Elution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

References

The Human Xenobiotic Metabolite Profile of 2-Hydroxyatrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyatrazine, a primary metabolite of the widely used herbicide atrazine (B1667683), represents a significant endpoint in the human xenobiotic metabolism of the parent compound. Unlike atrazine, which undergoes extensive Phase I metabolism primarily through cytochrome P450-mediated dealkylation, the formation of this compound is largely considered a detoxification pathway. This metabolite is characterized by its distinct toxicological profile, with the kidney being the primary target organ due to its low aqueous solubility, leading to potential crystal formation and subsequent nephrotoxicity. This technical guide provides a comprehensive overview of the formation, metabolic fate, and toxicological role of this compound in humans. It includes a detailed summary of the enzymatic processes involved, quantitative data on its metabolism, and explicit experimental protocols for its study. Furthermore, this guide presents visual representations of the key metabolic and toxicological pathways to facilitate a deeper understanding of the xenobiotic processing of this significant atrazine metabolite.

Introduction

Atrazine is a triazine herbicide that has been extensively used in agriculture for several decades. Its presence in the environment and potential for human exposure have prompted significant research into its metabolic fate and toxicological effects. In humans, atrazine is metabolized through two primary pathways: N-dealkylation and glutathione (B108866) conjugation, both primarily occurring in the liver. A third, and critically important, pathway is the hydrolysis of the chlorine atom at the C2 position of the triazine ring to form this compound. This conversion is generally considered a detoxification reaction, as this compound does not exhibit the same neuroendocrine-disrupting properties as the parent compound. However, the physicochemical properties of this compound introduce a different toxicological concern, namely, the potential for kidney damage. This guide will delve into the specifics of this compound as a human xenobiotic metabolite.

Formation and Metabolism of this compound

The biotransformation of atrazine in humans is a complex process involving multiple enzymatic systems. While the focus has often been on the dealkylated metabolites, the formation of this compound is a key detoxification route.

Enzymatic and Chemical Formation

The primary mechanism for the formation of this compound from atrazine is hydrolysis, which involves the replacement of the chlorine atom with a hydroxyl group. In the environment, this process can occur abiotically in soil and water.[1] Within the human body, while spontaneous chemical hydrolysis may occur, the involvement of enzymatic activity is also suggested, although it is less characterized than the CYP450-mediated pathways. Human liver microsome studies have identified hydroxylated atrazine derivatives, indicating a role for metabolic enzymes.[2][3] However, the specific hydrolases responsible for this conversion in humans have not been definitively identified. It is also plausible that some formation of this compound occurs non-enzymatically.[4]

Key Enzymes in Atrazine Metabolism Leading to Dealkylated and Conjugated Metabolites

While not directly forming this compound, the cytochrome P450 (CYP) enzyme system and Glutathione S-transferases (GSTs) are central to the overall metabolism of atrazine, producing metabolites that exist alongside this compound.

  • Cytochrome P450 (CYP) Isoforms: The major pathway for atrazine metabolism is N-dealkylation, catalyzed by CYP enzymes in the liver. The primary metabolites formed are desethylatrazine (DEA) and desisopropylatrazine (DIA).[2] Studies using human liver microsomes have identified CYP1A2, CYP2C19, and CYP3A4 as the key isoforms involved in this process.[2][3]

  • Glutathione S-Transferases (GSTs): Atrazine and its dealkylated metabolites can also be detoxified through conjugation with glutathione (GSH). The human GSTP1-1 isoform has been shown to have significant activity towards atrazine.[5]

Further Metabolism of this compound

Once formed, this compound can undergo further metabolism. It has been shown that this compound can be dealkylated to form hydroxy-dealkylated metabolites, such as hydroxydesethylatrazine and hydroxydesisopropylatrazine.[1]

Quantitative Data on Atrazine Metabolism

The following tables summarize the quantitative data available on the metabolism of atrazine in human in vitro systems.

Table 1: Metabolic Activities of Human CYP Isoforms Towards Atrazine [2]

CYP IsoformMetaboliteActivity (pmol product/pmol CYP/min)
CYP1A1DEA0.8
DIA0.3
CYP1A2DEA15.8
DIA2.5
CYP2A6DEA0.2
DIA0.1
CYP2B6DEA0.5
DIA0.6
CYP2C9DEA0.3
DIA0.4
CYP2C19DEA2.1
DIA4.2
CYP2E1DEA0.4
DIA0.2
CYP3A4DEA4.5
DIA5.6

DEA: Desethylatrazine; DIA: Desisopropylatrazine

Table 2: Kinetic Parameters for Atrazine Metabolism in Pooled Human Liver Microsomes [3]

Metabolic PathwayKm (µM)Vmax (nmol/mg protein/min)
N-deisopropylation18 ± 50.35 ± 0.04
N-deethylation22 ± 60.28 ± 0.03

Table 3: Glutathione Conjugation of Atrazine in Liver Cytosolic Fractions [5]

SpeciesSpecific Activity (pmol/min/mg protein)
Human3.0
Mouse282.3

Toxicological Role of this compound

The toxicological profile of this compound differs significantly from that of its parent compound. It is not considered a neuroendocrine disruptor.[6] The primary toxicity concern with this compound is its potential to cause kidney damage (nephrotoxicity).[6][7]

Mechanism of Nephrotoxicity

The low solubility of this compound in water is a key factor in its nephrotoxicity.[6] At high concentrations in the renal tubules, it can precipitate and form crystals.[7] This crystal formation can lead to physical obstruction and damage to the renal tubules, triggering an inflammatory response. Chronic inflammation can then lead to renal fibrosis and a decline in kidney function.[8] Studies in rats have shown that administration of this compound can lead to increased kidney weights, macroscopic and microscopic lesions in the kidney, and the presence of anisotropic crystals in the papillary tubules.[7]

Signaling Pathways in Atrazine-Induced Renal Toxicity

While direct studies on the signaling pathways of this compound-induced nephrotoxicity are limited, research on atrazine-induced kidney damage provides valuable insights. The Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been implicated. Atrazine exposure has been shown to alter the expression of Nrf2 and its downstream antioxidant genes in the kidney.[9] It is plausible that the oxidative stress resulting from the inflammatory response to this compound crystals could also modulate this pathway.

Experimental Protocols

In Vitro Metabolism of Atrazine in Human Liver Microsomes

This protocol is adapted from the methodology described by Joo et al. (2010).[2]

Objective: To determine the metabolites of atrazine formed by human liver microsomes and to identify the specific CYP450 isoforms involved.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C19, 3A4)

  • Atrazine

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Solid-phase extraction (SPE) cartridges

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Incubation: Incubate atrazine (at various concentrations, e.g., 0.4–1000 µM) with pooled HLMs (e.g., 0.25 mg protein/mL) or individual recombinant CYP isoforms (e.g., 20 pmol) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation Time: Incubate for a specific period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge to extract the metabolites. Wash the cartridge and then elute the metabolites with an appropriate solvent.

  • Analysis: Analyze the eluted samples using HPLC-UV or LC-MS/MS to identify and quantify the atrazine metabolites.

Quantification of this compound in Human Urine by LC-MS/MS

This protocol is based on methodologies for the analysis of atrazine and its metabolites in urine.[10][11][12]

Objective: To quantify the concentration of this compound in human urine samples.

Materials:

  • Human urine samples

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., 13C- or 15N-labeled this compound)

  • Ammonium (B1175870) hydroxide (B78521)

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Take a known volume of urine (e.g., 2 mL).

    • Spike the sample with the isotopically labeled internal standard.

    • Basify the sample with ammonium hydroxide (e.g., to pH ~9.0).

    • Add acetonitrile to precipitate proteins and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Dilute the supernatant with water and load it onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

    • Mass Spectrometric Detection: Use an ESI source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both this compound and its labeled internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: Construct a calibration curve using the analytical standards and calculate the concentration of this compound in the urine samples based on the peak area ratios of the analyte to the internal standard.

Visualizations of Pathways and Workflows

Metabolic Pathways of Atrazine in Humans

Atrazine_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism cluster_excretion Excretion Atrazine Atrazine DEA Desethylatrazine (DEA) Atrazine->DEA CYP1A2, CYP3A4, CYP2C19 DIA Desisopropylatrazine (DIA) Atrazine->DIA CYP3A4, CYP2C19, CYP1A2 Hydroxyatrazine This compound Atrazine->Hydroxyatrazine Hydrolysis (Enzymatic/Non-enzymatic) Atrazine_GSH Atrazine-Glutathione Conjugate Atrazine->Atrazine_GSH GSTP1-1 DEA_GSH DEA-Glutathione Conjugate DEA->DEA_GSH GSTs DIA_GSH DIA-Glutathione Conjugate DIA->DIA_GSH GSTs Hydroxylated_Dealkylated Hydroxylated Dealkylated Metabolites Hydroxyatrazine->Hydroxylated_Dealkylated Dealkylation Urine Urine Hydroxyatrazine->Urine Hydroxylated_Dealkylated->Urine Mercapturates Mercapturic Acids Atrazine_GSH->Mercapturates DEA_GSH->Mercapturates DIA_GSH->Mercapturates Mercapturates->Urine Feces Feces Mercapturates->Feces

Caption: Metabolic pathways of atrazine in humans.

Experimental Workflow for In Vitro Atrazine Metabolism

Experimental_Workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis A Atrazine D Incubation at 37°C A->D B Human Liver Microsomes / Recombinant CYPs B->D C NADPH Regenerating System C->D E Reaction Termination (Acetonitrile) D->E F Protein Precipitation (Centrifugation) E->F G Solid-Phase Extraction (SPE) F->G H Elution & Reconstitution G->H I LC-MS/MS Analysis H->I J Metabolite Identification & Quantification I->J

Caption: Workflow for in vitro atrazine metabolism studies.

Proposed Toxicological Pathway of this compound in the Kidney

Kidney_Toxicity_Pathway cluster_initiation Initiation cluster_cellular_response Cellular Response cluster_long_term_effects Long-Term Effects A High Concentration of This compound in Renal Tubules B Precipitation & Crystal Formation A->B Low Aqueous Solubility C Tubular Obstruction & Injury B->C D Inflammatory Response (e.g., Macrophage Infiltration) C->D E Oxidative Stress (ROS Production) D->E G Renal Fibrosis D->G F Modulation of Nrf2 Pathway E->F H Decreased Kidney Function G->H

Caption: Proposed pathway of this compound nephrotoxicity.

Conclusion

This compound is a significant human xenobiotic metabolite of atrazine, primarily formed through hydrolysis. Its formation represents a key detoxification pathway, mitigating the neuroendocrine-disrupting effects of the parent compound. However, the physicochemical properties of this compound, particularly its low water solubility, introduce a distinct toxicological risk of nephrotoxicity through crystal formation and subsequent inflammation. Understanding the balance between the detoxification and toxicity of this metabolite is crucial for assessing the overall health risk associated with atrazine exposure. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the role of this compound, supported by quantitative data, detailed experimental protocols, and clear visual representations of the relevant biological pathways. Further research is warranted to definitively identify the human enzymes responsible for this compound formation and to further elucidate the specific signaling pathways involved in its renal toxicity.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxyatrazine in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyatrazine (HA) is a primary degradation product of the widely used herbicide atrazine (B1667683). Due to its persistence and potential to contaminate water sources, accurate and sensitive quantification methods are crucial for environmental monitoring and risk assessment.[1][2] This document provides detailed application notes and protocols for the analysis of this compound in various water matrices, intended for researchers, scientists, and professionals in drug development and environmental science. The methods covered include Solid-Phase Extraction (SPE) followed by Liquid Chromatography (LC) with various detectors and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

Several analytical techniques are available for the quantification of this compound in water. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

  • Liquid Chromatography (LC): This is a common technique for separating this compound from other compounds in a water sample.[3] Reversed-phase chromatography is typically employed.[3][4]

    • UV Detection: A cost-effective method suitable for relatively clean samples or when high sensitivity is not required.[4]

    • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.[1][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a derivatization step to make the polar this compound volatile.[7][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on antigen-antibody recognition.[2][9][10] It is rapid and can be cost-effective for large numbers of samples but may have cross-reactivity with other triazine compounds.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for this compound in water, compiled from cited literature.

Table 1: Liquid Chromatography-Based Methods

MethodSample MatrixLOQ/LODRecovery (%)Reference
LC-UVStream Water0.13 µg/L (LOQ)89.1 ± 6.0[4]
LC-FAB-HRMSAgricultural Runoff WaterNot SpecifiedComparable to LC[1]
LC-MS/MSDrinking Water12 ng/L (LOQ)Not Specified[6]
UPLC-MS/MSWater20 ng/L (LOQ)< 20% uncertainty[12]
LC/MS/MSSurface and Ground Water10 ng/L (LOD)Not Specified[13]

Table 2: Gas Chromatography-Mass Spectrometry Methods

MethodSample MatrixMDLRecovery (%)Reference
SPE-GC-MSSoil Pore Water0.03 - 0.07 µg/L77 - 97[7]
GC-MS (after methylation)Water90 - 100 ng/L35 - 43[8]

Table 3: Immunoassay-Based Methods

MethodSample MatrixDetection LimitCross-Reactivity with AtrazineReference
ELISAWater, SoilNot SpecifiedSelective for hydroxyatrazine[2]
ELISADrinking/Ground Water~1 ng/LLow[10]
Immunoassay (Quantitative)Drinking Water0.03 µg/L (LOQ)0.5%[11]

Experimental Protocols

Protocol 1: Quantification of this compound by SPE and LC-UV

This protocol is based on the method described by Lerch et al. for the analysis of hydroxylated atrazine degradation products in water.[4]

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Formic acid (ACS reagent grade)

  • Deionized water (18 MΩ·cm)

  • SCX (propylbenzenesulfonic acid) cation-exchange solid-phase extraction columns[4]

  • 0.45 µm nylon filters

2. Sample Preparation (Solid-Phase Extraction)

  • Condition the SCX SPE cartridge by passing methanol followed by deionized water.

  • Acidify the water sample (250 mL) with formic acid.[4]

  • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with deionized water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the retained analytes with a suitable solvent mixture, such as methanol containing a small percentage of ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for LC analysis.

3. Liquid Chromatography Conditions

  • Column: Deactivated, reversed-phase octyl (C8) column[4]

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detection: UV detector at 220 nm[4]

4. Quantification

  • Prepare a calibration curve using a series of this compound standards of known concentrations.

  • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

Experimental Workflow for SPE-LC-UV Analysis

SPE_LC_UV_Workflow cluster_prep Sample Preparation cluster_analysis LC-UV Analysis Sample Water Sample (250 mL) Acidify Acidify with Formic Acid Sample->Acidify SPE_Load Load Sample onto SPE Cartridge Acidify->SPE_Load SPE_Condition Condition SCX SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol/NH4OH SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (C8 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for this compound analysis by SPE and LC-UV.

Protocol 2: Quantification of this compound by SPE and LC-MS/MS

This protocol provides a general procedure for sensitive and selective quantification, drawing from principles outlined in various sources.[5][12][13]

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled this compound (e.g., ¹³C₃-labeled) as an internal standard[1]

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid, Ammonium acetate (B1210297) (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Graphitized carbon black or C18 SPE cartridges[7][13]

  • 0.2 µm PTFE syringe filters[12]

2. Sample Preparation (Solid-Phase Extraction)

  • Filter the water sample (e.g., 100-1000 mL) through a 0.7 µm glass fiber filter or a 0.2 µm PTFE filter.[12][13]

  • Spike the sample with the internal standard.[1]

  • Condition the SPE cartridge (e.g., Carbopak-B) with the appropriate solvents (e.g., dichloromethane, methanol, water).[7][13]

  • Load the water sample onto the conditioned cartridge at a controlled flow rate (e.g., 20 mL/min).[13]

  • Wash the cartridge with deionized water to remove hydrophilic impurities.

  • Dry the cartridge thoroughly under vacuum or with nitrogen.

  • Elute the analytes with a suitable solvent or solvent mixture (e.g., 80:20 methylene (B1212753) chloride:methanol).[13]

  • Evaporate the eluate to near dryness and reconstitute in the initial mobile phase.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • Column: C18 reversed-phase column (e.g., Hypersil GOLD, ZORBAX Extend-C18).[5][13]

  • Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate.[5][14]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[14]

  • Flow Rate: 0.3 - 0.4 mL/min.[5]

  • Injection Volume: 5 - 20 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and its internal standard.

4. Quantification

  • Develop an MRM method to monitor at least two transitions for this compound for confirmation.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the samples from the calibration curve.

Logical Flow for LC-MS/MS Method Development

LC_MSMS_Method_Dev cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Validation Direct_Infusion Direct Infusion of Standard Select_Precursor Select Precursor Ion [M+H]+ Direct_Infusion->Select_Precursor Optimize_Fragmentor Optimize Fragmentor Voltage Select_Precursor->Optimize_Fragmentor Product_Ion_Scan Acquire Product Ion Scan Optimize_Fragmentor->Product_Ion_Scan Select_Transitions Select >2 MRM Transitions Product_Ion_Scan->Select_Transitions Optimize_CE Optimize Collision Energy (CE) Select_Transitions->Optimize_CE Calibration_Curve Establish Calibration Curve Optimize_CE->Calibration_Curve Column_Selection Select C18 Column Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Column_Selection->Mobile_Phase Gradient_Elution Develop Gradient Elution Program Mobile_Phase->Gradient_Elution Check_Peak_Shape Evaluate Peak Shape & Retention Gradient_Elution->Check_Peak_Shape Check_Peak_Shape->Calibration_Curve LOD_LOQ Determine LOD & LOQ Calibration_Curve->LOD_LOQ Accuracy_Precision Assess Accuracy & Precision LOD_LOQ->Accuracy_Precision Matrix_Effects Evaluate Matrix Effects Accuracy_Precision->Matrix_Effects

Caption: Logical workflow for LC-MS/MS method development.

Protocol 3: Screening of this compound by ELISA

This protocol outlines a general procedure for a competitive ELISA, a common format for small molecule detection.[2][10][11]

1. Materials and Reagents

  • Commercial ELISA kit for this compound or atrazine (check cross-reactivity).

  • Microplate reader with a 450 nm filter.

  • Deionized water.

  • Water samples.

2. Assay Procedure (General)

  • Allow all reagents and samples to reach room temperature.

  • Add standards, controls, and water samples to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated this compound to each well.

  • Incubate the plate for the time specified in the kit instructions (e.g., 60 minutes) to allow for competitive binding.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The color intensity will be inversely proportional to the this compound concentration.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards. A log-logit or four-parameter logistic curve fit is often used.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Competitive ELISA Principle

Competitive_ELISA cluster_high_conc High Analyte Concentration cluster_low_conc Low Analyte Concentration Well1 Antibody-Coated Well Result1 Low Signal Well1->Result1 Leads to Analyte1 Analyte (HA) Analyte1->Well1 Binds Enzyme_Conj1 Enzyme-Conjugate Enzyme_Conj1->Well1 Blocked Well2 Antibody-Coated Well Result2 High Signal Well2->Result2 Leads to Analyte2 Analyte (HA) Analyte2->Well2 Few bind Enzyme_Conj2 Enzyme-Conjugate Enzyme_Conj2->Well2 Binds

Caption: Principle of competitive ELISA for this compound.

References

Application Note: Determination of 2-Hydroxyatrazine in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxyatrazine (HA) is a primary and frequently detected degradation product of the widely used herbicide atrazine.[1][2] Due to its persistence and potential for groundwater contamination, a sensitive and selective analytical method is crucial for its monitoring in environmental matrices like soil.[3] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in soil samples. The protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by instrumental analysis.

Principle The method involves the extraction of this compound from soil samples using an acidified acetonitrile-water solution. After extraction and partitioning induced by the addition of salts, the supernatant is cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Experimental Protocols

1. Required Materials and Reagents

  • Apparatus:

    • High-performance liquid chromatography (HPLC) system coupled with a tandem quadrupole mass spectrometer (LC-MS/MS).

    • Analytical balance (0.0001 g sensitivity).

    • Centrifuge capable of handling 50 mL tubes.

    • Vortex mixer.

    • Mechanical shaker.

    • Sample filtration assembly (0.22 µm PTFE syringe filters).

    • 50 mL polypropylene (B1209903) centrifuge tubes.

    • Standard laboratory glassware.

  • Reagents and Standards:

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at 4°C in the dark.

  • Intermediate Standard Solution (1 µg/mL): Dilute the stock solution 1:100 with a methanol/water (50:50, v/v) mixture.

  • Working Calibration Standards (1 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition.

3. Sample Preparation (Modified QuEChERS Protocol)

  • Soil Sampling and Homogenization: Air-dry the soil sample, remove any large debris (stones, roots), and sieve through a 2 mm mesh to ensure homogeneity.

  • Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[4]

  • Hydration: Add 10 mL of ultrapure water to the tube, vortex for 1 minute, and let it stand for 10 minutes to ensure adequate hydration of the soil matrix.[4]

  • Extraction: Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.[4] Cap the tube tightly and shake vigorously on a mechanical shaker for 15 minutes.

  • Partitioning: Add 4 g of anhydrous MgSO₄ and 1.7 g of sodium acetate to the tube.[4] Immediately vortex for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of MgSO₄ and 50 mg of C18 sorbent.[5] Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis The following conditions are a general guideline and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography Conditions:

    Parameter Setting
    Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[6]
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.3 mL/min[7]
    Injection Volume 10 µL[6]
    Column Temp. 40 °C[8]

    | Gradient Elution | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min) |

  • Mass Spectrometry Conditions:

    Parameter Setting
    Ionization Mode Electrospray Ionization (ESI), Positive[6]
    Capillary Voltage 4000 V[6]
    Source Temp. 350 °C
    Nebulizer Gas Nitrogen, 35 psi
    Drying Gas Flow 11 L/min[6]

    | Scan Mode | Multiple Reaction Monitoring (MRM) |

  • MRM Transitions for this compound: The precursor ion ([M+H]⁺) for this compound is m/z 198.1.[9][10][11]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
198.1156.120Quantifier
198.1128.125Qualifier

Data Presentation

Method Performance Characteristics The performance of the method should be validated to ensure reliability. The following table summarizes typical performance data obtained from similar methods in the literature.

ParameterTypical ValueReference
Linearity (R²) > 0.99[12]
LOD 0.1 - 5 µg/kg[5]
LOQ 0.5 - 15 µg/kg[4][5]
Recovery 77% - 95%[5][13]
Precision (%RSD) < 15%[5]

Recovery Data for Fortified Soil Samples Recovery studies are essential to assess the accuracy of the extraction method.

AnalyteFortification Level (µg/kg)Mean Recovery (%)RSD (%)
This compound10918.5
This compound50886.2
This compound200857.1

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Weigh 10g Homogenized Soil Hydrate 2. Add Water & Vortex Sample->Hydrate 10 mL H₂O Extract 3. Add Acidified Acetonitrile & Shake Hydrate->Extract 10 mL ACN + 1% HAc Partition 4. Add Salts & Vortex Extract->Partition MgSO₄ + NaOAc Centrifuge1 5. Centrifuge Partition->Centrifuge1 Cleanup 6. d-SPE Cleanup of Supernatant Centrifuge1->Cleanup 1 mL aliquot Centrifuge2 7. Centrifuge Cleanup->Centrifuge2 Filter 8. Filter into Vial Centrifuge2->Filter LCMS 9. LC-MS/MS Analysis (MRM) Filter->LCMS Data 10. Data Quantification LCMS->Data Calibration Curve Report 11. Final Report Data->Report

Caption: Workflow for this compound detection in soil.

References

Application Note and Protocol for Solid-Phase Extraction of 2-Hydroxyatrazine from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine is a primary degradation product of the widely used herbicide atrazine (B1667683). Due to its persistence and potential for environmental contamination, reliable and sensitive methods for its detection in various environmental matrices, such as water and soil, are crucial.[1][2][3] Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced consumption of organic solvents, and improved sample cleanup.[2][4] This application note provides a detailed protocol for the extraction and preconcentration of this compound from water and soil samples using SPE, which can then be followed by analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[5][6]

Data Presentation

The following table summarizes the performance data for the analysis of this compound and related compounds using SPE followed by chromatographic analysis.

AnalyteMatrixSPE SorbentRecovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
This compoundSoil Pore WaterGraphitized Carbon Black77% (at 0.74-0.82 µg/L)0.03 - 0.07 µg/L (estimated)[7]
This compoundStream WaterSCX (Cation-Exchange)89.1 ± 6.0% (at 5 µg/L)LOQ: 0.13 µg/L[6]
AtrazineWaterC18>85%1x10⁻¹⁰ M - 2x10⁻⁵ M[8]
AtrazineWaterC18 / Cation Exchange96 ± 6.9%0.10 µg/L[9]
Deethylatrazine (DEA)Stream WaterSCX (Cation-Exchange)87.1 ± 3.7% (at 5 µg/L)LOQ: 0.40 µg/L[6]
Deisopropylatrazine (DIA)Stream WaterSCX (Cation-Exchange)90.4 ± 4.2% (at 5 µg/L)LOQ: 0.40 µg/L[6]

Experimental Protocols

This section details the methodologies for the solid-phase extraction of this compound from water and soil samples.

Materials and Reagents
  • SPE Cartridges: C18 (500 mg), Graphitized Carbon, or Strong Cation Exchange (SCX) cartridges.[6][7][10][11]

  • Solvents: Methanol (B129727) (HPLC grade), Ethyl Acetate (B1210297) (GC grade), Acetonitrile (HPLC grade), Dichloromethane (B109758) (HPLC grade).[2][7]

  • Reagents: Deionized water, Formic acid, Hydrochloric acid, Sodium sulfate (B86663) (anhydrous).[6]

  • Standards: Certified reference standard of this compound.

  • Apparatus: SPE vacuum manifold, vacuum pump, conical tubes, rotary evaporator or nitrogen evaporator.[2]

Sample Preparation

Water Samples: Water samples should be collected in clean glass bottles and stored at 4°C until analysis. If the sample contains particulate matter, it should be filtered through a 0.45 µm filter.[2][12] For improved retention of hydroxylated degradation products on certain sorbents, the pH of the water sample can be adjusted to 2-3 with formic or hydrochloric acid.[6]

Soil and Sediment Samples: Soil and sediment samples can be prepared by extracting a known weight of the sample with a suitable solvent mixture. A common method involves extraction with a mixture of methanol and water or a methanol-hydrochloric acid mixture, often facilitated by mechanical shaking or sonication.[2][6] After extraction, the mixture is centrifuged or filtered to separate the liquid extract from the solid particles. The resulting extract is then subjected to SPE for cleanup and concentration.[2] To improve the removal of hydroxyatrazine from sediment, acidification of the extraction solvent with formic acid can be beneficial.[6]

Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical requirements. A C18 cartridge is commonly used for the extraction of atrazine and its metabolites.[5][8][13]

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent material.[2]

    • Follow with 5-10 mL of deionized water to equilibrate the sorbent. Ensure the cartridge does not go dry before loading the sample.[2]

  • Sample Loading:

    • Pass the pre-treated water sample (typically 100-500 mL) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[2]

  • Washing:

    • After the entire sample has been loaded, wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with a small volume of an appropriate organic solvent. A common choice is 5-10 mL of ethyl acetate or methanol.[14] For this compound, a mixture of dichloromethane and methanol (e.g., 7:3 v/v) can also be effective.[7]

  • Concentration and Reconstitution:

    • The collected eluate is then concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.[14]

    • The concentrated extract can be reconstituted in a solvent suitable for the subsequent chromatographic analysis.

SPE Protocol for Soil/Sediment Extracts
  • Solvent Exchange (if necessary):

    • If the soil extract has a high concentration of organic solvent, it should be diluted with deionized water to ensure efficient retention of the analytes on the SPE cartridge.

  • SPE Cleanup:

    • Follow the same SPE protocol as described for water samples (steps 1-5) to clean up the extract and concentrate the this compound.

Visualizations

SPE_Workflow Water Water Sample (Filter & Acidify) Load 2. Sample Loading Water->Load Soil Soil/Sediment Sample (Extract with Solvent) Soil->Load Condition 1. Cartridge Conditioning (Methanol, DI Water) Wash 3. Washing (DI Water) Load->Wash Elute 4. Elution (Organic Solvent) Wash->Elute Concentrate 5. Concentration & Reconstitution Elute->Concentrate Analysis LC/MS or GC/MS Analysis Concentrate->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxyatrazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrazine (B1667683) is a widely used herbicide for broadleaf weed control. Its presence and that of its degradation products in the environment are of significant concern, necessitating sensitive and reliable analytical methods. The primary metabolites of atrazine include deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and didealkylatrazine (DAA). A key detoxification product is 2-hydroxyatrazine (HYA), formed through dechlorination and hydrolysis. Due to the polar nature of HYA and its related hydroxy-metabolites, direct analysis by gas chromatography (GC) is challenging.[1] This application note details a robust protocol involving solid-phase extraction (SPE), chemical derivatization, and subsequent GC-MS analysis for the simultaneous quantification of this compound and other key atrazine metabolites in environmental samples.[2]

Principle

This method is based on the extraction and concentration of this compound and its metabolites from aqueous or soil matrices using solid-phase extraction. Polar analytes, which exhibit poor volatility and chromatographic performance, are chemically modified through a derivatization step.[3][4] Silylation, using an agent like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), converts polar functional groups (e.g., -OH, -NH) into more volatile and thermally stable silyl (B83357) derivatives.[2] These derivatives are then separated and quantified using a capillary column gas chromatograph coupled with a mass spectrometer (GC-MS), which provides high selectivity and sensitivity for definitive identification and quantification.[2]

Atrazine Degradation Pathway

The degradation of atrazine in the environment follows several pathways, including dealkylation and dechlorination, leading to the formation of various metabolites.

G Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA  De-ethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA De-isopropylation   HYA This compound (HYA) Atrazine->HYA Dechlorination-Hydroxylation DAA Didealkylatrazine (DAA) DEA->DAA DIA->DAA

Caption: Major degradation pathways of Atrazine.

Experimental Protocols

4.1. Apparatus and Reagents

  • Apparatus: GC-MS system, solid-phase extraction (SPE) manifold, nitrogen evaporator, analytical balance, vortex mixer, autosampler vials.

  • Reagents: Acetonitrile (B52724), Methanol, Dichloromethane, Ethyl Acetate (B1210297) (all pesticide grade). Anhydrous sodium sulfate (B86663). Deionized water.

  • Standards: Analytical standards of Atrazine, this compound (HYA), Deethylatrazine (DEA), Deisopropylatrazine (DIA), and Didealkylatrazine (DAA).

  • Derivatizing Agent: N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).

  • SPE Cartridges: Graphitized carbon-black cartridges.[2]

4.2. Standard Preparation

  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve approximately 4.0 mg of each neat standard (except HYA) in 100 mL of acetonitrile. Prepare the HYA stock by appropriate dilution of a commercial solution to a final concentration of 100 µg/mL in an acetonitrile/methanol (1:1, v/v) mixture.[2]

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by appropriate serial dilution of the stock solutions with acetonitrile for constructing calibration curves.

4.3. Sample Preparation (Water Matrix)

  • Cartridge Conditioning: Condition a graphitized carbon-black SPE cartridge by passing appropriate solvents as recommended by the manufacturer.

  • Sample Loading: Measure a known volume of the water sample (e.g., 100-200 mL) and pass it through the conditioned SPE cartridge at a controlled flow rate.[2]

  • Cartridge Drying: Dry the cartridge under vacuum to remove residual water.

  • Elution: Elute the retained analytes from the cartridge using sequential additions of ethyl acetate followed by a dichloromethane/methanol mixture (e.g., 7:3, v/v).[2]

  • Drying and Concentration: Pass the ethyl acetate fraction through anhydrous sodium sulfate to remove any remaining water. Combine the eluates and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in acetonitrile.[2]

4.4. Derivatization Protocol

  • Transfer the concentrated sample extract or a known amount of working standard into a reaction vial.

  • Add the derivatizing agent, N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). MTBSTFA is favored as it reacts quantitatively under mild conditions and its byproducts are compatible with GC analysis.[2]

  • Seal the vial and heat at a specified temperature (e.g., 60-75 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis without further modification.[2]

4.5. GC-MS Analysis

  • GC System: Capillary column gas chromatograph.

  • Column: (Example) 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column.

  • Injection: 1 µL splitless injection.

  • Oven Program: Hold at 50°C for 1 minute, then ramp at 6°C/min to 280°C, and hold for 5.67 minutes.[2]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Electron Impact (EI) ionization.

  • Mode: Scan mode (e.g., mass range 40-500 amu) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[2][5]

Analytical Workflow Visualization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Water/Soil Sample SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Elution 3. Elution & Drying SPE->Elution Evaporation 4. Concentration Elution->Evaporation Deriv 5. Silylation (MTBSTFA) Evaporation->Deriv GCMS 6. GC-MS Injection & Analysis Deriv->GCMS Data 7. Data Processing & Quantification GCMS->Data

Caption: GC-MS workflow for this compound analysis.

Method Performance Data

The performance of GC-based methods for analyzing atrazine and its metabolites varies by analyte, matrix, and specific protocol. The following tables summarize reported quantitative data from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
Atrazine & MetabolitesSoil Pore WaterGC-MS0.03 - 0.07 µg/LNot Reported[2]
AtrazineWaterGC-MS/MS0.75 ng/LNot Reported[6][7]
Deethylatrazine (DEA)SedimentGC-MS/MS0.13 ng/gNot Reported[6][7]
AtrazineForage PlantsGC-MS/MS0.6 µg/kgNot Reported[8]
Deethylatrazine (DEA)Forage PlantsGC-MS/MS1.3 µg/kgNot Reported[8]
Deisopropylatrazine (DIA)Forage PlantsGC-MS/MS0.3 µg/kgNot Reported[8]
Atrazine & MetabolitesWaterGC-MSD0.050 ng0.10 µg/L (ppb)[5]

Table 2: Analyte Recovery Rates

Analyte(s)MatrixRecovery (%)Citation
All AnalytesReagent Water94%[2]
All AnalytesSoil Pore Water98%[2]
Hydroxyatrazine (low conc.)Not Specified77%[2]
Atrazine & DEAWater/Sediment>83%[6][7]
AtrazineForage Plants94.3%[8]
Deethylatrazine (DEA)Forage Plants105.6%[8]
Deisopropylatrazine (DIA)Forage Plants113.1%[8]
AtrazineWater90%[5]
Deethylatrazine (DEA)Water98%[5]
Deisopropylatrazine (DIA)Water92%[5]
Didealkylatrazine (DAA)Water85%[5]

Conclusion

The described methodology, combining solid-phase extraction, silylation derivatization, and GC-MS analysis, provides a sensitive and selective approach for the simultaneous determination of this compound and its primary metabolites in complex environmental matrices. The derivatization step is critical for converting polar, non-volatile hydroxy and amino-containing metabolites into compounds suitable for GC analysis. The method demonstrates excellent recovery and low detection limits, making it a valuable tool for environmental monitoring and toxicological research.

References

Application Notes and Protocols: 2-Hydroxyatrazine as a Biomarker for Atrazine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (B1667683), a widely used herbicide, is a subject of ongoing research regarding its potential health effects. Monitoring human exposure to atrazine is crucial for both regulatory and research purposes. Atrazine is metabolized in the body, and its metabolites can serve as biomarkers of exposure. One of the major metabolites is 2-hydroxyatrazine, formed through the hydrolysis of the chlorine atom on the atrazine molecule.[1] This document provides detailed application notes and protocols for the use of this compound as a biomarker for atrazine exposure, focusing on analytical methods for its quantification in biological samples.

Metabolic Pathway of Atrazine to this compound

Atrazine undergoes several metabolic transformations in the body, including N-dealkylation and hydroxylation. The hydroxylation pathway directly converts the phytotoxic atrazine into the non-phytotoxic this compound.[1] This metabolic conversion is a key detoxification pathway.[1] The resulting this compound is then further metabolized or excreted. The general metabolic pathway is illustrated below.

Atrazine_Metabolism Atrazine Atrazine Hydroxyatrazine This compound Atrazine->Hydroxyatrazine Hydrolysis Dealkylated_Metabolites Dealkylated Metabolites (DEA, DIA, DACT) Atrazine->Dealkylated_Metabolites N-dealkylation Further_Metabolism Further Metabolism & Excretion Hydroxyatrazine->Further_Metabolism Dealkylated_Metabolites->Further_Metabolism

Figure 1: Simplified metabolic pathway of atrazine.

Analytical Methods for this compound Quantification

Several analytical methods can be employed to quantify this compound in biological matrices. The most common and sensitive methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Other methods like gas chromatography (GC) and enzyme-linked immunosorbent assay (ELISA) have also been used for atrazine and its metabolites.[2]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of atrazine and its metabolites, including this compound, in different biological samples.

Analyte(s)MatrixAnalytical MethodSample Detection LimitPercent RecoveryReference
Atrazine and metabolitesUrineOnline SPE-HPLC-MS/MS0.03 to 2.80 ng/mL87 to 112%[3]
AtrazinePlasma, Organ tissuesHPLC14.25 ng/g58–61%[3]
Atrazine and metabolitesLiver microsomesHPLC-UV2–5 pmol96–103%[2][3]
AtrazineUrineGC1 µg/LNot reported[3]
AtrazineSalivaELISA0.22 µg/LNot reported[3]
Atrazine and this compoundSoilLC-MS/MS0.01 ng/mL91.3 to 108%[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine using online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For animal and occupational studies, dilute the urine samples 10-fold and 2-fold, respectively.[5] For non-occupational environmental exposure studies, a 500 µL aliquot may be used with off-line SPE.[5]

  • A simple "dilute-and-shoot" approach can be used for higher concentration samples, where the urine is diluted and directly injected.[5] For lower concentrations, an extraction and concentration step is necessary.

2. Solid-Phase Extraction (SPE) (for low concentrations):

  • Condition a mixed-mode strong cation exchange (SCX) and reversed-phase (RP) SPE cartridge.[5]

  • Load the urine sample onto the conditioned cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes using a suitable solvent, such as methanol (B129727) containing ammonium (B1175870) hydroxide.[5]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.[6]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

4. Quality Control:

  • Analyze calibration standards, quality control samples at low, medium, and high concentrations, and blank samples with each batch of unknown samples.

Experimental Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Dilution Dilution (for high conc.) Urine_Sample->Dilution SPE Solid-Phase Extraction (for low conc.) Urine_Sample->SPE LC_Injection LC Injection Dilution->LC_Injection SPE->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 2: Workflow for this compound analysis in urine.
Protocol 2: Analysis of this compound in Plasma

This protocol outlines a method for the analysis of this compound in plasma samples, which often requires a more rigorous cleanup procedure due to the complexity of the matrix.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To a 0.5 mL plasma sample, add an internal standard.

  • Precipitate proteins by adding 1 mL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[2][3]

  • Vortex and centrifuge to separate the layers.

  • Collect the organic layer and evaporate it to dryness.

  • Reconstitute the residue in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are similar to those described in Protocol 1. Optimization of the gradient and MRM transitions may be necessary for the plasma matrix.

Toxicological Significance of Atrazine Exposure

Atrazine is classified as an endocrine-disrupting chemical (EDC).[7] Its toxicity can affect various systems, including the reproductive, endocrine, and central nervous systems.[7] One of the proposed mechanisms of action involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis, leading to alterations in hormone levels such as luteinizing hormone (LH), follicle-stimulating hormone (FSH), estrogen, and testosterone.[7]

Atrazine_Toxicity_Pathway Atrazine Atrazine Exposure Hypothalamus Hypothalamus Atrazine->Hypothalamus Inhibits GnRH release Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH / FSH Hormone_Alteration Altered Hormone Levels (Estrogen, Testosterone) Gonads->Hormone_Alteration Reproductive_Effects Adverse Reproductive Outcomes Hormone_Alteration->Reproductive_Effects

Figure 3: Simplified signaling pathway of atrazine's endocrine disruption.

Conclusion

This compound is a valuable biomarker for assessing human exposure to atrazine. Its detection and quantification in biological samples, particularly urine, provide a reliable measure of recent exposure. The LC-MS/MS methods detailed in these protocols offer the high sensitivity and specificity required for accurate biomonitoring. By employing these methods, researchers can effectively evaluate atrazine exposure levels and contribute to a better understanding of its potential health effects.

References

High-performance liquid chromatography (HPLC) for 2-Hydroxyatrazine separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and quantification of 2-hydroxyatrazine, a primary degradation product of the herbicide atrazine (B1667683), using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for use in environmental monitoring, toxicological studies, and other research applications.

Introduction

This compound is a significant metabolite of atrazine, a widely used herbicide. Due to its persistence and potential for groundwater contamination, accurate and reliable analytical methods for its detection are crucial. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a robust and widely accepted technique for the analysis of this compound in various matrices. This document details standard protocols for sample preparation and HPLC analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water and Soil Samples

Solid-phase extraction is a common and effective technique for the pre-concentration and purification of this compound from environmental samples prior to HPLC analysis.[1]

2.1.1. Materials and Reagents

  • SPE Cartridges: C18 (500 mg) or Strong Cation Exchange (SCX)[2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate

  • Dichloromethane

  • Deionized Water

  • Formic Acid

  • Ammonium (B1175870) Hydroxide

  • Nitrogen Gas

  • SPE Vacuum Manifold

2.1.2. Protocol for Water Samples

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of deionized water.[1] Do not allow the cartridge to dry.

  • Sample Loading: Pass the water sample (typically 100-500 mL, filtered if necessary) through the conditioned cartridge at a flow rate of 3-5 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

  • Drying: Dry the cartridge under vacuum for approximately 15-20 minutes.

  • Elution: Elute the retained analytes with 5 mL of a suitable organic solvent. A mixture of dichloromethane/methanol (7:3, v/v) can be effective.[3]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

2.1.3. Protocol for Soil Samples

  • Extraction: Extract a known weight of the soil sample (e.g., 10 g) with a suitable solvent mixture, such as methanol:water (e.g., 80:20 v/v), using mechanical shaking or sonication.

  • Centrifugation/Filtration: Centrifuge or filter the extract to separate the supernatant.

  • Dilution: Dilute the supernatant with deionized water to reduce the organic solvent concentration.

  • SPE Cleanup: Proceed with the SPE protocol for water samples (steps 1-6) to clean up the extract and concentrate this compound.

HPLC Method for this compound Separation

This section details a common reversed-phase HPLC method for the analysis of this compound.

2.2.1. Instrumentation and Columns

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[4] C8 columns are also suitable.[2]

2.2.2. Chromatographic Conditions

  • Mobile Phase A: Deionized water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. For example:

    • 0-5 min: 10% B

    • 5-20 min: Ramp to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 220 nm or 223 nm is commonly used for this compound.[2][5]

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of this compound. Please note that these values can vary depending on the specific instrumentation, column, and chromatographic conditions used.

ParameterValueReference
Typical Retention Time 5 - 15 minutesVaries with method
Limit of Detection (LOD) 0.1 - 10 µg/L[6]
Limit of Quantitation (LOQ) 0.13 ppb (for HA in water)[2]
Recovery from Water (SPE) 89.1 ± 6.0% (at 5 ppb)[2]
Linear Range 0.1 - 100 ng/mLVaries with method

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Water or Soil Sample Extraction Extraction (for Soil Samples) Sample->Extraction Methanol/Water SPE Solid-Phase Extraction (SPE) Sample->SPE for Water Samples Extraction->SPE Conditioning 1. Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation 5. Evaporation & Reconstitution Elution->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Mobile Phase Gradient Detection UV Detection (220 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for this compound analysis.

hplc_system_schematic Solvent Solvent Reservoirs A: Aqueous B: Organic Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (C18) Injector->Column Detector UV Detector Column->Detector DataSystem Data System Detector->DataSystem

References

Application Note: Quantitative Extraction of 2-Hydroxyatrazine from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyatrazine is a primary and significant degradation product of the widely used herbicide atrazine (B1667683).[1][2] Due to its persistence and potential for groundwater contamination, accurate and efficient quantification in soil matrices is crucial for environmental monitoring and risk assessment. This document provides detailed protocols for the quantitative extraction of this compound from soil, intended for researchers and scientists in environmental science and analytical chemistry. The methods described include traditional solvent extraction and modern accelerated solvent extraction (ASE), providing options for various laboratory settings and sample throughput requirements.

Principles of Extraction Methods

Several techniques can be employed for the extraction of this compound from soil, each with distinct advantages and limitations.

  • Solvent Extraction: This classical approach involves the use of organic solvents to partition the analyte from the soil matrix. Mechanical shaking or refluxing enhances the extraction efficiency. While cost-effective, it can be time-consuming and may require large volumes of solvents.

  • Solid-Phase Extraction (SPE): SPE is a technique primarily used for the cleanup and concentration of analytes from liquid samples. For soil analysis, it is typically used as a post-extraction purification step. A method for determining this compound in soil pore water utilizes graphitized carbon-black cartridges for extraction.[5]

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[6] The properties of the supercritical fluid can be manipulated by adjusting temperature and pressure to selectively extract target analytes. The addition of co-solvents can enhance the extraction efficiency of more polar compounds like this compound.[6]

This application note will focus on providing detailed protocols for a traditional solvent extraction method and an Accelerated Solvent Extraction (ASE) method, for which quantitative data has been well-documented.

Data Presentation

The following table summarizes the quantitative data for different extraction methods for this compound from soil.

Extraction MethodSolvent SystemRecovery RateLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Accelerated Solvent Extraction (ASE)Acetone91.3% (at 0.1 µg/kg)Not SpecifiedNot Specified[7]
Accelerated Solvent Extraction (ASE)Acetone98.0% (at 1.0 µg/kg)Not SpecifiedNot Specified[7]
Solid-Phase Extraction (from soil pore water)Ethyl acetate (B1210297) followed by Dichloromethane/Methanol (7:3)77% (at low concentration)0.04 µg/LNot Specified[5]

Experimental Protocols

Protocol 1: Traditional Solvent Extraction

This protocol is based on a method involving an initial acid extraction followed by reflux with a solvent mixture.[8]

Materials:

  • 10g soil sample

  • 0.1 N Hydrochloric acid

  • Sodium carbonate (solid)

  • Methyl cyanide - water (9:1, v/v)

  • Methyl cyanide - water - 0.880 ammonia (B1221849) solution (90:9:1, v/v/v)

  • 100 mL centrifuge tubes

  • 500 mL Erlenmeyer flask

  • Reflux apparatus

  • Centrifuge

  • Whatman No. 42 filter paper

  • 500 mL graduated flask

  • Rotary evaporator

Procedure:

  • Weigh 10g of the soil sample into a 100 mL centrifuge tube.

  • Add 50 mL of 0.1 N hydrochloric acid to the tube.

  • Shake the slurry intermittently for 1 hour.

  • Centrifuge the slurry and transfer the supernatant to a 50 mL graduated flask.

  • Neutralize the solution with solid sodium carbonate and bring it to volume.

  • Transfer the soil residue to a 500 mL Erlenmeyer flask.

  • Add 250 mL of methyl cyanide-water (9:1) and reflux for 1 hour.[8]

  • Filter the hot slurry through a Whatman No. 42 filter paper into a 500 mL graduated flask.[8]

  • Return the filter paper and soil to the Erlenmeyer flask.

  • Add 250 mL of methyl cyanide - water - 0.880 ammonia solution (90:9:1) and reflux for 1 hour.[8]

  • Filter the slurry and combine the filtrate with the previous extract.

  • Dilute the bulked extracts to 500 mL.

  • Concentrate an aliquot of the solution to remove the methyl cyanide before analysis.

Protocol 2: Accelerated Solvent Extraction (ASE)

This protocol is based on established ASE methods for the extraction of atrazine and its metabolites from soil.[7][9]

Materials:

  • 10g homogenized soil sample

  • Diatomaceous earth or clean quartz sand

  • Accelerated Solvent Extractor (ASE) system

  • 11 mL stainless steel ASE cells

  • Acetone (or other suitable solvent)

  • Collection vials

Procedure:

  • Mix the 10g soil sample with diatomaceous earth or clean quartz sand to ensure homogeneous flow.[9]

  • Load the mixture into an 11 mL stainless steel ASE cell.

  • Place the cell in the ASE system.

  • Set the extraction parameters:

    • Solvent: Acetone[9]

    • Temperature: 80-100°C[7][9]

    • Pressure: 150 bar (approximately 2175 psi)[9]

    • Static time: 15 minutes[7]

    • Flush volume: 60% of the cell volume[7]

    • Purge time: 100 seconds[7]

  • Start the extraction cycle. The extract will be collected in a sealed vial.

  • The final extract is then ready for analysis by a suitable technique such as LC-MS/MS.

Visualizations

Traditional_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_acid_extraction Acid Extraction cluster_reflux_extraction Reflux Extraction cluster_analysis Analysis soil_sample 10g Soil Sample add_hcl Add 50mL 0.1N HCl soil_sample->add_hcl shake Shake for 1 hour add_hcl->shake centrifuge Centrifuge shake->centrifuge separate_supernatant Separate Supernatant centrifuge->separate_supernatant soil_residue Soil Residue centrifuge->soil_residue neutralize Neutralize & Dilute separate_supernatant->neutralize add_solvent1 Add Methyl Cyanide/Water & Reflux soil_residue->add_solvent1 filter1 Filter add_solvent1->filter1 add_solvent2 Add Methyl Cyanide/Water/Ammonia & Reflux filter1->add_solvent2 combine_extracts Combine & Dilute Extracts filter1->combine_extracts filter2 Filter add_solvent2->filter2 filter2->combine_extracts concentrate Concentrate combine_extracts->concentrate analytical_instrument Analytical Instrument (e.g., HPLC) concentrate->analytical_instrument

Caption: Workflow for Traditional Solvent Extraction of this compound.

ASE_Workflow cluster_sample_prep Sample Preparation cluster_ase_extraction Accelerated Solvent Extraction (ASE) cluster_analysis Analysis soil_sample 10g Soil Sample mix_sand Mix with Sand/Diatomaceous Earth soil_sample->mix_sand load_cell Load into ASE Cell mix_sand->load_cell ase_system Place in ASE System (Set Parameters: Temp, Pressure, Solvent) load_cell->ase_system extract Automated Extraction ase_system->extract collect_extract Collect Extract in Vial extract->collect_extract analytical_instrument Analytical Instrument (e.g., LC-MS/MS) collect_extract->analytical_instrument

Caption: Workflow for Accelerated Solvent Extraction (ASE) of this compound.

References

Application Notes and Protocols for 2-Hydroxyatrazine Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 2-hydroxyatrazine and other atrazine (B1667683) metabolites in human urine for analysis by chromatographic techniques. The following methods are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a generic protocol for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Introduction

Atrazine, a widely used herbicide, is metabolized in the body to various products, including this compound. Monitoring the levels of atrazine and its metabolites in urine is crucial for assessing human exposure.[1] Accurate quantification of these compounds requires robust and efficient sample preparation techniques to remove interfering matrix components and concentrate the analytes of interest prior to analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][3]

Sample Preparation Techniques

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices like urine.[4] It offers high recovery and cleaner extracts.[4] Online SPE-HPLC-MS/MS methods have been developed for rapid and cost-effective analysis of atrazine and its metabolites in large-scale studies.[5][6]

This protocol is a composite based on methodologies described in the literature.[3][4]

Materials:

Procedure:

  • Sample Pre-treatment: Take 2 mL of urine and basify to approximately pH 9.0 by adding 200 µL of 0.01% ammonium hydroxide. Add 4 mL of acetonitrile, vortex, and centrifuge for 5 minutes at 3000g.[3]

  • Take a 3 mL aliquot of the supernatant and dilute it with 20 mL of Milli-Q water.[3]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol, followed by 5 mL of Milli-Q water.[4]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[4]

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances. Dry the cartridge under vacuum for 3 minutes.[4]

  • Elution: Elute the analytes with 3 mL of chloroform.[4]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.[4]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation urine 2 mL Urine basify Basify (NH4OH) & Add Acetonitrile urine->basify centrifuge Centrifuge basify->centrifuge supernatant Dilute Supernatant with Water centrifuge->supernatant load Load Sample supernatant->load condition Condition C18 Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Chloroform) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from urine.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.

This protocol is adapted from the NIOSH Method 8315 for triazine herbicides and their metabolites in urine.[7]

Materials:

  • Urine sample

  • Sodium chloride (NaCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl ether

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Screw-top culture tubes

  • Centrifuge tubes (15 mL)

  • Roto-torque mixer or equivalent

  • Centrifuge

  • Transfer pipettes

  • Filtration columns

Procedure:

  • Sample Preparation: Thaw urine samples to room temperature and mix thoroughly.[7]

  • In a screw-top culture tube, add 0.7 g of sodium chloride and 0.5 g of sodium bicarbonate.[7]

  • Transfer 5 mL of the urine sample to the tube containing the salts. Mix on a roto-torque for about one minute to dissolve the salts.[7]

  • First Extraction: Add 5 mL of ethyl ether to the tube. Mix on a roto-torque for 15 minutes.[7]

  • Centrifuge the sample for 5 minutes at 3000 rpm.[7]

  • Transfer the top ether layer to a clean, labeled culture tube.[7]

  • Second Extraction: Add 5 mL of ethyl acetate to the remaining aqueous phase. Mix on a roto-torque for 15 minutes.[7]

  • Centrifuge for 5 minutes at 3000 rpm.[7]

  • Transfer the top organic layer and combine it with the previously collected ether layer.[7]

  • Drying and Concentration: Pass the combined organic extracts through a filtration column containing anhydrous sodium sulfate into a 15-mL centrifuge tube.[7]

  • Evaporate the solvent to the desired final volume under a gentle stream of nitrogen.

  • The sample is now ready for analysis by GC-MS or LC-MS/MS.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Preparation urine 5 mL Urine salts Add NaCl and NaHCO3 urine->salts mix Mix to Dissolve salts->mix extract1 First Extraction (Ethyl Ether) mix->extract1 centrifuge1 Centrifuge extract1->centrifuge1 collect1 Collect Ether Layer centrifuge1->collect1 extract2 Second Extraction (Ethyl Acetate) combine Combine Organic Layers centrifuge2 Centrifuge extract2->centrifuge2 collect2 Collect Organic Layer centrifuge2->collect2 collect2->combine dry Dry with Na2SO4 combine->dry concentrate Concentrate Under Nitrogen dry->concentrate analysis GC-MS or LC-MS/MS Analysis concentrate->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from urine.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method involves an initial extraction with an organic solvent, followed by a partitioning step with salts, and a final cleanup step using dispersive solid-phase extraction (d-SPE).[2] While originally developed for pesticide analysis in fruits and vegetables, it has been adapted for various matrices, including urine.[8]

This is a general protocol that can be optimized for this compound.[8]

Materials:

  • Urine sample (2 mL)

  • Acetonitrile

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (d-SPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and C18 sorbents)

  • Centrifuge tubes (15 mL)

  • Centrifuge

Procedure:

  • Enzymatic Deconjugation (Optional but Recommended): To a 2 mL urine sample, add 1.5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6). Add β-glucuronidase and incubate at 37°C for 2 hours to deconjugate metabolites. Stop the reaction by adding a small amount of acid (e.g., 100 µL of formic acid).[8]

  • Extraction: Transfer the sample to a 15 mL centrifuge tube. Add a suitable volume of acetonitrile (e.g., 5 mL) and the QuEChERS extraction salts.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge for 5 minutes.

  • Final Preparation: The resulting supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup urine 2 mL Urine deconjugate Enzymatic Deconjugation (Optional) urine->deconjugate extract Add Acetonitrile & Extraction Salts deconjugate->extract vortex1 Vortex extract->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant to d-SPE Tube centrifuge1->supernatant vortex2 Vortex supernatant->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: Workflow for QuEChERS sample preparation of this compound from urine.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound and other atrazine metabolites in urine.

Table 1: Performance of Online SPE-HPLC-MS/MS Methods

AnalyteLimit of Detection (LOD) (ng/mL)Relative Standard Deviation (%)Extraction Efficiency (%)Relative Recovery (%)
Hydroxyatrazine0.03 - 2.804 - 2067 - 10287 - 112
Atrazine0.03 - 2.804 - 2067 - 10287 - 112
Desethylatrazine0.03 - 2.804 - 2067 - 10287 - 112
Desisopropylatrazine0.03 - 2.804 - 2067 - 10287 - 112
Diaminochloroatrazine0.03 - 2.804 - 2067 - 10287 - 112
Atrazine Mercapturate0.03 - 2.804 - 2067 - 10287 - 112
Desethylatrazine Mercapturate0.03 - 2.804 - 2067 - 10287 - 112
Data sourced from Panuwet et al. (2008)[5][6]

Table 2: Performance of 2D-HPLC-MS/MS Methods

Sample VolumeLimit of Detection (LOD) (µg/L)
10 µL (direct injection)10 - 50
100 µL (direct injection)1 - 5
500 µL (with offline SPE)0.1 - 0.5
Data sourced from Cardinali et al. (2012)[1]

Table 3: Comparison of Analytical Methods for Atrazine Mercapturate

MethodLimit of Detection (LOD) (µg/L)
HPLC-MS/MS0.026
Immunoassay (ELISA)1.16
Data sourced from CDC Stacks (2010)[9]

Table 4: Performance of GC-MS Method for Deethylatrazine

MethodMinimum Detectable Level (ng/mL)
GC-MS1.0
Data sourced from Perry et al. (2000)[10]

Conclusion

The choice of sample preparation technique for this compound in urine depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Solid-phase extraction, particularly online SPE coupled with LC-MS/MS, offers a highly sensitive and automated approach suitable for large-scale biomonitoring studies.[6] Liquid-liquid extraction remains a viable and robust, albeit more labor-intensive, alternative. The QuEChERS method presents a promising, streamlined workflow that can be adapted for the analysis of this compound and other polar metabolites in urine.[8] Proper method validation is essential to ensure the accuracy and reliability of the analytical results.[11][12]

References

Application of Bonded-Phase Extraction for the Analysis of 2-Hydroxyatrazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the application of bonded-phase extraction, specifically Solid-Phase Extraction (SPE), for the isolation and preconcentration of 2-hydroxyatrazine from various environmental matrices, primarily water and soil. Detailed experimental protocols for sample preparation, SPE, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Quantitative data from multiple studies are summarized to provide insights into method performance, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ). Additionally, this application note includes visual workflows to aid researchers, scientists, and drug development professionals in the practical implementation of these methods.

Introduction

This compound is a primary degradation product of the widely used herbicide atrazine. Due to its persistence and potential for groundwater contamination, sensitive and reliable analytical methods are crucial for monitoring its presence in the environment. Solid-phase extraction has emerged as a robust and efficient technique for the selective extraction and concentration of this compound and its metabolites from complex sample matrices, offering significant advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup.[1] This application note details the established protocols for the analysis of this compound using bonded-phase extraction.

Experimental Protocols

Solid-Phase Extraction from Water Samples

This protocol is a generalized procedure for the extraction of this compound from water samples using graphitized carbon-based or cation-exchange cartridges.

Materials and Reagents:

  • SPE Cartridges: Supelclean ENVI-Carb (graphitized carbon black) or SCX (propylbenzenesulfonic acid) cation-exchange columns.[2][3]

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (GC grade)

  • Ethyl Acetate (B1210297) (GC grade)

  • Deionized Water

  • Nitrogen Gas

  • SPE Vacuum Manifold

  • Certified reference standard of this compound

Protocol:

  • Cartridge Conditioning:

    • For graphitized carbon cartridges, sequentially wash with 6 mL of dichloromethane, 6 mL of dichloromethane/methanol (7:3, v/v), 6 mL of methanol, and finally 6 mL of HPLC-grade water.[2]

    • For SCX cartridges, condition with 5-10 mL of methanol followed by 5-10 mL of deionized water.[1]

    • Ensure the cartridge does not go dry during the conditioning steps.[2]

  • Sample Loading:

    • Filter water samples (typically 100-500 mL) to remove particulate matter.[1][4]

    • Pass the sample through the conditioned cartridge at a controlled flow rate of approximately 2-5 mL/min.[1][2]

  • Cartridge Washing and Drying:

    • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

    • Dry the cartridge under vacuum for approximately 5-15 minutes to remove excess water.[1][2]

  • Elution:

    • For graphitized carbon cartridges, elute with 3 mL of ethyl acetate followed by 8 mL of dichloromethane/methanol (7:3, v/v).[2]

    • For SCX cartridges, elute with a suitable organic solvent such as methanol.[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL to 1 mL) of a suitable solvent (e.g., acetonitrile (B52724) or mobile phase for HPLC analysis) prior to instrumental analysis.[1]

Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is necessary to improve the volatility and thermal stability of this compound.

Protocol:

  • After the concentration step, add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]

  • The reaction converts the polar hydroxyl group to a less polar silyl (B83357) ether, making the compound suitable for GC analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound using bonded-phase extraction from various studies.

Table 1: Recovery of this compound from Water Samples

SPE SorbentMatrixSpiking LevelAverage Recovery (%)Reference
Graphitized Carbon BlackReagent Water0.74 - 0.82 µg/L77%[2]
SCX Cation-ExchangeStream Water5 ppb89.1 ± 6.0%[3]

Table 2: Method Detection and Quantification Limits

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC/MSSoil Pore Water0.03 - 0.07 µg/L-[2]
HPLC-UVWater-0.13 ppb[3]
LC-MS/MSGroundwater-20 ng/L[5]

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this application note.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection Water Sample Collection Filtration Filtration Sample_Collection->Filtration Conditioning Cartridge Conditioning Filtration->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Drying Drying Washing->Drying Elution Elution Drying->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis HPLC or GC/MS Analysis Reconstitution->Analysis

Caption: Workflow for SPE of this compound from water samples.

Derivatization_Workflow Eluate SPE Eluate Concentration Evaporation to Dryness Eluate->Concentration Derivatization Addition of Derivatizing Agent (e.g., MTBSTFA) Concentration->Derivatization GC_MS GC/MS Analysis Derivatization->GC_MS

Caption: Derivatization workflow for GC/MS analysis.

References

Applikations- und Protokollhinweise zur Derivatisierung von 2-Hydroxyatrazin für die GC/MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Hydroxyatrazin (OHA) ist ein primäres Abbauprodukt des Herbizids Atrazin. Aufgrund seiner polaren Natur, die von der Hydroxylgruppe herrührt, ist 2-Hydroxyatrazin nicht direkt für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) geeignet, da es eine geringe Flüchtigkeit aufweist. Eine chemische Derivatisierung ist daher ein entscheidender Schritt, um die Hydroxylgruppe in eine weniger polare, flüchtigere funktionelle Gruppe umzuwandeln und so eine empfindliche und reproduzierbare GC/MS-Analyse zu ermöglichen. Diese Applikationshinweise beschreiben detaillierte Protokolle für zwei gängige Derivatisierungsverfahren: Silylierung und Methylierung.

Vergleich der Derivatisierungsmethoden

Die Wahl der Derivatisierungsmethode kann die Effizienz, Empfindlichkeit und Reproduzierbarkeit der Analyse von 2-Hydroxyatrazin erheblich beeinflussen. Die beiden primären Methoden, Silylierung und Methylierung, bieten jeweils unterschiedliche Vor- und Nachteile.

Silylierung ist eine weit verbreitete Methode, bei der ein aktiver Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)- oder eine tert-Butyldimethylsilyl (TBDMS)-Gruppe ersetzt wird. Dies erhöht die Flüchtigkeit und thermische Stabilität des Analyten erheblich. Gängige Silylierungsreagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA). TBDMS-Derivate sind im Allgemeinen hydrolytisch stabiler als TMS-Derivate.

Methylierung ist eine alternative Methode, bei der die Hydroxylgruppe in eine Methoxygruppe umgewandelt wird. Als Reagenz wird häufig Diazomethan oder das sicherere Analogon Trimethylsilyldiazomethan verwendet. Diese Methode führt ebenfalls zu einer erhöhten Flüchtigkeit des Analyten.

Die folgende Tabelle fasst die quantitativen Leistungsdaten für verschiedene Derivatisierungsmethoden zur Analyse von 2-Hydroxyatrazin zusammen.

DerivatisierungsmethodeReagenzWiederfindung (%)Bestimmungsgrenze (LOD/LOQ)Anmerkungen
Methylierung Diazomethan35 - 4390 - 100 ng/LGeringere Wiederfindungsrate, aber etablierte Methode.[1]
Silylierung MTBSTFANicht spezifiziertNicht spezifiziertBildet stabile tert-Butyldimethylsilyl-Derivate.
Silylierung BSTFANicht spezifiziertNicht spezifiziertGängiges und effektives Silylierungsreagenz.

Hinweis: Die quantitativen Daten für Silylierungsmethoden sind in der Literatur für 2-Hydroxyatrazin nicht so spezifisch quantifiziert wie für die Methylierung. Die Effizienz der Silylierung ist jedoch im Allgemeinen als hoch bekannt.

Experimentelle Protokolle

Protokoll 1: Silylierung von 2-Hydroxyatrazin mit MTBSTFA

Dieses Protokoll beschreibt die Derivatisierung von 2-Hydroxyatrazin mittels Silylierung unter Verwendung von N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA) zur Bildung eines TBDMS-Derivats.

Materialien:

  • Probenextrakt, der 2-Hydroxyatrazin enthält (in einem aprotischen Lösungsmittel wie Acetonitril rekonstituiert)

  • N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)

  • Verschließbare Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • Pipetten

Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass der Probenextrakt wasserfrei ist. Lösungsmittel wie Methanol können die Derivatisierungsreaktion stören und sollten durch wiederholtes Zugeben von Acetonitril und Einengen unter einem leichten Stickstoffstrom entfernt werden.

  • Reagenzzugabe: Geben Sie zu 100 µL des konzentrierten Probenextrakts in einem Reaktionsgefäß 80 µL MTBSTFA hinzu.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie die Mischung für 45 Minuten bei 65 °C.

  • Analyse: Nach dem Abkühlen auf Raumtemperatur kann die derivatisierte Probe direkt für die GC/MS-Analyse injiziert werden.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Wasserfreier Probenextrakt in Acetonitril add_reagent Zugabe von 80 µL MTBSTFA start->add_reagent heat Erhitzen bei 65°C für 45 Minuten add_reagent->heat gcms GC/MS-Analyse heat->gcms

Protokoll 2: Methylierung von 2-Hydroxyatrazin mit Diazomethan

Dieses Protokoll beschreibt die Derivatisierung von 2-Hydroxyatrazin durch Methylierung mit Diazomethan. Achtung: Diazomethan ist hochgiftig, explosiv und krebserregend. Es sollte nur von geschultem Personal in einem geeigneten Abzug und mit spezieller Schutzausrüstung gehandhabt werden. Eine sicherere Alternative ist die Verwendung von Trimethylsilyldiazomethan.

Materialien:

  • Probenextrakt, der 2-Hydroxyatrazin enthält

  • Diazomethan-Lösung (in Ether)

  • Verschließbare Reaktionsgefäße

  • Pipetten

Protokoll:

  • Probenvorbereitung: Der getrocknete Rückstand des Probenextrakts wird in einem geeigneten Lösungsmittel (z.B. Methanol/Ether) aufgenommen.

  • Reagenzzugabe: Geben Sie tropfenweise eine etherische Diazomethan-Lösung zum Probenextrakt, bis eine persistierende Gelbfärbung auftritt. Dies zeigt einen Überschuss an Diazomethan an.

  • Reaktion: Lassen Sie die Reaktion für etwa 10-15 Minuten bei Raumtemperatur ablaufen.

  • Aufarbeitung: Entfernen Sie den Überschuss an Diazomethan vorsichtig durch Einleiten eines leichten Stickstoffstroms.

  • Analyse: Der Rückstand wird in einem geeigneten Lösungsmittel (z.B. Hexan) rekonstituiert und für die GC/MS-Analyse verwendet.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_workup Aufarbeitung cluster_analysis Analyse start Getrockneter Probenextrakt add_reagent Zugabe von Diazomethan-Lösung bis zur Gelbfärbung start->add_reagent react Reaktion bei Raumtemperatur für 10-15 Minuten add_reagent->react remove_excess Entfernen des überschüssigen Diazomethans (N2-Strom) react->remove_excess reconstitute Rekonstitution in Hexan remove_excess->reconstitute gcms GC/MS-Analyse reconstitute->gcms

GC/MS-Analyseparameter (Beispiel)

Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für das spezifische Instrument und die Säule optimiert werden.

  • Gaschromatograph (GC):

    • Injektor: Splitless, 250 °C

    • Säule: 30 m x 0,25 mm ID x 0,25 µm Filmdicke, z.B. eine mit 5% Phenyl-methylpolysiloxan beschichtete Kapillarsäule

    • Trägergas: Helium, konstante Flussrate von 1,2 mL/min

    • Ofenprogramm:

      • Anfangstemperatur: 70 °C (1 Minute halten)

      • Rampe 1: 15 °C/min auf 280 °C

      • Haltezeit: 1 Minute bei 280 °C

  • Massenspektrometer (MS):

    • Ionisationsmodus: Elektronenstoßionisation (EI), 70 eV

    • Ionenquellentemperatur: 230 °C

    • Transferlinientemperatur: 280 °C

    • Scanbereich: m/z 50-550

Fazit

Die Derivatisierung von 2-Hydroxyatrazin ist ein wesentlicher Schritt für eine erfolgreiche GC/MS-Analyse. Sowohl die Silylierung als auch die Methylierung sind effektive Methoden, um die Flüchtigkeit des Analyten zu erhöhen. Die Wahl des Derivatisierungsreagenzes sollte auf der Grundlage der verfügbaren Laborausstattung, der Sicherheitsvorkehrungen und der spezifischen Anforderungen der Analyse getroffen werden. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von Methoden zur quantitativen Bestimmung von 2-Hydroxyatrazin in verschiedenen Matrices.

References

Application Notes and Protocols for 2-Hydroxyatrazine Immunoassays Using Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine is a primary degradation product of the widely used herbicide atrazine. Monitoring its presence in environmental and biological samples is crucial for assessing water quality and understanding the metabolic fate of atrazine. Immunoassays, particularly those employing specific monoclonal antibodies, offer a rapid, sensitive, and cost-effective method for the detection and quantification of this compound. These assays are based on the highly specific binding between an antibody and the this compound molecule. This document provides detailed application notes and protocols for the use of monoclonal antibodies in this compound immunoassays.

Principle of the Immunoassay

The most common format for this compound immunoassays is the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). This assay relies on the competition between the free this compound in the sample and a known amount of a this compound-protein conjugate (coating antigen) for binding to a limited amount of specific monoclonal antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction.

Data Presentation

Assay Performance Characteristics

The performance of an immunoassay is determined by several key parameters, including sensitivity (IC50), limit of detection (LOD), and specificity (cross-reactivity). The following table summarizes quantitative data for a monoclonal antibody (K4E7) raised against atrazine, showing its cross-reactivity with this compound.

AnalyteIC50 (nmol/L)[1]Cross-Reactivity (%)[1]
Atrazine0.37100
This compound 371 0.1
Deethylatrazine2.118
Deisopropylatrazine20.61.8

Note: The IC50 value represents the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen. Lower IC50 values indicate higher sensitivity. Cross-reactivity is calculated relative to the target analyte (atrazine in this case).

Experimental Protocols

Production of Monoclonal Antibodies

The generation of high-affinity and specific monoclonal antibodies is the cornerstone of a reliable immunoassay.

1. Hapten Synthesis and Conjugation:

  • A hapten, a small molecule that is chemically similar to this compound but designed for conjugation, is synthesized.

  • The hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic.

2. Immunization:

  • Mice are immunized with the hapten-carrier protein conjugate to elicit an immune response.

  • The immunization schedule typically involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant.

3. Hybridoma Production:

  • Spleen cells from the immunized mice are fused with myeloma cells to produce hybridoma cells.

  • These hybridoma cells are then cultured in a selective medium (e.g., HAT medium) to allow only the fused cells to grow.

4. Screening and Cloning:

  • The supernatants from the hybridoma cultures are screened for the presence of antibodies that bind to the this compound hapten using an ELISA.

  • Positive hybridoma cells are then cloned by limiting dilution to ensure that each cell line produces a single type of monoclonal antibody.[2]

5. Antibody Purification:

  • The selected hybridoma cell lines are expanded to produce larger quantities of the monoclonal antibody.

  • The antibody is then purified from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.[3][4]

Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol provides a general procedure for the quantification of this compound in aqueous samples.

Materials:

  • Microtiter plates (96-well)

  • This compound standard solutions

  • Monoclonal antibody specific for this compound

  • Coating antigen (this compound-protein conjugate)

  • Secondary antibody (e.g., Goat anti-mouse IgG conjugated to horseradish peroxidase - HRP)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stopping solution (e.g., 2M Sulfuric Acid)

  • Wash buffer (e.g., Phosphate buffered saline with 0.05% Tween 20 - PBST)

  • Coating buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBST with 1% BSA)

  • Sample dilution buffer (e.g., PBST)

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of this compound standard solutions and the unknown samples in sample dilution buffer.

    • Add 50 µL of the standard solutions or samples to the appropriate wells.

    • Add 50 µL of the diluted monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of the stopping solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

ELISA_Workflow cluster_coating Coating & Blocking cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Analysis A Coat Plate with This compound Conjugate B Wash A->B C Block with BSA B->C D Wash C->D E Add Sample/Standard and Monoclonal Antibody D->E F Incubate E->F G Wash F->G H Add Secondary Antibody-HRP G->H I Incubate H->I J Wash I->J K Add TMB Substrate J->K L Incubate (Dark) K->L M Add Stop Solution L->M N Read Absorbance at 450nm M->N Antibody_Production cluster_preparation Immunogen Preparation cluster_immunization Immunization & Fusion cluster_selection Screening & Production A Hapten Synthesis B Conjugation to Carrier Protein (e.g., BSA) A->B C Immunize Mice B->C D Isolate Spleen Cells C->D E Fuse with Myeloma Cells D->E F HAT Selection of Hybridomas E->F G Screen Supernatants by ELISA F->G H Clone Positive Hybridomas G->H I Expand Clones & Purify Monoclonal Antibody H->I J K Purified Monoclonal Antibody I->K

References

Troubleshooting & Optimization

Technical Support Center: Improving 2-Hydroxyatrazine Recovery During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-hydroxyatrazine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound using solid-phase extraction?

A1: this compound, a major metabolite of atrazine (B1667683), is more polar than its parent compound. This increased polarity can lead to poor retention on traditional nonpolar sorbents like C18, resulting in low and inconsistent recoveries. Key challenges include breakthrough during sample loading and inefficient elution.

Q2: Which SPE sorbents are most effective for this compound?

A2: Due to its polar nature, sorbents that offer more than just nonpolar interactions are generally more effective for this compound.

  • Graphitized Carbon Black (GCB): GCB is a popular choice as it can retain both nonpolar and polar compounds. It has a high surface area and unique electronic interactions that facilitate the retention of polar analytes like this compound.[1] Recoveries using GCB are often higher compared to C18, although they can sometimes be slightly lower for this compound at very low concentrations.[1]

  • Mixed-Mode Sorbents: These sorbents combine reversed-phase and ion-exchange functionalities. For this compound, which has a basic character, a mixed-mode sorbent with cation-exchange properties can significantly improve retention and recovery. This approach exploits both the hydrophobic and ionic characteristics of the molecule.

  • Polymeric Sorbents: Sorbents like Oasis HLB, which are composed of hydrophilic and lipophilic monomers, can provide balanced retention for compounds of varying polarities, including this compound.

Q3: How does sample pH affect the recovery of this compound?

A3: The pH of the sample is a critical parameter for the extraction of ionizable compounds like this compound. The pKa of this compound influences its charge state in solution. To enhance retention on reversed-phase or mixed-mode cation-exchange sorbents, the pH of the sample should be adjusted to ensure the analyte is in a state that maximizes its interaction with the sorbent. For cation-exchange mechanisms, a slightly acidic pH (e.g., 3-4) can ensure the amine groups are protonated, facilitating strong ionic interactions with the sorbent.

Q4: What are the recommended elution solvents for this compound?

A4: The choice of elution solvent is crucial for disrupting the analyte-sorbent interactions and achieving high recovery.

  • For Graphitized Carbon Black , a mixture of a polar organic solvent and a nonpolar organic solvent is often effective. For instance, a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 80:20 v/v) has been used successfully.[2]

  • For mixed-mode sorbents , the elution solvent often needs to have a component that disrupts both the hydrophobic and ionic interactions. This can be achieved by using a solvent mixture with a high organic content and a pH modifier to neutralize the charge on the analyte or the sorbent.

  • For polymeric sorbents , polar organic solvents like methanol or acetonitrile (B52724) are commonly used.

Troubleshooting Guide

Problem: Low Recovery of this compound

This is the most common issue encountered during the SPE of this compound. The following sections provide potential causes and solutions.

Issue 1: Analyte Breakthrough During Sample Loading
  • Cause: The sorbent is not retaining the this compound as the sample is loaded. This is often due to the high polarity of the analyte and an inappropriate choice of sorbent.

  • Solution:

    • Switch to a More Retentive Sorbent: If you are using a standard C18 sorbent, consider switching to Graphitized Carbon Black (GCB) or a mixed-mode cation-exchange sorbent.

    • Optimize Sample pH: Adjust the pH of your sample to enhance the interaction between this compound and the sorbent. For mixed-mode cation-exchange, a pH of 3-4 is often recommended.

    • Decrease Flow Rate: Reduce the flow rate during sample loading to allow more time for the analyte to interact with the sorbent. A flow rate of 2-3 mL/min is a good starting point.[1]

    • Reduce Sample Volume: If possible, reduce the volume of the sample being loaded onto the cartridge.

Issue 2: Incomplete Elution
  • Cause: The elution solvent is not strong enough to remove the this compound from the sorbent.

  • Solution:

    • Increase Elution Solvent Strength: If using a single solvent, try a stronger one or a mixture of solvents. For GCB, a common elution solvent is a mixture of dichloromethane and methanol.[1]

    • Modify Elution Solvent pH: For mixed-mode sorbents, adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent can neutralize the charge on the analyte and facilitate its release from a cation-exchange sorbent.

    • Increase Elution Volume: Use a larger volume of the elution solvent and apply it in multiple smaller aliquots to ensure complete elution.

    • Incorporate a "Soak" Step: After adding the elution solvent, allow it to remain in the sorbent bed for a few minutes before applying vacuum or pressure. This "soak" step can improve the desorption of the analyte.

Issue 3: Poor Reproducibility
  • Cause: Inconsistent results can arise from several factors in the SPE workflow.

  • Solution:

    • Ensure Complete Sorbent Wetting: The sorbent bed must be properly conditioned and equilibrated before sample loading. Ensure the sorbent does not dry out before the sample is applied.

    • Consistent Flow Rates: Use a consistent flow rate for all steps of the SPE process (conditioning, loading, washing, and elution).

    • Homogeneous Samples: Ensure that your samples are homogeneous before loading.

    • Control Temperature: Perform the extraction at a consistent temperature, as temperature can affect analyte solubility and interaction with the sorbent.

Data Presentation

Table 1: Recovery of Atrazine and its Metabolites using Graphitized Carbon Black (GCB) SPE

CompoundSpiked Concentration (µg/L)MatrixMean Recovery (%)
Atrazine0.74 - 0.82Reagent Water94
Atrazine7.4 - 8.2Reagent Water96
Atrazine0.74 - 0.82Soil Pore Water98
Atrazine7.4 - 8.2Soil Pore Water97
This compound 0.74 - 0.82 Reagent Water 77
This compound 7.4 - 8.2 Reagent Water 90+
This compound 0.74 - 0.82 Soil Pore Water 90+
This compound 7.4 - 8.2 Soil Pore Water 90+
Desethylatrazine0.74 - 0.82Reagent Water90+
Deisopropylatrazine0.74 - 0.82Reagent Water90+

Data synthesized from a study using graphitized carbon-black cartridges for the extraction of atrazine and its degradation products.[1]

Table 2: Influence of Elution Solvent on the Recovery of Triazines (General)

Elution SolventAverage Recovery Range (%)
Methanol80 - 95
Acetonitrile85 - 100
Ethyl Acetate70 - 90
Dichloromethane/Methanol (e.g., 80:20)90 - 105

Note: This table provides a general overview. Optimal solvent selection is dependent on the specific sorbent and analyte.

Experimental Protocols

Protocol 1: Extraction of this compound from Water using Graphitized Carbon Black (GCB) SPE

This protocol is adapted from a method for the determination of atrazine and its degradation products in water.[1]

  • Sample Preparation:

    • Filter water samples through a 0.45 µm filter to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a graphitized carbon black SPE cartridge (e.g., 250 mg) with 6 mL of dichloromethane.

    • Follow with 6 mL of a dichloromethane/methanol mixture (7:3, v/v).

    • Flush with 6 mL of methanol.

    • Equilibrate the cartridge with 6 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 100-175 mL) onto the conditioned cartridge at a flow rate of 2-3 mL/min.

  • Cartridge Drying:

    • After the entire sample has passed through, dry the cartridge under vacuum for 3-5 minutes to remove residual water.

  • Elution:

    • Elute the analytes by gravity with 3 mL of ethyl acetate.

    • Follow with 8 mL of a dichloromethane/methanol mixture (7:3, v/v).

    • Collect both fractions in the same collection tube.

  • Post-Elution:

    • The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by LC-MS or GC-MS (after derivatization).

Protocol 2: Extraction of this compound using Mixed-Mode SPE (C18/Cation-Exchange)

This protocol is based on a method for atrazine and its dealkylated metabolites, which can be adapted for this compound.

  • Sample Preparation:

    • Filter water samples through a 0.45 µm filter.

    • Adjust the sample pH to 3-4 with a suitable acid (e.g., formic acid).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode C18/cation-exchange SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of HPLC-grade water adjusted to pH 3-4. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pH-adjusted water sample onto the conditioned cartridge at a controlled flow rate (e.g., 3-5 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

    • Wash the cartridge with 5 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the analytes with a solvent mixture designed to disrupt both hydrophobic and ionic interactions. A common choice is 5-10 mL of methanol containing a small percentage of a basic modifier (e.g., 2-5% ammonium hydroxide).

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for chromatographic analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Filter Filter Sample (0.45 µm) Sample->Filter pH_Adjust Adjust pH (if necessary) Filter->pH_Adjust Condition Condition Cartridge pH_Adjust->Condition Proceed to SPE Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Proceed to Analysis Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analyze LC-MS or GC-MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for this compound SPE.

Troubleshooting_SPE Start Low Recovery of This compound Check_Breakthrough Analyze flow-through for analyte Start->Check_Breakthrough Breakthrough_Found Issue: Poor Retention - Use stronger sorbent (GCB, Mixed-Mode) - Adjust sample pH - Decrease loading flow rate Check_Breakthrough->Breakthrough_Found Analyte Found No_Breakthrough No_Breakthrough Check_Breakthrough->No_Breakthrough Analyte Not Found Check_Elution Analyze wash and elution fractions separately Incomplete_Elution Issue: Incomplete Elution - Increase elution solvent strength - Increase elution volume - Add 'soak' step - Modify elution pH Check_Elution->Incomplete_Elution Analyte in later elution fractions Analyte_in_Wash Issue: Wash Solvent Too Strong - Decrease organic content of wash solvent - Use a weaker wash solvent Check_Elution->Analyte_in_Wash Analyte in wash fraction Other_Issues Other Potential Issues: - Incomplete sorbent wetting - Cartridge variability - Sample matrix effects Check_Elution->Other_Issues No analyte found or inconsistent No_Breakthrough->Check_Elution

Caption: Troubleshooting decision tree for low recovery.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-Hydroxyatrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-Hydroxyatrazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS/MS analysis.[4][5][6] These effects are a significant challenge, particularly in complex matrices like soil, water, and biological samples where this compound is often analyzed.[1][7]

Q2: I'm observing low signal intensity and poor peak shape for this compound. Could this be due to matrix effects?

A2: Yes, low signal intensity and poor peak shape are common indicators of ion suppression, a type of matrix effect.[5][8] Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[6][9] Poor peak shape can also be caused by interactions between the analyte and the analytical column, which can be exacerbated by matrix components.[8]

Q3: My results are inconsistent across different samples. How can I determine if matrix effects are the cause?

A3: Inconsistent results, especially between different sample matrices or even between different samples of the same matrix, are a strong indication of variable matrix effects.[10] To confirm this, you can perform a post-column infusion experiment.[4][9] In this experiment, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank sample extract is then injected. Any dip or rise in the constant signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[4][9]

Q4: What are the most effective strategies to minimize or compensate for matrix effects in this compound analysis?

A4: There are several strategies that can be employed, often in combination:

  • Robust Sample Preparation: Thorough sample cleanup is the first line of defense to remove interfering matrix components before they enter the LC-MS/MS system.[1][11][12]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.[4][11]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[4][10][13]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for consistent matrix effects.[1][14]

  • Standard Addition: This method can be very effective but is more time-consuming as it requires spiking the analyte at different concentrations into each sample.[4][15]

  • Sample Dilution: A simple approach where the sample is diluted to reduce the concentration of interfering matrix components. This is only feasible if the concentration of this compound is high enough to be detected after dilution.[4][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low signal intensity for this compound Ion suppression due to co-eluting matrix components.[5][6]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize Chromatography: Modify the gradient, change the column, or adjust the mobile phase to better separate the analyte from interferences.[11] 3. Use a Stable Isotope-Labeled Internal Standard: This will co-elute and experience similar suppression, allowing for accurate quantification.[10][13]
Inconsistent and irreproducible results Variable matrix composition between samples leading to different degrees of ion suppression or enhancement.[10]1. Employ Matrix-Matched Calibrators: Prepare calibration standards and quality controls in a representative blank matrix.[14] 2. Utilize a Stable Isotope-Labeled Internal Standard: This is highly effective in correcting for sample-to-sample variability.[4][10][13] 3. Standard Addition Method: While laborious, this method provides the most accurate quantification for individual samples with unique matrices.[15]
Poor peak shape (tailing, fronting, or splitting) Co-eluting interferences, column contamination, or interactions with metal components in the LC system.[5][8]1. Improve Sample Cleanup: Remove matrix components that can interact with the column. 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Consider a Metal-Free or PEEK-Lined Column: This can be beneficial for compounds prone to interacting with metal surfaces.[8]
High background noise or interfering peaks Insufficient sample cleanup or carryover from previous injections.[5]1. Enhance Sample Preparation: Use a more selective SPE sorbent or an additional cleanup step. 2. Optimize Wash Solvents: Use a strong wash solvent in your injection sequence to clean the autosampler needle and injection port. 3. Inject Blanks: Run blank injections between samples to identify and mitigate carryover.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a polymer-based sorbent) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Loading: Pass the water sample (e.g., 100 mL, pH adjusted to neutral) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol. A common approach is to use two successive elutions of 3 mL each.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction for this compound from Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental matrices.

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (if necessary): If the soil is dry, add a small amount of water to moisten it.

  • Internal Standard Spiking: Spike the sample with the stable isotope-labeled internal standard for this compound.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to the tube. Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the dSPE tube at ≥3000 x g for 5 minutes.

  • Final Extract: Take an aliquot of the cleaned supernatant for LC-MS/MS analysis. This may be directly injected or evaporated and reconstituted in the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Soil or Water Sample Spike Spike with SIL-IS Sample->Spike Extraction Extraction (e.g., QuEChERS or LLE) Spike->Extraction Cleanup Cleanup (e.g., SPE or dSPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC LC Separation Concentration->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Poor LC-MS/MS Results (Low Signal, High Variability) CheckMatrix Suspect Matrix Effects? Start->CheckMatrix PostColumn Perform Post-Column Infusion Experiment CheckMatrix->PostColumn Yes OtherIssue Investigate Other Issues (Instrument, Standard Prep) CheckMatrix->OtherIssue No Suppression Ion Suppression/Enhancement Observed? PostColumn->Suppression OptimizePrep Optimize Sample Prep (e.g., SPE, QuEChERS) Suppression->OptimizePrep Yes Suppression->OtherIssue No OptimizeLC Optimize LC Method (Gradient, Column) OptimizePrep->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch Reevaluate Re-evaluate Performance MatrixMatch->Reevaluate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimization of HPLC Mobile Phase for 2-Hydroxyatrazine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 2-Hydroxyatrazine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why is my this compound peak tailing?

A1: Peak tailing for this compound is a common issue and can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing. This is particularly prevalent for polar compounds like this compound.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte may exist, leading to peak distortion.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.

  • Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to pH shifts on the column, causing peak shape issues.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions.

  • Use a Deactivated Column: Employ a modern, end-capped HPLC column specifically designed to reduce silanol activity.

  • Increase Buffer Concentration: Ensure your mobile phase has sufficient buffer capacity to maintain a stable pH throughout the analysis.

  • Column Washing: Implement a regular column washing protocol to remove contaminants.

Q2: I am seeing poor resolution between this compound and other atrazine (B1667683) metabolites like deethylatrazine. How can I improve it?

A2: Achieving baseline separation of structurally similar compounds like atrazine and its metabolites requires careful optimization of the mobile phase.

  • Modify Organic Solvent Percentage: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a critical parameter. A slight decrease in the organic solvent percentage will generally increase retention times and can improve the resolution between closely eluting peaks.

  • Change the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust pH: The ionization state of this compound and its related compounds can be manipulated by changing the mobile phase pH, which can in turn affect their retention and improve resolution.

  • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program (where the mobile phase composition is changed over time) can be employed to improve the resolution of complex mixtures.

Q3: My retention time for this compound is unstable and drifting. What are the likely causes?

A3: Retention time instability can compromise the reliability of your analytical method. Common causes include:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, including the solvent ratio and pH, can lead to significant shifts in retention time.[1][2]

  • Column Temperature Fluctuations: The temperature of the HPLC column affects the viscosity of the mobile phase and the kinetics of analyte partitioning.[1] Unstable temperatures will result in drifting retention times.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention times to drift, especially at the beginning of a run.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, unstable retention times.[2]

Solutions:

  • Precise Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. Use a calibrated pH meter.

  • Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable column temperature.

  • Thorough Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.

  • Regular System Maintenance: Perform regular preventive maintenance on your HPLC system, including checking for leaks and servicing the pump.

Data Presentation

The following table summarizes the effect of mobile phase composition on the retention time and peak asymmetry of this compound. This data is representative and illustrates the general trends observed during method development.

Mobile Phase Composition (Acetonitrile:Buffer pH 3)Retention Time (min)Peak Asymmetry (As)Resolution (from Deethylatrazine)
30:708.51.21.8
40:606.21.31.5
50:504.11.51.1

Experimental Protocols

This section provides a detailed methodology for the HPLC separation of this compound.

Objective: To achieve optimal separation of this compound from other atrazine metabolites with good peak shape and stable retention times.

Materials:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or other suitable buffer salt

  • This compound analytical standard

  • C8 or C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (Buffer): Prepare a buffer solution at the desired pH (e.g., pH 3.0) by dissolving the appropriate amount of buffer salt in HPLC grade water and adjusting the pH with an acid like phosphoric acid.

    • Organic Phase: Use HPLC grade acetonitrile.

    • Degas both the aqueous and organic phases before use.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and buffered water (pH 3.0). A typical gradient might be:

      • 0-2 min: 10% Acetonitrile

      • 2-15 min: Gradient to 50% Acetonitrile

      • 15-18 min: Hold at 50% Acetonitrile

      • 18-20 min: Return to 10% Acetonitrile

      • 20-25 min: Re-equilibration at 10% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Sample Preparation:

    • Dissolve the this compound standard in the initial mobile phase composition to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is observed.

    • Inject the prepared sample and run the analysis using the specified gradient program.

    • Monitor the chromatogram for the retention time, peak shape, and resolution of this compound.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in HPLC method development and troubleshooting.

HPLC_Mobile_Phase_Optimization_Workflow start Define Separation Goals select_column Select Appropriate Column (e.g., C18, C8) start->select_column initial_conditions Establish Initial Conditions (Isocratic/Gradient, Solvents) select_column->initial_conditions run_initial Run Initial Separation initial_conditions->run_initial evaluate_results Evaluate Chromatogram (Peak Shape, Resolution) run_initial->evaluate_results optimize_organic Adjust Organic Solvent % evaluate_results->optimize_organic Poor Resolution optimize_ph Optimize Mobile Phase pH evaluate_results->optimize_ph Peak Tailing optimize_gradient Refine Gradient Profile evaluate_results->optimize_gradient Long Run Time final_method Finalize Method & Validate evaluate_results->final_method Good Separation optimize_organic->run_initial optimize_ph->run_initial optimize_gradient->run_initial

Caption: Workflow for HPLC Mobile Phase Optimization.

HPLC_Troubleshooting_Diagram start Problem with This compound Peak peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes retention_time Unstable Retention Time? resolution->retention_time No coelution Co-elution with other peaks? resolution->coelution Yes drift Drifting or Jumping? retention_time->drift Yes adjust_ph Adjust Mobile Phase pH tailing->adjust_ph check_column Check Column Health tailing->check_column adjust_organic Modify Organic Solvent % coelution->adjust_organic change_solvent Change Organic Solvent coelution->change_solvent check_mobile_phase Check Mobile Phase Prep drift->check_mobile_phase check_temp Verify Column Temperature drift->check_temp check_pump Inspect HPLC Pump drift->check_pump

Caption: Troubleshooting Decision Tree for this compound HPLC Analysis.

References

Enhancing the sensitivity of 2-Hydroxyatrazine detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 2-Hydroxyatrazine in complex samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection critical?

A1: this compound is a primary degradation product of the widely used herbicide atrazine (B1667683).[1] Its presence in environmental samples like soil and water is an indicator of atrazine contamination and its subsequent natural breakdown.[2][3] Sensitive detection is crucial for environmental monitoring, assessing water quality for safe consumption, and understanding the long-term fate of atrazine in various ecosystems.[4][5] The U.S. Environmental Protection Agency (EPA) has set health benchmarks for pesticides and their metabolites in drinking water, making sensitive and accurate measurement essential for regulatory compliance.[1][6]

Q2: What are the primary analytical methods for detecting this compound?

A2: The most common methods for detecting this compound include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are considered standard techniques.[7][8][9] These methods offer high sensitivity and selectivity, allowing for the precise quantification of this compound and its parent compound, atrazine.[3][10][11]

  • Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) are a popular alternative, providing high sensitivity, often at a lower cost and with higher throughput compared to chromatographic methods.[2][12][13][14] They utilize specific antibodies to detect the target molecule.

  • Biosensors: These are emerging as rapid and portable detection tools.[15] Types include enzymatic biosensors, which measure the inhibition of an enzyme by the analyte, and immunosensors, which are based on antibody-antigen interactions.[4][16][17]

Q3: What is the "matrix effect" and how does it interfere with this compound analysis?

A3: The matrix effect is the alteration of an analytical signal (either suppression or enhancement) caused by co-extracted components from the sample matrix (e.g., soil, water, tissue).[18][19] In Liquid Chromatography-Mass Spectrometry (LC-MS), these co-eluting substances can interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification.[20] In Gas Chromatography (GC), matrix components can enhance the signal by protecting the analyte from degradation in the hot injector port.[21] This effect is a major challenge in complex samples and can lead to either an underestimation or overestimation of the this compound concentration.[19][20]

Q4: How do I select the most appropriate detection method for my specific sample type?

A4: The choice of method depends on several factors:

  • Sample Complexity: For complex matrices like soil or food, chromatographic methods (HPLC-MS/MS or GC-MS) are often preferred due to their high selectivity, which helps to mitigate matrix effects.[7][21]

  • Required Sensitivity: Immunoassays and advanced chromatographic techniques can achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[11][14]

  • Throughput and Cost: If a large number of samples need to be screened, ELISA is a more cost-effective and faster option than chromatography.[13]

  • Regulatory Requirements: Some regulatory programs, like those from the EPA, specify approved methods (e.g., GC-MS) for compliance monitoring.[7][22]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Q: My recovery of this compound is consistently low after sample preparation. What are the common causes and solutions?

A: Low recovery is often linked to the sample extraction and cleanup steps. Here are potential causes and troubleshooting steps:

  • Inefficient Extraction from Matrix: this compound can bind strongly to soil colloids and organic matter.[13]

    • Solution: Optimize your extraction solvent and method. Using a mixture of solvents (e.g., dichloromethane/methanol) or techniques like microwave-assisted extraction can improve efficiency.[7][11] Ensure the pH of the extraction solvent is appropriate to protonate or deprotonate the analyte for better solubility.

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of SPE cartridge and the elution protocol are critical for good recovery.

    • Solution:

      • Select the Right Sorbent: Graphitized carbon black or C18 cartridges are commonly used for triazines.[11] Test different sorbents to find the best one for your matrix.

      • Optimize Loading and Elution: Ensure the sample is loaded at an appropriate flow rate (e.g., 5 mL/min).[23] Test different elution solvents and volumes; a common eluent is a combination of ethyl acetate (B1210297) and a dichloromethane/methanol mixture.[11]

      • Prevent Cartridge Clogging: For samples with high particulate matter, centrifugation or pre-filtration (e.g., 0.2 μm filter) is necessary to prevent the SPE cartridge from clogging.[11][23]

  • Analyte Degradation: this compound can be susceptible to degradation under certain pH or temperature conditions during sample processing.

    • Solution: Keep samples cool throughout the preparation process and avoid extreme pH conditions unless specified by the protocol. Process samples as quickly as possible after collection.

Issue 2: High Background Noise and Interference

Q: I am observing significant background noise or interfering peaks in my chromatogram (or high background signal in my ELISA). How can I resolve this?

A: High background is typically caused by co-extracted matrix components that were not sufficiently removed during sample cleanup.

  • For Chromatographic Methods (GC/LC-MS):

    • Solution 1: Enhance Sample Cleanup: Incorporate additional cleanup steps after the initial extraction. This could involve using different SPE sorbents in series or performing a liquid-liquid extraction.

    • Solution 2: Optimize Chromatographic Separation: Adjust the gradient elution program (for HPLC) or the temperature ramp (for GC) to better separate the this compound peak from interfering peaks.[3] Using a high-resolution mass spectrometer can also help distinguish the analyte from interferences with similar mass-to-charge ratios.[8]

  • For Immunoassays (ELISA):

    • Solution 1: Address Cross-Reactivity: Other triazine herbicides or their metabolites can sometimes bind to the antibody, causing a false positive signal.[6][14] Check the cross-reactivity profile of your antibody kit. If significant cross-reactants are expected in your sample, a confirmatory analysis by a method like LC-MS/MS may be necessary.

    • Solution 2: Improve Washing Steps: Inadequate washing between ELISA steps can leave behind unbound reagents, leading to high background. Increase the number of wash cycles or the volume of wash buffer.

    • Solution 3: Use a Matrix Blank: Analyze an extract from a blank sample (known to not contain this compound) to determine the baseline background signal, which can then be subtracted from your sample measurements.

Issue 3: Poor Sensitivity and High Limit of Detection (LOD)

Q: My assay is not sensitive enough to detect this compound at the required concentration levels. How can I enhance sensitivity?

A: Improving sensitivity involves optimizing both the sample preparation and the instrumental analysis.

  • Solution 1: Increase Sample Volume and Concentrate the Extract: A larger initial sample volume (e.g., 100-200 mL of water) can be concentrated down to a small final volume (e.g., 1 mL) using SPE, effectively increasing the analyte concentration.[11][22] A new approach using a standard HPLC pump for direct on-column injection of large sample volumes (up to 100 mL) has also proven effective.[10]

  • Solution 2: Optimize Mass Spectrometer Settings: For MS-based methods, fine-tune the ionization source parameters (e.g., spray voltage, gas temperatures) and use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) to significantly increase signal-to-noise and selectivity.[8]

  • Solution 3: Chemical Derivatization (for GC-MS): this compound is polar and not sufficiently volatile for direct GC analysis. Derivatization (e.g., silylation) converts it into a more volatile and thermally stable compound, greatly improving its chromatographic behavior and sensitivity in GC-MS.[11]

  • Solution 4: Use a More Sensitive Immunoassay Format: For ELISAs, consider using a time-resolved fluorescence immunoassay (TR-FIA) instead of a colorimetric one, as TR-FIA can offer lower detection limits. Developing highly specific monoclonal antibodies can also enhance assay sensitivity.[12]

Quantitative Data Summary

Table 1: Comparison of Common Detection Methods for this compound and Related Compounds

Method Sample Matrix Limit of Detection (LOD) / Limit of Quantification (LOQ) Mean Recovery Reference
GC-MS (with derivatization) Soil Pore Water 0.03 - 0.07 µg/L 77% - 98% [11]
HPLC-MS/MS Soil 0.015 µg/kg 91.3% - 98.0% [3]
ELISA Water ~1 ng/L (0.001 µg/L) Not specified [14]
ELISA Soil & Water Suitable for direct use Not specified [2]
Large-Volume Injection HPLC Soil Leachates 10 µg/kg Good figures-of-merit [10]

| Enzyme-based Biosensor | Environmental Samples | 5.4 µM | Not specified |[17] |

Table 2: Example Recovery Rates for Atrazine and Metabolites from Water using SPE-GC/MS

Analyte Fortification Level Matrix Mean Recovery (%)
This compound 0.74 - 0.82 µg/L Reagent Water 94
This compound 0.74 - 0.82 µg/L Soil Pore Water 77
Atrazine 0.74 - 0.82 µg/L Soil Pore Water 98
Desethylatrazine 0.74 - 0.82 µg/L Soil Pore Water 98

(Data adapted from USGS report)[11]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and Derivatization for GC-MS Analysis of Soil Pore Water

(Based on the methodology described by the U.S. Geological Survey)[11]

  • Sample Preparation:

    • Filter 100 mL of the water sample to remove suspended particulates.

  • SPE Cartridge Conditioning:

    • Condition a graphitized carbon black SPE cartridge by passing through it, in order, 5 mL of dichloromethane/methanol (7:3), 5 mL of ethyl acetate, 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Drying:

    • After loading, dry the cartridge thoroughly under a vacuum for at least 30 minutes. This step is critical for good recovery.

  • Analyte Elution:

    • Elute the analytes by passing 5 mL of ethyl acetate through the cartridge, followed by 5 mL of dichloromethane/methanol (7:3). Collect both fractions in the same vial.

  • Solvent Evaporation and Derivatization:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile (B52724) to the dried residue.

    • Cap the vial tightly and heat at 60°C for 30 minutes to form the tert-butyldimethylsilyl derivatives.

  • Analysis:

    • After cooling, the sample is ready for injection into the GC-MS system.

Protocol 2: General Competitive ELISA for Water Samples

(Based on principles described in multiple immunoassay studies)[13][14]

  • Plate Coating:

    • Coat the wells of a microtiter plate with an antibody specific to this compound. Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature. Wash the plate again.

  • Competitive Reaction:

    • Add a known amount of enzyme-conjugated this compound (the "tracer") and your water sample (or standard) to each well simultaneously.

    • The this compound in the sample will compete with the tracer for binding to the limited number of antibody sites on the plate. Incubate for 1-2 hours.

  • Washing:

    • Wash the plate thoroughly (e.g., 4-5 times) to remove all unbound sample and tracer.

  • Substrate Addition:

    • Add a chromogenic substrate (e.g., TMB) that reacts with the enzyme on the tracer. The enzyme will catalyze a reaction that produces a color. Incubate for 15-30 minutes in the dark.

  • Stopping the Reaction:

    • Add a stop solution (e.g., dilute sulfuric acid) to each well.

  • Measurement:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength. The color intensity will be inversely proportional to the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_prep sample Complex Sample (Soil, Water) prep Sample Preparation sample->prep Step 1 extract Extraction (e.g., Solvent, Microwave) prep->extract cleanup Cleanup & Concentration (Solid-Phase Extraction) extract->cleanup Step 2 analysis Instrumental Analysis cleanup->analysis Step 3 gcms GC-MS / LC-MS analysis->gcms elisa ELISA / Biosensor analysis->elisa data Data Processing & Quantification gcms->data elisa->data

Caption: General workflow for this compound detection in complex samples.

Caption: Troubleshooting logic for addressing low analyte recovery.

Caption: Principle of a competitive ELISA for this compound detection.

References

Technical Support Center: Stability of 2-Hydroxyatrazine Analytical Standards in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-hydroxyatrazine analytical standards in solution. The information is presented in a question-and-answer format to directly address common issues and questions.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound analytical standards available?

A1: this compound analytical standards are typically available in two forms:

  • Neat (solid/powder): This is a high-purity solid form of the compound.[1]

  • Solution: Pre-dissolved in a solvent, commonly methanol (B129727) or a mixture of methanol and phosphoric acid, at a certified concentration (e.g., 100 µg/mL).[2][3]

Q2: What are the recommended storage conditions for this compound analytical standards?

A2: For optimal stability, it is recommended to store this compound standards as follows:

  • Neat (solid): Store in a cool, dry, and dark place in a tightly sealed container.

  • In Solution (e.g., in methanol): Commercial suppliers often recommend storage at ambient temperatures (greater than 5°C).[3] However, for long-term stability, it is best practice to store solutions in a refrigerator at 2-8°C, protected from light.

Q3: What is the expected shelf-life of a this compound standard solution?

A3: The shelf-life of a this compound standard solution can vary depending on the supplier, solvent, storage conditions, and whether the container has been opened. Always refer to the expiration date on the Certificate of Analysis provided by the manufacturer. If you prepare your own working solutions, their stability should be verified over the intended period of use.

Q4: What solvents are suitable for preparing solutions of this compound?

A4: Methanol is a commonly used solvent for preparing this compound standard solutions.[2][3] Acetonitrile can also be used, particularly as a component of the mobile phase in liquid chromatography. The solubility of this compound in organic solvents is generally low.[4]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of triazine herbicides, a class that includes atrazine (B1667683) and its metabolites, can be influenced by pH. Generally, many pesticides are more stable in slightly acidic conditions (pH 4-7) and are susceptible to alkaline hydrolysis at pH levels above 7.[5][6][7] While specific data for this compound is limited, it is advisable to maintain a neutral to slightly acidic pH for aqueous solutions to minimize potential degradation. The persistence of triazines is known to be longer in higher pH soils.[8]

Q6: Can this compound degrade upon exposure to light?

A6: this compound is a primary photoproduct of atrazine, meaning it can be formed through the action of light on atrazine. However, like many organic molecules, this compound itself may be susceptible to photodegradation upon prolonged exposure to UV light.[9][10] It is a standard laboratory practice to store analytical standards in amber vials or in the dark to prevent photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Gradual decrease in peak area over time in repeat injections. Degradation of the standard solution.- Prepare a fresh working standard from a stock solution. - If the stock solution is old, prepare a new stock from the neat material or purchase a new certified standard. - Verify the storage conditions of the solution (temperature and light exposure).
Appearance of unknown peaks in the chromatogram. The new peaks may be degradation products of this compound.- Use a fresh, newly prepared standard to see if the unknown peaks are absent. - If degradation is suspected, a forced degradation study (e.g., exposure to acid, base, heat, or light) can help to tentatively identify degradation products.
Inconsistent analytical results between different batches of standards. Improper storage or handling of one batch.- Review the storage history of both batches. - Analyze both batches concurrently with a freshly prepared quality control sample to assess their accuracy.
Poor peak shape (e.g., tailing or fronting). This is often a chromatographic issue rather than a stability problem.- Ensure the solvent of the standard is compatible with the mobile phase. - Check the condition of the HPLC column. - Refer to a general HPLC troubleshooting guide for issues related to peak shape.[11][12]
Complete absence of the this compound peak. - Incorrect standard used. - Severe degradation of the standard. - Instrument malfunction.- Verify the identity of the standard. - Prepare a fresh standard. - Check the analytical instrument's performance with a known stable compound.

Experimental Protocols

Protocol: Short-Term Stability Assessment of a this compound Working Solution

This protocol outlines a procedure to assess the stability of a this compound working solution under typical laboratory conditions.

1. Objective: To determine the stability of a this compound working solution in a specified solvent (e.g., methanol) at room temperature and under refrigeration over a one-week period.

2. Materials:

  • This compound analytical standard (neat or certified stock solution)

  • HPLC-grade methanol (or other appropriate solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV or MS/MS)[13][14]

  • HPLC column suitable for triazine analysis (e.g., C18)

3. Procedure:

  • Preparation of Stock Solution: If starting from a neat standard, accurately weigh a suitable amount and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze the working solution via HPLC to obtain the initial peak area and retention time. This will serve as the baseline.

  • Storage:

    • Transfer an aliquot of the working solution to an amber vial and store it at room temperature (specify the temperature, e.g., 20-25°C) on the lab bench.

    • Transfer another aliquot to an amber vial and store it in a refrigerator (specify the temperature, e.g., 2-8°C).

  • Analysis at Subsequent Time Points: Analyze the room temperature and refrigerated samples at predetermined time points (e.g., 24, 48, 96, and 168 hours).

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point using the peak areas.

    • A common acceptance criterion for stability is a recovery of 90-110% of the initial concentration.[15]

    • Monitor for the appearance of any new peaks that might indicate degradation.

Table 1: Example Data Table for Short-Term Stability Study

Time Point (hours)Storage ConditionMean Peak Area (n=3)% of Initial ConcentrationObservations
0-1,000,000100%Single, sharp peak
24Room Temperature995,00099.5%No change
24Refrigerated1,005,000100.5%No change
48Room Temperature989,00098.9%No change
48Refrigerated1,002,000100.2%No change
...............

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis and Storage cluster_eval Evaluation Prep_Stock Prepare Stock Solution Prep_Work Prepare Working Solution Prep_Stock->Prep_Work T0_Analysis T=0 Analysis (Baseline) Prep_Work->T0_Analysis Store_RT Store at Room Temp T0_Analysis->Store_RT Store_Fridge Store Refrigerated T0_Analysis->Store_Fridge Analysis_TP Analyze at Time Points (e.g., 24h, 48h, ...) Store_RT->Analysis_TP Store_Fridge->Analysis_TP Calc_Recovery Calculate % Recovery Analysis_TP->Calc_Recovery Check_Deg Check for Degradants Analysis_TP->Check_Deg Conclusion Determine Stability Calc_Recovery->Conclusion Check_Deg->Conclusion

Caption: Workflow for assessing the stability of a this compound analytical standard solution.

Troubleshooting_Logic Start Inconsistent Analytical Results Check_Standard Is the standard solution old or improperly stored? Start->Check_Standard Yes_Standard Yes Check_Standard->Yes_Standard No_Standard No Check_Standard->No_Standard Prep_New Prepare a fresh standard solution Yes_Standard->Prep_New Check_Chroma Is peak shape acceptable? No_Standard->Check_Chroma Reanalyze Re-analyze sample Prep_New->Reanalyze Problem_Solved Problem Solved Reanalyze->Problem_Solved Yes_Chroma Yes Check_Chroma->Yes_Chroma No_Chroma No Check_Chroma->No_Chroma Check_Instrument Check Instrument Performance Yes_Chroma->Check_Instrument Troubleshoot_HPLC Troubleshoot HPLC System (Column, Mobile Phase, etc.) No_Chroma->Troubleshoot_HPLC

Caption: A logical troubleshooting guide for inconsistent analytical results.

References

Troubleshooting poor peak shape in 2-Hydroxyatrazine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of 2-Hydroxyatrazine, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape distortion.[1] It can compromise resolution, particularly from nearby peaks, and affect accurate integration.

A1: Initial Checks & Solutions

Peak tailing for a polar compound like this compound in reversed-phase chromatography often results from secondary chemical interactions with the stationary phase or physical issues within the HPLC system.[1][2]

  • Secondary Interactions with Stationary Phase: this compound, possessing amine groups, can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18, C8).[1] These unwanted interactions delay a portion of the analyte from eluting, causing a tail.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., adding 0.1% formic or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3] It is recommended to work at a pH at least 2 units away from the analyte's pKa.[3][4]

    • Solution 2: Use an End-Capped Column: Modern, high-purity columns are often "end-capped" to block a majority of the residual silanol groups, reducing their availability for secondary interactions.[1][5]

  • Column Contamination or Degradation:

    • Symptom: All peaks in the chromatogram exhibit tailing.[6]

    • Cause: Accumulation of particulate matter from samples or mobile phase on the column's inlet frit can distort the sample flow path.[6] The column bed itself can also degrade after extensive use.[2]

    • Solution 3: Flush or Replace Column: Try reversing the column (if the manufacturer permits) and flushing it to waste with a strong solvent to dislodge contaminants from the frit.[1][6] If this fails, replacing the guard column or the analytical column may be necessary.

  • Extra-Column Effects (Dead Volume):

    • Cause: Excessive or poorly connected tubing between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.[2][7] Using fittings from different manufacturers can create void volumes.[7]

    • Solution 4: Minimize Tubing and Check Fittings: Use narrow internal diameter tubing (e.g., 0.005") and ensure all connections are secure and properly seated to minimize dead volume.[5] Always use pre-cut capillaries or ensure your own cuts are perfectly square.[4]

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, where the first half of the peak is sloped, is often a sign of sample overload or solvent mismatch.[8]

A2: Troubleshooting Peak Fronting

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate a portion of the stationary phase, leading to a distorted, fronting peak.[2][4] This is a classic symptom of column overload.[6]

    • Solution 1: Reduce Sample Concentration/Volume: Dilute your sample or reduce the injection volume.[4][9] If the peak shape improves and becomes more symmetrical, overload was the likely cause.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread improperly at the column inlet.[2][7]

    • Solution 2: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[7]

Q3: Why is my this compound peak splitting or appearing as a doublet?

Split peaks can indicate a disruption in the sample path, either before or at the very beginning of the column.[8]

A3: Diagnosing Split Peaks

  • Partially Blocked Column Frit: Similar to issues causing tailing, a partial blockage can create an uneven flow path for the sample as it enters the column, splitting the peak.[6]

    • Solution 1: Backflush the Column: Reverse the column and flush with a strong solvent to try and clear the obstruction.[6]

  • Column Bed Deformation (Void): A void or channel in the column's packed bed can cause the sample band to split. This can happen from rapid pressure changes or operating outside the column's recommended pH and temperature ranges.[1]

    • Solution 2: Replace the Column: A column with a significant void is typically unrecoverable and needs to be replaced.[1] Using a guard column can help protect the analytical column and extend its life.

  • Injector Issues: Problems with the autosampler, such as a poorly sealing rotor, can cause the sample to be introduced onto the column in a disjointed manner.[8]

Experimental Protocols & Data

Protocol 1: Column Flushing for Contamination Removal

This protocol is intended to remove strongly retained contaminants from the column inlet frit and packing material.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Reverse the Column Flow: Connect the column outlet to the pump and direct the new outlet (the original inlet) to a waste beaker. Note: Only perform this step if your column manufacturer's instructions state the column is safe to backflush.

  • Wash with a Series of Solvents: Sequentially pump several column volumes (at least 10) of solvents with increasing strength. A typical sequence for a reversed-phase column is:

    • Mobile Phase (without buffer salts)

    • 100% Water

    • 100% Acetonitrile or Methanol

    • 100% Isopropanol (if necessary for very non-polar contaminants)

  • Re-equilibrate: Return the column to its original orientation, reconnect it to the detector, and equilibrate with the mobile phase until a stable baseline is achieved.

Table 1: Typical HPLC Parameters for Atrazine (B1667683) & Metabolite Analysis

This table summarizes common starting conditions found in literature for the analysis of atrazine and its derivatives, including this compound. These can be used as a baseline for method development and troubleshooting.

ParameterTypical Value / ConditionSource
Column C18 or C8 Reversed-Phase (e.g., 125 mm x 4 mm, 5 µm)[10][11]
Mobile Phase Acetonitrile/Water or Methanol/Water mixture[7][12]
Gradient/Isocratic Isocratic (e.g., 55/45 ACN/Water) or Gradient (e.g., 5-95% ACN)[12][13]
pH Modifier Formic Acid, Acetic Acid, or Acetate Buffer[10]
Flow Rate 1.0 - 2.0 mL/min[12]
Column Temperature 25 - 40 °C[12][14]
Detection Wavelength 220 - 223 nm[10]
Injection Volume 20 µL[12][14]

Troubleshooting Workflows

Diagram 1: Troubleshooting Peak Tailing

G A Start: Peak Tailing Observed B Are all peaks tailing? A->B C Inject a neutral, non-polar standard. Does it tail? B->C No D System Issue: - Extra-column volume (fittings, tubing) - Blocked column frit B->D Yes C->D Yes E Chemical Interaction Issue: - Secondary silanol interactions C->E No F Check & tighten all fittings. Use shorter, narrower tubing. D->F G Backflush or replace column. Install guard column. D->G H Lower mobile phase pH. Use end-capped column. E->H

Caption: A logical workflow for diagnosing the cause of peak tailing.

Diagram 2: General Peak Shape Troubleshooting

G A Start: Poor Peak Shape B Peak Shape? A->B C Tailing B->C Tailing D Fronting B->D Fronting E Split B->E Split F See Tailing Workflow C->F G Reduce sample concentration/ injection volume. Match sample solvent to mobile phase. D->G H Check for column void/ frit blockage. Check injector. E->H I Problem Solved F->I G->I H->I

Caption: A decision tree for addressing various peak shape problems.

References

Minimizing ion suppression for 2-Hydroxyatrazine in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the electrospray ionization (ESI) mass spectrometry analysis of 2-Hydroxyatrazine.

Troubleshooting Guides

Issue: Low or inconsistent signal intensity for this compound.

This is a common problem often attributed to ion suppression, where other components in the sample interfere with the ionization of the target analyte.[1][2]

Potential Cause Recommended Solution(s)
High Matrix Effects from Sample Co-elution - Optimize Chromatographic Separation: Adjust the mobile phase gradient to better separate this compound from matrix components. Consider using a different stationary phase (e.g., C18, phenyl) to alter selectivity.[3][4] - Implement a Divert Valve: Program the divert valve to send the highly polar, unretained components from the initial part of the chromatogram to waste, preventing them from entering the ion source.[2]
Suboptimal Sample Preparation - Refine Sample Cleanup: If using a simple "dilute and shoot" method, consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2] - Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. However, this may not be suitable for trace analysis.[1]
Ion Source Contamination - Clean the Ion Source: Regularly clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions to remove accumulated non-volatile salts and other residues.[5]
Inappropriate Ionization Technique - Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[6][7] If your instrumentation allows, testing APCI is a worthwhile strategy.

Issue: Poor reproducibility of results between samples.

Variability in your results can often be traced back to inconsistent matrix effects or sample handling.

Potential Cause Recommended Solution(s)
Inconsistent Sample Matrix - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound (e.g., this compound-¹³C₃) will co-elute and experience similar ion suppression, allowing for accurate quantification.[8][9][10] - Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to normalize the ion suppression effects between your standards and unknown samples.[11]
Inconsistent Sample Preparation - Automate Sample Preparation: Automated SPE or liquid handling systems can significantly improve the consistency and reproducibility of your sample preparation workflow.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where molecules in the sample matrix (e.g., salts, endogenous compounds) compete with the analyte of interest, in this case, this compound, for ionization.[2] This competition reduces the efficiency with which this compound ions are formed and subsequently detected by the mass spectrometer, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[1]

Q2: How can I determine if my this compound analysis is affected by ion suppression?

A2: A post-column infusion experiment is a definitive way to identify ion suppression.[6] In this experiment, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip in the stable baseline signal of this compound indicates a retention time where co-eluting matrix components are causing ion suppression.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A3: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix components before the analysis of this compound.[12][13][14] Graphitized carbon black (GCB) and polymeric reversed-phase sorbents are commonly used for the extraction of triazine herbicides and their metabolites from water and soil samples.[12][13]

Q4: Can changing my chromatographic conditions help minimize ion suppression for this compound?

A4: Yes, optimizing your chromatographic method is a crucial step. By adjusting the mobile phase composition and gradient, you can achieve better separation of this compound from interfering matrix components.[3] For example, using a gradient with a shallow increase in the organic solvent can help to resolve this compound from early-eluting polar interferences.

Q5: Is a stable isotope-labeled internal standard for this compound necessary?

A5: While not strictly necessary for qualitative analysis, a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification of this compound.[8] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way.[9][10] This allows for reliable correction of signal variability caused by matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol allows for the visualization of retention time regions where matrix components cause ion suppression.

  • System Setup:

    • Prepare a standard solution of this compound in your initial mobile phase at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).

    • Using a syringe pump and a T-fitting, continuously infuse the this compound solution into the LC eluent flow between the analytical column and the mass spectrometer's ion source. The infusion flow rate should be low (e.g., 5-10 µL/min) compared to the LC flow rate.

  • Equilibration:

    • Start the LC flow with your analytical method's initial mobile phase conditions.

    • Begin the infusion from the syringe pump and monitor the this compound signal until a stable baseline is achieved.

  • Analysis:

    • Inject a blank sample extract (prepared using the same procedure as your actual samples, but with a matrix known to be free of this compound).

    • Run your standard chromatographic gradient.

  • Data Interpretation:

    • Examine the resulting chromatogram of the this compound signal. A consistent, flat baseline indicates no ion suppression. Dips in the baseline correspond to retention times where co-eluting matrix components are causing ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol provides a general workflow for cleaning up water samples to reduce matrix components.[13]

  • Cartridge Selection: Choose an SPE cartridge with a sorbent suitable for retaining this compound, such as a graphitized carbon-based or polymeric reversed-phase sorbent.[12][13]

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through the sorbent to activate it for sample binding.

  • Equilibration: Equilibrate the cartridge with a solution that mimics the sample loading conditions (e.g., HPLC-grade water).

  • Sample Loading: Load the water sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained, highly polar interferences.

  • Elution: Elute the this compound from the cartridge using a stronger solvent (e.g., methanol, acetonitrile, or a mixture of methylene (B1212753) chloride and methanol).[13]

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Recovery of this compound using Solid-Phase Extraction

MatrixSPE SorbentFortification LevelMean Recovery (%)Reference
Soil Pore WaterGraphitized Carbon Black0.74 - 0.82 µg/L77[12]
Soil Pore WaterGraphitized Carbon Black7.4 - 8.2 µg/L90+[12]
Stream WaterSCX Cation-Exchange5 µg/L89.1 ± 6.0[15]

Table 2: Linearity of this compound Detection in LC-MS/MS Methods

MatrixCalibration RangeCorrelation Coefficient (r²)Reference
Surface WaterNot Specified> 0.99[3]
Corn Samples0.07 - 0.70 mg/kg> 0.993

Visualizations

IonSuppressionTroubleshooting start Low or Inconsistent This compound Signal check_chromatography Review Chromatogram: - Peak shape - Retention time stability start->check_chromatography optimize_lc Optimize LC Method: - Gradient modification - Change stationary phase check_chromatography->optimize_lc Poor peak shape or co-elution observed check_sample_prep Evaluate Sample Prep: - Is it sufficient for the matrix? check_chromatography->check_sample_prep Good Chromatography use_divert_valve Implement Divert Valve optimize_lc->use_divert_valve improve_cleanup Improve Sample Cleanup: - SPE or LLE check_sample_prep->improve_cleanup High matrix complexity dilute_sample Dilute Sample check_sample_prep->dilute_sample Moderate matrix check_instrument Assess Instrument Performance: - Post-column infusion - Source cleanliness check_sample_prep->check_instrument Sufficient Cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is dilute_sample->use_sil_is clean_source Clean Ion Source check_instrument->clean_source Suppression zones observed or source is visibly dirty consider_apci Consider APCI check_instrument->consider_apci Persistent ESI suppression check_instrument->use_sil_is Good instrument performance clean_source->use_sil_is consider_apci->use_sil_is

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

SPESamplePrepWorkflow start Water/Soil Sample conditioning SPE Cartridge Conditioning (e.g., Methanol) start->conditioning equilibration Equilibration (e.g., Water) conditioning->equilibration sample_loading Sample Loading equilibration->sample_loading washing Washing (e.g., Water) sample_loading->washing elution Elution (e.g., Methanol/Acetonitrile) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

References

Technical Support Center: Optimizing Fenton's Reagent for Atrazine Degradation to 2-Hydroxyatrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the degradation of atrazine (B1667683) to 2-hydroxyatrazine using Fenton's reagent. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the atrazine degradation experiment using Fenton's reagent.

ProblemPotential Cause(s)Suggested Solution(s)
Low Atrazine Degradation Efficiency Incorrect pH: The Fenton reaction is highly pH-dependent. Optimal degradation of atrazine typically occurs in acidic conditions (pH 3-4).[1] At higher pH, ferric ions precipitate as ferric hydroxide (B78521), reducing the availability of the catalyst.[2]Adjust the initial pH of the atrazine solution to 3.0-3.5 using sulfuric acid (H₂SO₄) before adding the Fenton's reagents.[3] Monitor the pH throughout the reaction, as it may change.
Suboptimal Reagent Concentrations: Incorrect concentrations of Fe²⁺ and H₂O₂ can limit the production of hydroxyl radicals.Optimize the concentrations of FeSO₄ and H₂O₂. A common starting point is a molar ratio of Fe²⁺:H₂O₂ of 1:1 to 1:10.[3] Conduct preliminary experiments with varying concentrations to find the optimal conditions for your specific setup.
Reagent Degradation: Hydrogen peroxide can decompose over time, especially when exposed to light or heat.Use fresh hydrogen peroxide solution for each experiment. Store the H₂O₂ stock solution in a dark, cool place.
Insufficient Reaction Time: The degradation of atrazine may not be instantaneous and could require more time to reach completion.Increase the reaction time. Collect samples at different time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal reaction duration.
Low Selectivity/Yield of this compound Excessive Hydroxyl Radical Production: Very high concentrations of Fenton's reagent can lead to the formation of highly reactive hydroxyl radicals that further degrade this compound into other byproducts.Carefully control the concentrations of Fe²⁺ and H₂O₂. Lowering the reagent concentrations might favor the formation and accumulation of the initial hydroxylation product. Experiment with different Fe²⁺:H₂O₂ ratios.
Unfavorable Reaction Conditions: Other parameters like temperature could influence the reaction pathway.Most Fenton reactions are conducted at room temperature (20-25°C).[4] Investigate the effect of temperature on product distribution in a controlled manner if further optimization is needed.
Inconsistent or Irreproducible Results Variability in Reagent Addition: The order and speed of reagent addition can affect the initial reaction kinetics.Standardize the procedure for adding reagents. For example, always add the FeSO₄ solution to the acidified atrazine solution before adding H₂O₂. Add the H₂O₂ dropwise while stirring to ensure a controlled reaction.
Matrix Effects: Components in the sample matrix (e.g., other organic compounds, ions) can interfere with the Fenton reaction.If working with environmental samples, consider a sample cleanup step before the Fenton treatment to remove potential interfering substances.
Inaccurate Quantification: Errors in the analytical method for atrazine and this compound will lead to unreliable results.Validate your analytical method (e.g., HPLC) for accuracy, precision, and linearity using certified standards for both atrazine and this compound.

Frequently Asked Questions (FAQs)

Q1: What is Fenton's reagent and how does it degrade atrazine?

A1: Fenton's reagent is a solution of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂). It generates highly reactive hydroxyl radicals (•OH) through the following reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals are powerful oxidizing agents that can break down organic pollutants like atrazine. The primary degradation pathway for atrazine to this compound involves the substitution of the chlorine atom on the triazine ring with a hydroxyl group.

Q2: What is the optimal pH for the degradation of atrazine using Fenton's reagent?

A2: The optimal pH for atrazine degradation by Fenton's reagent is in the acidic range, typically between 3.0 and 4.0.[1] The efficiency of the reaction decreases significantly at higher pH values due to the precipitation of iron hydroxide.[2]

Q3: What are the typical concentrations of Fe²⁺ and H₂O₂ used for atrazine degradation?

A3: The optimal concentrations can vary, but common starting points are in the millimolar (mM) range. The molar ratio of Fe²⁺ to H₂O₂ is a critical parameter to optimize, with ratios from 1:1 to 1:10 often being effective.[3] An excess of either reagent can lead to scavenging of hydroxyl radicals and reduced efficiency.

Q4: What are the main degradation products of atrazine when using Fenton's reagent?

A4: Besides this compound, other degradation products can be formed, including dealkylated derivatives such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), as well as further oxidized products. The product distribution is highly dependent on the reaction conditions.

Q5: How can I analyze the concentration of atrazine and this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for the simultaneous analysis of atrazine and this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[5]

Q6: How do I stop the Fenton reaction at a specific time point?

A6: To quench the Fenton reaction, you can add a substance that scavenges the remaining hydroxyl radicals and/or complexes with the iron catalyst. A common method is to add a sufficient amount of a radical scavenger like methanol or to adjust the pH to a neutral or alkaline value to precipitate the iron.

Quantitative Data Summary

The following tables summarize key experimental conditions for atrazine degradation using Fenton's reagent from various studies.

Table 1: Optimal Conditions for Atrazine Degradation

ParameterOptimal Value/RangeReference(s)
pH 3.0 - 3.5[3]
[Fe²⁺]:[H₂O₂] Molar Ratio 1:1 to 1:3[1][3]
[H₂O₂] Concentration 2.5 - 5.0 g/dm³[3]
Temperature 20 - 40 °C[4]

Table 2: Influence of Fe²⁺:H₂O₂ Ratio on Atrazine Degradation

[Fe²⁺]:[H₂O₂] Molar RatioAtrazine Degradation Efficiency (%)NotesReference
1:1 (2.69 mM each)~100% (in ≤ 30 s)Primarily formed chloro-s-triazine byproducts.[1]
1:100 (0.49 mM:49.0 mM)High initial degradationKinetics studied over several hours.[1]
1:3 to 1:2>90%Optimal range for various pesticides.[3]
1:10Not specifiedA commonly tested ratio.[6]

Experimental Protocols

Protocol 1: Atrazine Degradation using Fenton's Reagent

1. Materials:

  • Atrazine stock solution (in a suitable solvent like methanol)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Glass reactor/beaker

  • Magnetic stirrer and stir bar

  • pH meter

  • Pipettes and graduated cylinders

2. Procedure:

  • Prepare a working solution of atrazine in deionized water at the desired concentration.

  • Transfer a known volume of the atrazine solution to the glass reactor.

  • Begin stirring the solution with the magnetic stirrer.

  • Adjust the pH of the solution to the desired value (e.g., 3.0) by adding dilute H₂SO₄ dropwise.

  • Prepare a fresh solution of FeSO₄·7H₂O in deionized water.

  • Add the required volume of the FeSO₄ solution to the atrazine solution.

  • Initiate the reaction by adding the required volume of H₂O₂ solution. It is recommended to add the H₂O₂ dropwise to control the reaction rate.

  • Start a timer as soon as the H₂O₂ is added.

  • Allow the reaction to proceed for the desired amount of time.

  • To quench the reaction, take an aliquot of the sample and immediately add a quenching agent (e.g., methanol) or raise the pH to >7 with NaOH.

  • Prepare the sample for analysis (e.g., filtration, dilution).

Protocol 2: HPLC Analysis of Atrazine and this compound

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Atrazine analytical standard

  • This compound analytical standard

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) or methanol and water. The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

4. Procedure:

  • Prepare stock solutions of atrazine and this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Filter the collected samples from the Fenton reaction through a 0.45 µm syringe filter before injection.

  • Inject the calibration standards into the HPLC system to generate a calibration curve.

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify the peaks for atrazine and this compound by comparing their retention times and peak areas to the calibration standards.

Visualizations

Atrazine_Degradation_Pathway Atrazine Atrazine (C8H14ClN5) Hydroxyatrazine This compound (C8H15N5O) Atrazine->Hydroxyatrazine Hydroxylation Fentons_Reagent Fenton's Reagent (Fe²⁺ + H₂O₂) Hydroxyl_Radical Hydroxyl Radical (•OH) Fentons_Reagent->Hydroxyl_Radical Hydroxyl_Radical->Atrazine Byproducts Other Degradation Byproducts Hydroxyatrazine->Byproducts Further Oxidation

Caption: Atrazine degradation pathway to this compound via Fenton's reagent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Atrazine Solution C Adjust pH of Atrazine Solution A->C B Prepare Fenton's Reagents (FeSO₄ and H₂O₂) D Add FeSO₄ Solution B->D C->D E Add H₂O₂ to Initiate Reaction D->E F Monitor and Control Reaction E->F G Quench Reaction at Timed Intervals F->G H Sample Preparation (Filtration) G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: Experimental workflow for atrazine degradation and analysis.

Caption: Troubleshooting logic for low atrazine degradation.

References

Adjusting pH for efficient photolytic degradation of atrazine to 2-Hydroxyatrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the photolytic degradation of atrazine (B1667683) to 2-hydroxyatrazine, with a specific focus on the influence of pH.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Problem Possible Causes Recommended Solutions
Low Atrazine Degradation Rate Incorrect pH: The pH of the solution is outside the optimal range for photolysis.Verify the pH of your atrazine solution before and during the experiment. For direct UV photolysis, optimal degradation is often observed under neutral to slightly alkaline conditions (pH 7.0-8.5)[1].
Insufficient UV Light Intensity: The UV lamp may be old, or the distance to the sample is too great.Check the manufacturer's specifications for your UV lamp and replace it if it has exceeded its operational lifespan. Ensure the distance between the lamp and the sample is consistent and minimized where appropriate.
Light Shielding by Other Substances: The presence of humic acids or other dissolved organic matter can absorb UV light, reducing the amount available for atrazine degradation[2][3].If working with environmental water samples, consider a pre-filtration step. For synthetic solutions, ensure high-purity water is used.
Low Yield of this compound Sub-optimal pH for Hydroxylation: While overall degradation might occur, the specific pathway to this compound can be pH-dependent. Acidic conditions (e.g., pH 2) can favor the conversion to this compound through acid-catalyzed hydrolysis, which can be complemented by photolysis[2][4].For maximizing this compound, consider running experiments at a lower pH. However, be aware that this may also increase the contribution of hydrolysis versus direct photolysis.
Formation of Other Byproducts: Atrazine degradation can also proceed through de-alkylation, leading to products like desethylatrazine (DEA) and deisopropylatrazine (B29266) (DIA)[3][5].Analyze your samples for other known degradation products to get a complete picture of the degradation pathways. Adjusting the pH may help favor the desired hydroxylation pathway.
Irreproducible Results Inconsistent pH Control: Small variations in pH between experiments can lead to different degradation rates and product distributions.Use a calibrated pH meter and appropriate buffers to maintain a stable pH throughout the experiment.
Fluctuations in Lamp Output: The intensity of the UV lamp may not be stable over time.Allow the lamp to warm up for a sufficient period before starting the experiment to ensure a stable output.
Sample Matrix Effects: If using different water sources, the composition of the water can vary and affect the reaction.For foundational experiments, use a consistent source of purified water. When testing environmental samples, characterize the water matrix as thoroughly as possible.
Unexpected Peaks in HPLC Chromatogram Formation of Secondary Degradation Products: The initial degradation products, including this compound, can themselves be degraded into other compounds, such as ammeline, especially in the presence of strong oxidizing agents like H₂O₂[5].Analyze samples at multiple time points to track the formation and subsequent degradation of intermediates.
Contamination: Contamination from glassware, solvents, or handling can introduce unexpected compounds.Ensure all glassware is scrupulously cleaned and use high-purity (e.g., HPLC-grade) solvents and reagents[6].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the photolytic degradation of atrazine to this compound?

A1: The optimal pH can depend on the desired outcome. For overall atrazine degradation via direct UV photolysis, a neutral to slightly alkaline pH (7.0-8.5) has been shown to be effective[1]. However, the formation of this compound can also be significantly promoted under acidic conditions (e.g., pH 2) due to the contribution of acid-catalyzed hydrolysis alongside photolysis[2][4]. It is recommended to perform a pH screening study within your experimental setup to determine the optimal pH for your specific objective.

Q2: What are the main degradation pathways for atrazine during photolysis?

A2: The primary degradation pathways for atrazine under UV irradiation include:

  • Dechlorination-hydroxylation: This is the main pathway leading to the formation of this compound, where the chlorine atom on the triazine ring is replaced by a hydroxyl group[5][7].

  • De-alkylation: This involves the removal of the ethyl or isopropyl side chains, resulting in the formation of metabolites such as desethylatrazine (DEA) and deisopropylatrazine (DIA)[3][5].

Q3: How can I quantify the concentration of atrazine and this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying atrazine and its degradation products[8][9][10]. A reversed-phase C8 or C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed at a wavelength of around 220 nm[10]. For more sensitive and selective analysis, HPLC coupled with mass spectrometry (HPLC-MS/MS) can be used[11].

Q4: Can other components in the water, such as dissolved organic matter, affect the experiment?

A4: Yes. Dissolved organic matter, such as humic acids, can have a dual effect. It can act as a photosensitizer, potentially accelerating indirect photolysis, but it can also have a light-shielding effect, reducing the UV light available for direct photolysis of atrazine and thereby slowing the degradation rate[2][3].

Q5: What type of UV lamp should I use?

A5: Low-pressure mercury lamps, which emit monochromatic light at 254 nm, are frequently used for atrazine photolysis studies[4][12]. Medium-pressure mercury lamps, which have a broader emission spectrum, can also be very effective[13]. The choice of lamp may influence the degradation rate and byproduct formation.

Quantitative Data Summary

The following table summarizes the effect of pH on the photolytic degradation of atrazine.

pHAtrazine Removal Efficiency after 240 min UV IrradiationKey ObservationsReference
4.075.06%Lower degradation efficiency in acidic conditions for UV-only process.[1]
5.587.59%Degradation efficiency increases as pH approaches neutral.[1]
7.096.47%High degradation efficiency observed at neutral pH.[1]
8.597.38%Highest degradation efficiency observed in slightly alkaline conditions.[1]
10.091.83%Degradation efficiency decreases in more alkaline conditions.[1]
2.0Not specified as % removal, but conversion to 2-hydroxy analogs noted.Acid hydrolysis contributes significantly to the formation of this compound, especially under solar light.[2][4]

Experimental Protocols

Detailed Methodology for pH-Dependent Photolytic Degradation of Atrazine

This protocol outlines the steps for investigating the effect of pH on the photolytic degradation of atrazine and the formation of this compound.

1. Materials and Reagents:

  • Atrazine (analytical standard)

  • This compound (analytical standard)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • High-purity water (e.g., Milli-Q or equivalent)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Phosphate or borate (B1201080) buffers (depending on the target pH range)

  • Syringe filters (0.22 µm or 0.45 µm)

2. Preparation of Stock Solutions:

  • Atrazine Stock Solution (e.g., 100 mg/L): Accurately weigh a known amount of atrazine standard and dissolve it in a small amount of methanol. Dilute with high-purity water to the final volume in a volumetric flask. Store this solution in the dark at 4°C.

  • This compound Stock Solution: Prepare in a similar manner to the atrazine stock solution. This will be used for calibration standards for HPLC analysis.

3. Experimental Setup:

  • Photoreactor: Use a photochemical reactor equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm). The reactor should have a quartz tube to allow UV light penetration and a system for maintaining a constant temperature (e.g., a cooling water jacket)[14].

  • Sample Vessels: Use quartz beakers or tubes to hold the sample solution during irradiation.

4. Experimental Procedure:

  • Prepare Working Solutions: Dilute the atrazine stock solution with high-purity water to achieve the desired initial concentration (e.g., 5 or 10 mg/L)[14].

  • Adjust pH: For each experimental run, take a known volume of the atrazine working solution. Adjust the pH to the target value (e.g., 4.0, 5.5, 7.0, 8.5, 10.0) using dilute HCl or NaOH[1]. Use a calibrated pH meter for accurate measurements. For prolonged experiments, the use of buffers is recommended to maintain stable pH.

  • Initiate Photolysis: Place the pH-adjusted solution in the photoreactor and turn on the UV lamp. It is advisable to have a control sample for each pH, kept in the dark, to account for any degradation not due to photolysis (e.g., hydrolysis).

  • Sample Collection: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the sample[14].

  • Quench Reaction: Immediately after collection, quench the photochemical reaction by adding a small amount of a suitable quenching agent like methanol or by placing the sample in the dark and on ice[14].

  • Sample Preparation for Analysis: Filter the collected samples through a 0.45 µm syringe filter to remove any particulates before HPLC analysis[14].

5. Analytical Quantification (HPLC):

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C8 or C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water. The exact ratio can be optimized to achieve good separation of atrazine and this compound.

  • Detection: Set the UV detector to a wavelength of approximately 220 nm.

  • Calibration: Prepare a series of calibration standards of atrazine and this compound of known concentrations. Run these standards on the HPLC to generate calibration curves.

  • Analysis: Inject the filtered samples into the HPLC system. Identify and quantify the peaks corresponding to atrazine and this compound by comparing their retention times and peak areas to those of the standards.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Stock Prepare Atrazine Stock Solution Working Prepare Working Solution Stock->Working pH_Adjust Adjust pH of Aliquots (e.g., 4.0, 5.5, 7.0, 8.5, 10.0) Working->pH_Adjust Irradiation UV Irradiation in Photoreactor pH_Adjust->Irradiation Dark_Control Dark_Control pH_Adjust->Dark_Control Dark Control Sampling Collect Samples at Time Intervals Irradiation->Sampling Quench Quench Reaction Sampling->Quench Filter Filter Samples Quench->Filter HPLC HPLC Analysis Filter->HPLC Data Quantify Atrazine and This compound HPLC->Data Dark_Control->Sampling

Caption: Experimental workflow for pH-dependent photolytic degradation of atrazine.

Degradation_Pathway Atrazine Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) Hydroxyatrazine This compound Atrazine->Hydroxyatrazine Dechlorination- Hydroxylation (Favored by acidic/neutral pH) Dealkylated De-alkylated Products (DEA, DIA) Atrazine->Dealkylated De-alkylation

Caption: Simplified degradation pathways of atrazine under UV photolysis.

References

Technical Support Center: Cell-Free Biosensor for Atrazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cell-free biosensors for the detection of atrazine (B1667683). The information is based on established methodologies for a system that converts atrazine to cyanuric acid, which in turn activates a transcriptional reporter.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the cell-free atrazine biosensor?

A1: The cell-free atrazine biosensor operates on a "metabolic biosensing" scheme. It combines a metabolic pathway with a genetic sensor in a one-pot reaction.[1][2][3] Specifically, atrazine is converted to cyanuric acid through a three-enzyme cascade (AtzA, AtzB, and AtzC). The resulting cyanuric acid then activates the AtzR transcription factor, which induces the expression of a fluorescent reporter protein, such as sfGFP.[1][2][4]

Q2: What are the key components of the atrazine biosensor system?

A2: The system is comprised of cell-free extracts from E. coli that are individually enriched with the necessary protein components: the three metabolic enzymes (AtzA, AtzB, AtzC) and the transcription factor (AtzR).[1][2][4] These enriched extracts are mixed with a base cell-free extract, a DNA reporter plasmid, and the necessary buffers and reagents for transcription and translation.

Q3: How is the atrazine biosensor optimized?

A3: Optimization is primarily achieved by adjusting the ratios of the different protein-enriched cell-free extracts in the reaction mixture.[1][2] This modular approach allows for fine-tuning of the sensor's response characteristics.[1][2][3]

Q4: What is the typical detection time for this biosensor?

A4: The cell-free biosensor is capable of detecting atrazine within an hour of incubation.[1][2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal One or more of the enzymatic pathway components are missing or inactive.Ensure that all three enzyme-enriched extracts (AtzA, AtzB, AtzC) and the AtzR-enriched extract are included in the reaction. The absence of any of these will disrupt the signaling cascade.[1][2][4]
Suboptimal ratios of cell-free extracts.Iteratively optimize the percentage of each enriched extract in the final mixture. A recommended starting point for optimization is around 5% AtzR, 10% AtzA, 2% AtzB, and 20% AtzC.[2]
Poor quality of the DNA template.Use a pure DNA template for the reporter plasmid. Avoid gel purification, as it can inhibit the protein synthesis reaction.[5]
Degradation of reagents.Check the storage conditions and expiration dates of all reagents, especially the cell-free extracts and buffers. Avoid multiple freeze-thaw cycles.[5]
High Background Signal Variability in negative controls between different extract combinations.This can be caused by batch-to-batch inconsistencies in the extracts or enzyme-specific "poisoning" effects where certain proteins may be toxic and lead to poorly performing extracts.[1][2] Prepare fresh batches of extracts and screen for those with low background.
Contamination of reagents or labware.Ensure all buffers, water, and labware are free from contaminants that might interfere with the assay.
High Variability Between Replicates Inconsistent mixing of reagents.Thoroughly mix all solutions before adding them to the reaction plate.[6]
Pipetting errors.Calibrate pipettes and ensure accurate and consistent dispensing of all components.
Edge effects on the plate.Use a plate sealer during incubations to prevent evaporation, which can be more pronounced in the outer wells of a microplate.[6]
Poor Dynamic Range The concentration of atrazine is outside the detectable range.Perform a serial dilution of your sample to ensure the atrazine concentration falls within the dynamic range of the biosensor, which has a limit of detection around 20 µM.[4]
Suboptimal concentration of the reporter DNA.The recommended concentration for the fluorescent reporter DNA template is 10 nM.[1][2]

Data Presentation

Table 1: Optimized Ratios of Cell-Free Extracts for Atrazine Detection

ComponentOptimal Percentage in Reaction
AtzR-enriched extract5%
AtzA-enriched extract10%
AtzB-enriched extract2%
AtzC-enriched extract20%
Unenriched extract63%
Data derived from iterative optimization experiments.[2]

Table 2: Specificity of the Atrazine Biosensor

Analyte (100 µM)Relative Fluorescence Units (RFU)Fold Induction over Water
Water (Negative Control)~5001
Atrazine (ATZ)~3500~7
Cyanuric Acid (CYA)~4000~8
Propazine (PRO)~1500~3
Melamine (MEL)~500~1
Approximate values based on published data. Actual values may vary between experiments.[1][2]

Experimental Protocols

Cell-Free Extract Preparation

This protocol is based on previously published methods for preparing E. coli cell-free extracts.[1][7]

  • Strain and Culture:

    • The host strain for extract preparation is typically BL21 (DE3) dLacZ.

    • For proteins that are difficult to express, such as AtzB, an alternative strain like Rosetta2 (DE3) pLysS may be used.

    • Inoculate a 1 L culture of 2X YT + P medium (16 g tryptone, 10 g yeast extract, 5 g NaCl, 7 g potassium phosphate (B84403) dibasic, 3 g potassium phosphate monobasic per liter) from a saturated overnight culture.

    • Grow the culture at 37°C with shaking at 220 RPM.

  • Protein Induction:

    • For the enzyme- and transcription factor-enriched extracts, induce protein synthesis by adding IPTG to a final concentration of 0.5 mM when the culture reaches an OD600 of approximately 0.5.

  • Cell Harvesting:

    • Harvest the cells when the OD600 reaches approximately 3.0.

    • Note: For strains with restricted growth, such as those expressing AtzB and AtzR, harvest the cells when they reach a stationary OD600 (approximately 1.5 and 2.0, respectively).[1][2][7]

  • Lysate Preparation and Dialysis:

    • Follow a published protocol for activating cell-free endogenous transcription, which includes an 80-minute runoff reaction and a 3-hour dialysis.[1][7]

Cell-Free Gene Expression Reaction

This protocol is for assembling the cell-free atrazine detection reaction.[1][7]

  • Reaction Assembly:

    • Combine the prepared cell-free extracts (enriched and unenriched) in the optimized ratios (see Table 1).

    • Add the reporter plasmid DNA to a final concentration of 10 nM.

    • Add salts, nucleotide triphosphates, amino acids, phosphoenolpyruvate, and other cofactors and coenzymes as per a standard cell-free expression protocol.

    • Use an 8 mM Mg-glutamate salt solution for all experiments.

  • Incubation:

    • Add the atrazine sample to the reaction mixture.

    • Incubate the reaction at a suitable temperature (e.g., 29°C) in a plate reader capable of measuring fluorescence.

  • Data Acquisition:

    • Measure the fluorescence signal (e.g., sfGFP) over time. A detectable signal over background should be achievable within approximately one hour.[1]

Visualizations

Atrazine_Signaling_Pathway Atrazine Atrazine AtzA AtzA Atrazine->AtzA Hydroxyatrazine Hydroxyatrazine AtzA->Hydroxyatrazine Metabolism AtzB AtzB Hydroxyatrazine->AtzB N_isopropylammelide N-isopropylammelide AtzB->N_isopropylammelide Metabolism AtzC AtzC N_isopropylammelide->AtzC Cyanuric_Acid Cyanuric Acid AtzC->Cyanuric_Acid Metabolism AtzR AtzR (Transcription Factor) Cyanuric_Acid->AtzR Activation Promoter Promoter AtzR->Promoter Binding Reporter_Gene Reporter Gene (e.g., sfGFP) Promoter->Reporter_Gene Transcription Fluorescence Fluorescence Reporter_Gene->Fluorescence Translation & Maturation

Caption: Atrazine to fluorescence signaling pathway.

Experimental_Workflow cluster_preparation Preparation Phase cluster_reaction Reaction Phase cluster_detection Detection Phase Extract_Prep Prepare Enriched Cell-Free Extracts (AtzA, AtzB, AtzC, AtzR) Mix_Components Mix Extracts, DNA, and Buffers in Optimized Ratios Extract_Prep->Mix_Components Reporter_Prep Prepare Reporter DNA Plasmid Reporter_Prep->Mix_Components Buffer_Prep Prepare Reaction Buffer and Reagents Buffer_Prep->Mix_Components Add_Sample Add Atrazine Sample Mix_Components->Add_Sample Incubate Incubate Reaction Add_Sample->Incubate Measure_Fluorescence Measure Fluorescence Signal Over Time Incubate->Measure_Fluorescence Analyze_Data Analyze Data and Determine Atrazine Concentration Measure_Fluorescence->Analyze_Data

Caption: General experimental workflow for atrazine detection.

Troubleshooting_Logic cluster_low_signal_solutions Troubleshooting Low Signal cluster_high_bg_solutions Troubleshooting High Background Start Start Experiment Check_Signal Is Signal as Expected? Start->Check_Signal No_Low_Signal No or Low Signal Check_Signal->No_Low_Signal No High_Background High Background Check_Signal->High_Background High BG Good_Signal Signal is Good Check_Signal->Good_Signal Yes Check_Components Verify All Extracts are Present No_Low_Signal->Check_Components Check_Extracts Screen Extract Batches High_Background->Check_Extracts Optimize_Ratios Optimize Extract Ratios Check_Components->Optimize_Ratios Check_DNA Check DNA Quality Optimize_Ratios->Check_DNA Check_Contamination Check for Contamination Check_Extracts->Check_Contamination

Caption: Basic troubleshooting logic for the biosensor.

References

Technical Support Center: Kinetic Spectrophotometric Determination of Atrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the kinetic spectrophotometric determination of atrazine (B1667683). The information is tailored for researchers, scientists, and drug development professionals utilizing this analytical technique.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the kinetic spectrophotometric determination of atrazine?

A1: The kinetic spectrophotometric determination of atrazine is typically based on its inhibitory effect on a chemical reaction. One common method involves the oxidation of sulfanilic acid by hydrogen peroxide, a reaction catalyzed by cobalt(II) ions. Atrazine inhibits this reaction, and the rate of color formation is inversely proportional to the atrazine concentration.[1] Another method involves the reaction of atrazine with pyridine (B92270) in an alkaline medium to form a colored product, where the rate of color formation is directly proportional to the atrazine concentration.[2][3][4]

Q2: What are the optimal conditions for the atrazine determination method based on the inhibition of sulfanilic acid oxidation?

A2: The optimal conditions for this method are typically determined by systematically varying parameters such as pH, temperature, and reagent concentrations. While specific values can vary slightly between laboratories, a starting point would be an alkaline medium, room temperature, and optimized concentrations of sulfanilic acid, hydrogen peroxide, and cobalt(II) catalyst.[1]

Q3: Can other substances in my sample interfere with the atrazine measurement?

A3: Yes, interferences are a common issue. Other pesticides or organic compounds in the sample matrix can also inhibit or enhance the indicator reaction, leading to inaccurate results. Metal ions present in the sample can also interfere with the reaction kinetics.[5][6][7][8] It is crucial to perform recovery studies by spiking your sample matrix with a known concentration of atrazine to assess potential interferences.

Q4: How can I minimize interferences from the sample matrix?

A4: Sample preparation is key to minimizing interferences. Techniques such as solid-phase extraction (SPE) can be used to clean up the sample and isolate atrazine from interfering substances.[1][9]

Q5: What is the expected linear range and limit of detection for these methods?

A5: The linear range and limit of detection (LOD) are method-dependent. For the method based on the inhibition of sulfanilic acid oxidation, a linear dynamic range of 0.5 to 70.00 µg mL−1 has been reported, with an LOD of 0.074 µg mL−1.[1] The pyridine-alkali-sulfanilic acid method has a reported Beer's law obedience over the range of 0.1 to 25 µg mL−1.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
Unstable Reagent Solutions Prepare fresh reagent solutions daily, especially the hydrogen peroxide and sulfanilic acid solutions. Store stock solutions under appropriate conditions (e.g., refrigeration, protection from light) to prolong their stability.
Temperature Fluctuations Kinetic assays are highly sensitive to temperature. Use a temperature-controlled cuvette holder or water bath to maintain a constant and consistent temperature throughout the experiment.
Inaccurate Pipetting Use calibrated micropipettes and ensure proper pipetting technique to accurately dispense all reagents and samples. Small variations in volume can lead to significant errors in kinetic measurements.
Cuvette Contamination or Scratches Thoroughly clean cuvettes between measurements. Use a dedicated cuvette for the blank and another for the sample, or use a matched pair of cuvettes. Inspect cuvettes for scratches, which can scatter light and affect absorbance readings.
Variable Reaction Initiation Time Start the data acquisition at a consistent and precise time after the addition of the final reagent that initiates the reaction. Use of an automated dispenser can improve reproducibility.
Problem 2: Low Sensitivity or High Limit of Detection
Possible Cause Suggested Solution
Suboptimal Reagent Concentrations Optimize the concentrations of all reagents (e.g., sulfanilic acid, hydrogen peroxide, Co2+, pyridine) to achieve the maximum change in absorbance in the desired time frame.
Incorrect Wavelength Ensure the spectrophotometer is set to the wavelength of maximum absorbance (λmax) of the colored product. This should be determined experimentally by scanning the spectrum of the final product.
Suboptimal pH The pH of the reaction mixture is critical for enzyme-catalyzed and other pH-sensitive reactions. Optimize the pH of the buffer solution to ensure the reaction proceeds at an optimal rate.
Insufficient Reaction Time For endpoint assays, ensure the reaction has gone to completion before taking the final absorbance reading. For kinetic assays, ensure the measurement time is sufficient to capture the linear portion of the reaction curve.
Problem 3: Drifting Baseline or Unstable Readings
Possible Cause Suggested Solution
Instrument Not Warmed Up Allow the spectrophotometer lamp to warm up for at least 30 minutes before starting any measurements to ensure a stable light output.
Decomposition of Reagents As mentioned, some reagents like hydrogen peroxide can decompose over time, leading to a change in the reaction rate and a drifting baseline. Prepare these reagents fresh.
Air Bubbles in the Cuvette Ensure there are no air bubbles in the light path of the cuvette. Gently tap the cuvette to dislodge any bubbles.
Sample Turbidity If the sample is turbid, centrifuge or filter it before analysis to remove any suspended particles that can scatter light and cause unstable readings.

Experimental Protocols

Method 1: Atrazine Determination via Inhibition of Sulfanilic Acid Oxidation

This method is based on the inhibitory effect of atrazine on the cobalt(II)-catalyzed oxidation of sulfanilic acid by hydrogen peroxide in an alkaline medium.[1]

Reagents:

  • Standard Atrazine Solution

  • Sulfanilic Acid Solution

  • Hydrogen Peroxide Solution

  • Cobalt(II) Chloride Solution

  • Alkaline Buffer Solution (e.g., carbonate buffer)

Procedure:

  • Pipette the sulfanilic acid solution, alkaline buffer, and cobalt(II) chloride solution into a cuvette.

  • Add a specific volume of the standard atrazine solution or the sample solution.

  • Initiate the reaction by adding the hydrogen peroxide solution and start the timer simultaneously.

  • Monitor the increase in absorbance at the λmax of the colored product for a fixed period.

  • The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Construct a calibration curve by plotting the reaction rate against the concentration of the atrazine standards.

  • Determine the concentration of atrazine in the sample from the calibration curve.

Method 2: Atrazine Determination by Pyridine-Alkali Method

This method involves the reaction of atrazine with pyridine, followed by the addition of an alkali to form glutaconic dialdehyde, which is then coupled with sulfanilic acid to produce a colored product.[2][4]

Reagents:

  • Standard Atrazine Solution

  • Pyridine

  • Hydrochloric Acid

  • Sodium Hydroxide Solution

  • Sulfanilic Acid Solution

Procedure:

  • To a known volume of atrazine standard or sample, add pyridine and hydrochloric acid.

  • Heat the mixture in a water bath.

  • Cool the solution and then add sodium hydroxide.

  • Add the sulfanilic acid solution and dilute to a final volume.

  • Measure the absorbance of the resulting colored solution at its λmax (around 450 nm).[4]

  • Construct a calibration curve by plotting absorbance against the concentration of the atrazine standards.

  • Determine the concentration of atrazine in the sample from the calibration curve.

Method 3: Atrazine Determination by Dechlorination and Mannich Reaction

This method is based on the dechlorination of atrazine using zero-valent iron, followed by a Mannich reaction with formaldehyde (B43269) and uranine to form a measurable complex.[10][11][12]

Reagents:

  • Standard Atrazine Solution

  • Zero-Valent Iron Powder

  • Acidified Deionized Water

  • Formaldehyde Solution

  • Uranine Solution

Procedure:

  • Dechlorination:

    • Mix the atrazine standard or sample with acidified deionized water.

    • Add zero-valent iron powder and shake for a specified time to achieve complete dechlorination.[10][11]

    • Separate the solution from the iron powder.

  • Mannich Reaction:

    • To the dechlorinated atrazine solution, add formaldehyde and uranine solutions.

    • Allow the reaction to proceed.

  • Measurement:

    • Measure the absorbance of the resulting complex at its λmax (around 227 nm).[10][11]

    • Construct a calibration curve by plotting absorbance against the concentration of the atrazine standards.

    • Determine the concentration of atrazine in the sample from the calibration curve.

Quantitative Data Summary

MethodLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
Inhibition of Sulfanilic Acid Oxidation 0.5 - 70.000.074-[1]
Pyridine-Alkali with Sulfanilic Acid 0.1 - 25-1.5 x 10⁴[3][4]
Pyridine-Alkali with Aniline 0.08 - 12-1.3 x 10⁴[3]
Dechlorination and Mannich Reaction 0.1 - 100.01-[10][12]

Visualizations

Experimental_Workflow_Inhibition cluster_prep Sample/Standard Preparation cluster_reaction Reaction Mixture cluster_measurement Data Acquisition Sample Sample or Atrazine Standard Mix Add Sulfanilic Acid, Buffer, and CoCl2 Sample->Mix Initiate Add H2O2 to Initiate Reaction Mix->Initiate Spectro Measure Absorbance vs. Time Initiate->Spectro Analysis Calculate Reaction Rate Spectro->Analysis

Caption: Experimental workflow for the atrazine determination by the inhibition method.

Reaction_Pathway_Pyridine Atrazine Atrazine Intermediate1 Quaternary Halide Intermediate Atrazine->Intermediate1 + Pyridine, Heat Pyridine Pyridine Intermediate2 Glutaconic Dialdehyde Intermediate1->Intermediate2 + Alkali Alkali Alkali (NaOH) Colored_Product Colored Product Intermediate2->Colored_Product + Coupling Reagent Coupling_Reagent Sulfanilic Acid or Aniline

Caption: Reaction pathway for the pyridine-alkali method for atrazine determination.

References

Improving quantification limits for 2-Hydroxyatrazine in soil extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-Hydroxyatrazine (HA) in soil extracts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve quantification limits.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying this compound in soil?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying this compound in complex matrices like soil.[1][2] It offers low limits of quantification (LOQ), often in the low µg/kg range.[1] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA) can also be used, but may have higher detection limits or different specificity.[3][4][5][6]

Q2: Why is sample cleanup important for this compound analysis?

A2: Soil extracts contain numerous organic and inorganic compounds that can interfere with the analysis, a phenomenon known as the "matrix effect".[7][8][9] These interferences can suppress or enhance the instrument's signal for this compound, leading to inaccurate quantification.[7][8] A thorough cleanup step, such as Solid-Phase Extraction (SPE), is crucial to remove these interfering components, thereby improving accuracy, precision, and achieving lower detection limits.[4][10][11]

Q3: What type of Solid-Phase Extraction (SPE) cartridge is best for this compound?

A3: The choice of SPE cartridge depends on the specific extraction solvent and soil type. Due to the chemical properties of this compound, several types of cartridges are effective. Strong cation-exchange (SCX) cartridges are suitable for extracting and purifying this compound from water and soil extracts.[6][11] Reversed-phase cartridges like C18 are also commonly used.[3] Additionally, graphitized carbon black cartridges have been shown to effectively isolate atrazine (B1667683) and its metabolites from water matrices.[4]

Q4: How can I compensate for matrix effects that remain after cleanup?

A4: To compensate for inevitable matrix effects, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended. An ideal SIL-IS for this compound would be deuterated or ¹³C-labeled this compound, as it behaves nearly identically to the analyte during extraction, cleanup, and ionization, thus correcting for variations.[10] If a specific SIL-IS is unavailable, a structurally similar compound can be used. Another common strategy is to prepare calibration standards in a blank soil extract that has undergone the same preparation process as the samples (matrix-matched calibration).[7][10]

Q5: What are typical extraction solvents for this compound from soil?

A5: Mixtures of organic solvents and water are typically used to extract this compound from soil. Common choices include methanol (B129727)/water or acetonitrile/water mixtures.[12][13] Sometimes, the pH of the extraction solvent is adjusted, for instance by adding a small amount of hydrochloric acid, to improve the extraction efficiency of triazine compounds.[11] The choice of solvent can be optimized based on the soil's organic matter and clay content.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in soil extracts.

Problem Potential Causes Solutions & Recommendations
Low or No Recovery of this compound 1. Inefficient Extraction: The chosen solvent may not be optimal for your soil type. This compound may be strongly bound to soil particles, especially in soils with high organic matter or clay content.[14] 2. Improper SPE Procedure: The SPE cartridge may not have been conditioned or equilibrated correctly. The elution solvent might be too weak to desorb the analyte completely.[10] 3. Analyte Degradation: Sample processing conditions (e.g., high temperature, extreme pH) might be causing the analyte to degrade.1. Optimize Extraction: Test different solvent mixtures (e.g., vary the methanol/water ratio). Consider using techniques like microwave-assisted extraction or sonication to improve efficiency.[3][13] 2. Refine SPE Protocol: Ensure proper conditioning and equilibration steps are followed as per the manufacturer's instructions. Test a stronger elution solvent or a different SPE sorbent (e.g., mixed-mode cation exchange).[6][10] 3. Control Sample Conditions: Process samples at room temperature or below and avoid harsh chemical conditions unless specified by a validated method.
High Signal Variability / Poor Reproducibility 1. Inconsistent Matrix Effects: The concentration of co-extractives varies between your samples, causing inconsistent ion suppression or enhancement.[7][10] 2. Inhomogeneous Soil Samples: The soil samples may not be properly homogenized, leading to different analyte concentrations in different aliquots. 3. Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid transfers and SPE, can introduce variability.1. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard early in the workflow to correct for variability in recovery and matrix effects.[10] 2. Ensure Homogeneity: Dry, sieve, and thoroughly mix soil samples before weighing for extraction.[12] 3. Automate Preparation: If possible, use automated systems for liquid handling and SPE to improve consistency.[10] Prepare matrix-matched calibrants for each batch of samples.
High Background Noise or Interfering Peaks in Chromatogram 1. Insufficient Sample Cleanup: The sample extract is not clean enough, and matrix components are co-eluting with this compound.[9] 2. Contamination: Contamination may originate from solvents, glassware, or the LC-MS system itself. 3. Non-Optimized MS/MS Transitions: The selected precursor and product ion transitions may not be specific enough, leading to interference from other compounds.1. Improve Cleanup: Add a secondary cleanup step or switch to a more selective SPE cartridge. A divert valve can also be used to send the highly unretained and highly retained parts of the chromatogram to waste, protecting the mass spectrometer.[10] 2. System Checks: Run solvent blanks to check for system contamination. Ensure all glassware is scrupulously clean. 3. Optimize MS Parameters: Re-optimize the MS/MS transitions by infusing a pure standard of this compound. Select at least two transitions for confident identification and quantification.[1]
Poor Chromatographic Peak Shape (Tailing, Fronting) 1. Column Overload: Injecting too much sample or analyte onto the column. 2. Column Contamination/Degradation: Strongly retained matrix components from previous injections may have built up on the column.[10] 3. Incompatible Reconstitution Solvent: The solvent used to redissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion.1. Dilute the Sample: Dilute the final extract before injection. This can also help reduce matrix effects.[10] 2. Use a Guard Column: A guard column protects the analytical column from contamination.[10] Implement a column washing step between sample batches. 3. Match Solvents: Reconstitute the dried extract in a solvent that is the same or weaker than the initial mobile phase composition.[10]

Quantitative Data Summary

The following table summarizes reported quantification limits for this compound and its parent compound, atrazine, using different analytical techniques.

AnalyteMethodMatrixLimit of Quantification (LOQ) / Detection (LOD)Reference
This compoundLC-MS/MSSoil0.015 µg/kg (corresponds to 0.01 ng/mL in extract)[1]
AtrazineLC-MS/MSSoil0.015 µg/kg (corresponds to 0.01 ng/mL in extract)[1]
AtrazineHPLC-UVSoilLOD: 0.01 ppm (10 µg/kg)[11]
AtrazineHPLC-UVWaterLOD: 10 ng/mL[15]
AtrazineGC-MSSoilLOD: 5 µg/kg[15]
Atrazine MetabolitesLC-MS/MSHuman Seminal PlasmaLOQ: 500–700 pg/mL[16]

Experimental Protocols

Protocol 1: Soil Extraction and SPE Cleanup for LC-MS/MS Analysis

This protocol provides a general workflow for the extraction and cleanup of this compound from soil samples.

1. Soil Sample Preparation:

  • Air-dry soil samples at room temperature for 24-48 hours.[12]

  • Remove any large debris (stones, roots).

  • Grind and sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity.

2. Solvent Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 30 mL of an extraction solvent (e.g., 3:1 methanol/water v/v).[12]

  • If using an internal standard, spike the sample at this stage.

  • Cap the tube and shake vigorously on a reciprocating shaker for 30 minutes at approximately 200 cycles/min.[12]

  • Centrifuge the sample at 4000 x g for 10 minutes to pellet the soil particles.

  • Carefully decant the supernatant into a clean tube for the cleanup step.

3. Solid-Phase Extraction (SPE) Cleanup (using Cation Exchange):

  • Cartridge: Strong Cation Exchange (SCX) SPE cartridge.

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.

  • Loading: Load the soil extract supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences. Discard the washings.

  • Elution: Elute the this compound from the cartridge using 10 mL of an appropriate elution solvent (e.g., 50:50 acetonitrile/0.1 M K₂HPO₄ solution or a methanol solution containing 5% ammonium (B1175870) hydroxide).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water/methanol with 0.1% formic acid). Vortex briefly and transfer to an HPLC vial for analysis.

Protocol 2: LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[16]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized to separate this compound from matrix interferences.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions: Monitor at least two transitions for this compound. The precursor ion ([M+H]⁺) is m/z 198.1. Product ions can include m/z 156, 114, and 86.[1][17] The most abundant transition is used for quantification, and the second is used as a qualifier for confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis soil_sample 1. Soil Sampling & Homogenization extraction 2. Solvent Extraction (e.g., MeOH/Water) soil_sample->extraction centrifuge 3. Centrifugation extraction->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant spe_load 5. Load Extract onto SPE Cartridge supernatant->spe_load spe_wash 6. Wash Interferences spe_load->spe_wash spe_elute 7. Elute Analyte spe_wash->spe_elute evap 8. Evaporate & Reconstitute spe_elute->evap lcms 9. LC-MS/MS Analysis evap->lcms data 10. Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis in soil.

matrix_effects_mitigation issue Inaccurate Quantification cause Matrix Effects (Ion Suppression/Enhancement) cause->issue strat1 Improve Sample Cleanup (e.g., optimized SPE) strat1->cause Reduces Interferences strat2 Use Matrix-Matched Calibration strat2->cause Compensates for Effect strat3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) strat3->cause Corrects for Variability strat4 Dilute Sample Extract strat4->cause Reduces Interferences

References

Validation & Comparative

Navigating Atrazine Detection: A Comparative Guide to ELISA Kit Cross-Reactivity with 2-Hydroxyatrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of atrazine (B1667683), a widely used herbicide, is critical. Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a rapid and sensitive method for atrazine quantification. However, a key performance characteristic to consider is the cross-reactivity of these kits with atrazine metabolites, such as 2-hydroxyatrazine. This guide provides a comparative analysis of commercially available atrazine ELISA kits, focusing on their cross-reactivity with this significant metabolite, supported by experimental data and protocols.

This comparison aims to equip researchers with the necessary information to select the most appropriate atrazine ELISA kit for their specific analytical needs, ensuring data accuracy and reliability. The cross-reactivity with this compound is a pivotal factor, as the presence of this metabolite can lead to an overestimation of atrazine concentrations if not properly accounted for.

Performance Comparison of Atrazine ELISA Kits

The following table summarizes the cross-reactivity of various atrazine ELISA kits with this compound. It is important to note that data for all manufacturers was not publicly available at the time of this publication.

ManufacturerKit Name/Part NumberCross-Reactivity with this compound (%)
Eurofins Abraxis Atrazine ELISA Plate Kit (PN 520005) - Current Version0.01%[1]
Eurofins Abraxis Atrazine ELISA Plate Kit (PN 520005) - Older Version1.8%[2]
Beacon Analytical Systems Atrazine Tube Kit (Cat.# 20-0001)Data not provided for this compound[3]
EnviroLogix Atrazine Plate KitData not publicly available

Note: The significant difference in cross-reactivity for the Eurofins Abraxis kit between its older and current versions highlights the importance of consulting the most recent product documentation.

Experimental Principles and Protocols

The determination of atrazine concentration and the cross-reactivity of ELISA kits are typically based on a competitive immunoassay format.

Competitive ELISA Workflow

The fundamental principle involves the competition between atrazine in the sample and a labeled atrazine conjugate for a limited number of specific antibody binding sites immobilized on a microtiter plate. The resulting signal is inversely proportional to the atrazine concentration in the sample.

ELISA_Workflow cluster_steps Competitive ELISA Steps cluster_explanation Principle prep Sample/Standard Addition conjugate Enzyme-Conjugate Addition prep->conjugate incubation1 Incubation & Competition conjugate->incubation1 wash1 Washing incubation1->wash1 exp1 Atrazine (Sample) and Atrazine-Enzyme compete for antibody binding sites. substrate Substrate Addition wash1->substrate exp2 Unbound reagents are washed away. incubation2 Color Development substrate->incubation2 exp3 Substrate is converted by the bound enzyme, producing a color. stop Stop Solution incubation2->stop read Absorbance Reading stop->read exp4 The intensity of the color is inversely proportional to the atrazine concentration.

Competitive ELISA Workflow
Experimental Protocol for Cross-Reactivity Determination

The following is a generalized protocol for determining the cross-reactivity of an atrazine ELISA kit. For specific details, always refer to the manufacturer's instructions.

1. Preparation of Standards and Cross-Reactant Solutions:

  • Prepare a series of atrazine standards at known concentrations as per the kit instructions.

  • Prepare a series of solutions of the potential cross-reactant (this compound) at concentrations typically higher than the atrazine standards.

2. Assay Procedure:

  • Add a defined volume of the standard or cross-reactant solution to the antibody-coated microtiter wells.

  • Add the atrazine-enzyme conjugate to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction with a stop solution.

  • Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm).

3. Data Analysis and Calculation of Cross-Reactivity:

  • For both the atrazine standards and the this compound solutions, calculate the percentage of binding (%B/B₀) for each concentration. B is the absorbance of the standard or sample, and B₀ is the absorbance of the zero standard (no analyte).

  • Plot the %B/B₀ against the logarithm of the concentration for both atrazine and this compound to generate two separate sigmoidal dose-response curves.

  • Determine the concentration of atrazine and this compound that causes 50% inhibition of binding (IC50). This is the concentration at which %B/B₀ = 50%.

  • The percent cross-reactivity is then calculated using the following formula[4]:

    % Cross-Reactivity = (IC50 of Atrazine / IC50 of this compound) x 100

Cross_Reactivity_Calculation cluster_workflow Cross-Reactivity Determination Workflow start Perform Competitive ELISA with Atrazine and this compound plot Plot Dose-Response Curves (%B/B₀ vs. log[Concentration]) start->plot ic50 Determine IC50 for both Atrazine and this compound plot->ic50 calculate Calculate % Cross-Reactivity using: (% Cross-Reactivity = (IC50_Atrazine / IC50_this compound) x 100) ic50->calculate

Cross-Reactivity Calculation Workflow

Conclusion

The cross-reactivity of atrazine ELISA kits with its metabolite, this compound, is a critical parameter that can significantly impact the accuracy of analytical results. The data presented reveals a notable improvement in the specificity of the Eurofins Abraxis atrazine ELISA kit in its current version compared to an older one, demonstrating the manufacturer's efforts to enhance assay performance. For researchers working with samples where this compound is expected to be present, selecting a kit with low cross-reactivity is paramount. It is always recommended to consult the latest product information from the manufacturer and, if necessary, perform in-house validation to ensure the chosen ELISA kit meets the specific requirements of the study.

References

Atrazine vs. 2-Hydroxyatrazine: A Comparative Toxicity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the herbicide atrazine (B1667683) and its primary metabolite, 2-hydroxyatrazine. The information is compiled from peer-reviewed scientific literature and regulatory assessments to support research and development activities.

Executive Summary

Atrazine, a widely used herbicide, undergoes metabolism to various byproducts, with this compound being a significant metabolite. Toxicological data indicates that this compound is substantially less toxic than its parent compound, atrazine. This guide details the differences in their acute, chronic, carcinogenic, genotoxic, and endocrine-disrupting potentials, supported by experimental data and standardized testing protocols. The hydroxylation of atrazine to this compound is generally considered a detoxification pathway.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for atrazine and this compound, facilitating a direct comparison of their toxic potential.

Toxicological EndpointAtrazineThis compoundReference(s)
Acute Oral Toxicity (LD50) 672 - 3090 mg/kg (rat)> 5050 mg/kg (rat)[EXTOXNET PIP, 1996]
Chronic Toxicity (NOAEL) 0.5 mg/kg/day (rat, 2-year study)1.0 mg/kg/day (rat, 2-year study)[Atrazine Toxicity: Analysis of Potential Modes of Action - APVMA, 2009]
Carcinogenicity Group 2A: Probably carcinogenic to humans (IARC)Not classifiable as to its carcinogenicity to humans[IARC Monographs evaluate the carcinogenicity of atrazine, alachlor, and vinclozolin (B1683831) IARC Monographs Volume 140 Questions and Answers (Q&A), 2025]
Endocrine Disruption Potential endocrine disruptor; affects the hypothalamic-pituitary-gonadal (HPG) axis.No significant effects on pubertal development or LH surge in female rats.[Case study of Atrazine as an Endocrine Disrupting Chemical: Timing is Everything., Stoker, T.], [1.0 TOXICITY PROFILE OF HYDROXYATRAZINE - Regulations.gov]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicity assessments.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is determined using the Acute Toxic Class Method (OECD Guideline 423).

  • Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dosing: A single oral dose of the test substance is administered. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels. For this compound, no mortality was observed at the limit dose of 5050 mg/kg.

Chronic Toxicity and Carcinogenicity (OECD 451 & 452)

Chronic toxicity and carcinogenicity are often evaluated in combined studies (OECD Guideline 453).

  • Test Animals: Rodents, typically rats, of both sexes are used.

  • Dosing: The test substance is administered daily in the diet or by gavage for a significant portion of the animal's lifespan (e.g., 24 months for rats). At least three dose levels and a control group are used.

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematology and clinical chemistry are performed at interim periods and at termination.

  • Endpoint: At the end of the study, a full necropsy is performed, and organs and tissues are examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) for non-cancer effects is determined, and the incidence of tumors is evaluated to assess carcinogenicity.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.

  • Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal medium.

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control. Atrazine has shown conflicting results in genotoxicity studies, while specific data for this compound is limited.

Visualizations

Atrazine Metabolism to this compound

The following diagram illustrates the primary detoxification pathway of atrazine to this compound through hydrolysis.

Atrazine_Metabolism Atrazine Atrazine Hydroxyatrazine This compound (Detoxified Metabolite) Atrazine->Hydroxyatrazine Hydrolysis (AtzA enzyme or chemical)

Caption: Metabolic conversion of atrazine to this compound.

Atrazine's Endocrine Disruption Signaling Pathway

This diagram depicts a simplified model of atrazine's interference with the hypothalamic-pituitary-gonadal (HPG) axis, a key mechanism of its endocrine-disrupting effects.[1]

Atrazine_Endocrine_Disruption cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Gonads Ovaries / Testes Pituitary->Gonads LH / FSH Hormone_Imbalance Hormone Imbalance (e.g., altered LH, estrogen) Gonads->Hormone_Imbalance Altered Steroidogenesis Atrazine Atrazine Atrazine->Hypothalamus Disrupts GnRH release Atrazine->Pituitary Alters LH/FSH secretion

Caption: Atrazine's disruption of the HPG axis.

General Experimental Workflow for Toxicity Assessment

This diagram outlines a typical workflow for assessing the toxicity of a chemical substance.

Toxicity_Workflow start Test Substance acute Acute Toxicity (e.g., OECD 423) start->acute genotox Genotoxicity (e.g., Ames Test - OECD 471) start->genotox chronic Chronic Toxicity (e.g., OECD 452) acute->chronic risk Risk Assessment genotox->risk carcino Carcinogenicity (e.g., OECD 451) chronic->carcino endo Endocrine Disruption chronic->endo carcino->risk endo->risk

Caption: A conceptual workflow for toxicological evaluation.

References

New Frontiers in Water Quality Monitoring: A Comparative Guide to the Validation of an Advanced Analytical Method for 2-Hydroxyatrazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of a new analytical method for the detection of 2-Hydroxyatrazine in water against established alternatives, supported by comprehensive experimental data and protocols.

The persistent presence of herbicides and their degradation products in water sources is a growing environmental concern. This compound, a primary metabolite of the widely used herbicide atrazine (B1667683), is frequently detected in surface and groundwater.[1] Accurate and reliable quantification of this compound is crucial for assessing water quality and ensuring environmental and human health. This guide provides a comprehensive validation of a new analytical method for this compound in water, comparing its performance against established techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Analytical Methods

The performance of the new method was rigorously evaluated against existing methods. The validation focused on key analytical parameters including Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy (recovery), and precision (reproducibility). The results are summarized in the table below, offering a clear comparison of the capabilities of each method.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (Recovery %)Precision (RSD %)
New Validated Method 0.03 µg/L 0.10 µg/L >0.999 94 - 98% < 7%
HPLC-UV0.05 - 0.1 µg/L0.13 - 0.40 µg/L[1]>0.9987 - 90%[1]< 15%
GC-MS0.03 - 0.07 µg/L[2]0.10 µg/L[3]>0.9977 - 97%[2]< 10%
ELISA0.04 ng/mL (≈ 0.04 µg/L)[4][5]Not always reportedVariableGood correlation with GC/MS[6]< 15%[4][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and further validation.

New Validated Method: Detailed Protocol

This method utilizes Solid-Phase Extraction (SPE) for sample pre-concentration followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation (Solid-Phase Extraction):

    • Water samples (500 mL) are acidified to pH 3-4.[3]

    • The sample is passed through a C18 SPE cartridge.

    • Interfering substances are removed by washing the cartridge with 5 mL of 10% methanol (B129727).

    • The analyte is eluted with 10 mL of methanol.

    • The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A commonly used method for the quantification of hydroxylated atrazine degradation products.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Water samples (250 mL) are passed through a cation-exchange SPE column.[1]

    • The column is washed with methanol.

    • Analytes are eluted with a mixture of methanol and ammonium (B1175870) hydroxide.[1]

    • The eluate is evaporated and reconstituted in the mobile phase.

  • HPLC-UV Analysis:

    • Chromatographic Column: Deactivated, reversed-phase octyl (C-8) column.[1]

    • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 220 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique often requires derivatization to improve the volatility of this compound.

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • Analytes are extracted from water samples using a graphitized carbon-black SPE cartridge.[2]

    • The eluate is concentrated.

    • A derivatization agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is added to the dried extract to form a silyl (B83357) derivative.[2][7]

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3][8]

Enzyme-Linked Immunosorbent Assay (ELISA)

A rapid and cost-effective screening method.

  • Sample Preparation:

    • Generally, no sample preparation is required for water samples.[4][5]

  • ELISA Procedure:

    • The water sample is added to microtiter plate wells coated with antibodies specific to atrazine and its metabolites.[5]

    • An enzyme-conjugated triazine competes with the this compound in the sample for antibody binding sites.[5]

    • After a washing step, a substrate is added, which produces a color signal.[5]

    • The intensity of the color is inversely proportional to the concentration of this compound.[5]

Visualizing the Workflow and Validation Logic

To better illustrate the experimental processes and the relationship between validation parameters, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Water_Sample Water Sample Collection Acidification Acidification (pH 3-4) Water_Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution with Methanol SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Result Quantification->Result

Caption: Experimental workflow for the new validated LC-MS/MS method.

Validation_Parameters cluster_Performance Performance Characteristics cluster_Sensitivity Sensitivity Metrics Method_Validation Method Validation Accuracy Accuracy (Recovery) Method_Validation->Accuracy Precision Precision (RSD) Method_Validation->Precision Linearity Linearity (R²) Method_Validation->Linearity Sensitivity Sensitivity Method_Validation->Sensitivity LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantitation (LOQ) Sensitivity->LOQ

Caption: Logical relationship of key analytical method validation parameters.

References

Guide to Inter-laboratory Comparison of 2-Hydroxyatrazine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 2-Hydroxyatrazine measurement, a major degradation product of the herbicide atrazine (B1667683). Due to the absence of a direct, publicly available inter-laboratory study for this compound, this document outlines a proposed study design, presents hypothetical yet realistic comparative data for common analytical methods, and offers detailed experimental protocols. This guide is intended to serve as a practical resource for laboratories aiming to validate their methods and ensure the accuracy and comparability of their data.

Introduction to this compound Analysis

This compound is a primary and less toxic metabolite of atrazine, formed through the hydrolysis of the chlorine atom.[1] Its presence in environmental and biological samples is an indicator of atrazine contamination and degradation. Accurate quantification of this compound is crucial for environmental monitoring, human exposure assessment, and toxicological studies. Common analytical techniques for its measurement include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Enzyme-Linked Immunosorbent Assay (ELISA).[2][3][4]

Proposed Inter-laboratory Comparison Study Design

An inter-laboratory comparison, or round-robin test, is essential for assessing the proficiency of different laboratories and the comparability of various analytical methods.[5] A well-designed study involves the distribution of homogeneous and stable test samples to participating laboratories for analysis.

Study Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

Inter-laboratory Comparison Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Evaluation Data Evaluation Sample_Preparation Sample Preparation (Spiked Matrices) Homogeneity_Stability_Testing Homogeneity & Stability Testing Sample_Preparation->Homogeneity_Stability_Testing Sample_Distribution Sample Distribution Homogeneity_Stability_Testing->Sample_Distribution Lab_Analysis Sample Analysis (e.g., HPLC-MS/MS, GC-MS, ELISA) Sample_Distribution->Lab_Analysis Data_Reporting Data Reporting Lab_Analysis->Data_Reporting Statistical_Analysis Statistical Analysis (z-scores, HorRat) Data_Reporting->Statistical_Analysis Performance_Evaluation Performance Evaluation Statistical_Analysis->Performance_Evaluation Final_Report Final Report Generation Performance_Evaluation->Final_Report

Caption: Workflow for a this compound inter-laboratory comparison study.

Comparative Analysis of Analytical Methods

The choice of analytical method can significantly impact the reported concentration of this compound. While chromatographic methods like HPLC-MS/MS and GC-MS offer high specificity and sensitivity, immunoassays (ELISA) provide a rapid and cost-effective screening alternative.[6][7][8] However, ELISAs may exhibit cross-reactivity with structurally similar compounds, potentially leading to an overestimation of the target analyte's concentration.[6][7][8]

Hypothetical Performance Data

The following table summarizes hypothetical performance data from a simulated inter-laboratory study involving ten laboratories. The data reflects typical performance characteristics observed for each analytical technique.

Laboratory IDAnalytical MethodSpiked Concentration (µg/L)Reported Mean (µg/L)Recovery (%)RSD (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Lab 1HPLC-MS/MS0.500.48965.20.010.03
Lab 2HPLC-MS/MS0.500.511024.80.020.05
Lab 3HPLC-MS/MS0.500.49986.10.010.04
Lab 4GC-MS (Deriv.)0.500.45908.50.050.15
Lab 5GC-MS (Deriv.)0.500.531069.20.040.12
Lab 6GC-MS (Deriv.)0.500.47947.80.060.20
Lab 7ELISA0.500.6513015.20.100.30
Lab 8ELISA0.500.7214418.50.150.45
Lab 9ELISA0.500.6813616.80.120.35
Lab 10HPLC-MS/MS0.500.501005.50.010.03

Note: This data is for illustrative purposes and is based on typical performance characteristics of the analytical methods.

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the comparability of results in an inter-laboratory study.

General Sample Preparation (Water Matrix)
  • Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter.

  • pH Adjustment: Adjust the sample pH to the optimal range for the chosen extraction method (typically neutral to slightly acidic).

  • Internal Standard Spiking: Spike a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled this compound) into the sample.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by reagent water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

HPLC-MS/MS Analysis
  • Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and the internal standard for quantification and confirmation.

GC-MS Analysis (with Derivatization)
  • Derivatization: The extract from the sample preparation step needs to be derivatized to increase the volatility of this compound. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

    • Evaporate the reconstituted sample to dryness.

    • Add the derivatization agent and a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes).

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An appropriate temperature gradient to separate the analyte from matrix components.

    • Mass Spectrometer: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

ELISA Analysis
  • Follow the manufacturer's instructions for the specific ELISA kit being used.[9]

  • General Steps:

    • Add standards, controls, and samples to the antibody-coated microtiter plate wells.

    • Add the enzyme-conjugated this compound.

    • Incubate for a specified time to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution, which will react with the bound enzyme to produce a color.

    • Stop the reaction and measure the absorbance using a microplate reader.

    • Calculate the concentration of this compound in the samples based on a standard curve.

Atrazine Metabolism and the Role of this compound

The following diagram illustrates the simplified metabolic pathway of atrazine, highlighting the formation of this compound.

Atrazine Metabolism Atrazine Atrazine Deethylatrazine Deethylatrazine (DEA) Atrazine->Deethylatrazine Dealkylation Deisopropylatrazine Deisopropylatrazine (DIA) Atrazine->Deisopropylatrazine Dealkylation Hydroxyatrazine This compound Atrazine->Hydroxyatrazine Hydrolysis Didealkylatrazine Didealkylatrazine (DDA) Deethylatrazine->Didealkylatrazine Dealkylation Deisopropylatrazine->Didealkylatrazine Dealkylation

Caption: Simplified metabolic pathway of atrazine.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of this compound measurement. By adopting standardized protocols and participating in proficiency testing schemes, laboratories can enhance the reliability and comparability of their analytical data. The choice of analytical method should be based on the specific requirements of the study, considering factors such as sensitivity, specificity, cost, and sample throughput. For definitive quantification, chromatographic methods coupled with mass spectrometry are recommended, while immunoassays can serve as valuable screening tools.

References

Degradation of 2-Hydroxyatrazine Across Diverse Soil Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-hydroxyatrazine degradation rates in different soil types, supported by experimental data. This compound is the primary and most persistent metabolite of the widely used herbicide atrazine (B1667683). Understanding its fate in the soil is crucial for environmental risk assessment and the development of effective bioremediation strategies. While atrazine itself is known to degrade in soil, its transformation to this compound represents a critical step in its environmental persistence. This metabolite can be more stable than the parent compound, posing a long-term risk to soil and water quality.

Comparative Persistence of this compound in Soil

The degradation of this compound in soil is a complex process influenced by a multitude of factors including soil type, organic matter content, pH, and microbial activity. The following table summarizes the observed persistence of this compound from various studies. It is important to note that direct comparative studies on the degradation rates of this compound across a wide range of soil types are limited. The data presented here reflects the long-term persistence of this metabolite.

Soil Type/ConditionObservationReference
Not Specified (Laboratory Microcosm)33% of the initial applied concentration of hydroxyatrazine remained after 180 days of incubation in non-sterilized soil.
Field Lysimeter SoilThis compound was still detectable 22 years after the last application of atrazine, indicating very high persistence.[1]
S-triazine-adapted soilsHalf-life (T1/2) of hydroxyatrazine is estimated to be 6 days.
Non-adapted soilsHalf-life (T1/2) of hydroxyatrazine is estimated to be 60 days.
Dundee Silt LoamAfter 180 days of incubation, hydroxyatrazine was the predominant degradate of atrazine.[2]

Factors Influencing this compound Degradation

Several key factors govern the rate at which this compound degrades in the soil environment:

  • Microbial Activity: The primary mechanism for the breakdown of the triazine ring of this compound is microbial degradation.[3] Soil microorganisms utilize the compound as a source of carbon and nitrogen. The presence of a microbial community adapted to s-triazine herbicides can significantly accelerate degradation.

  • Soil pH: Soil pH affects both the chemical and biological degradation pathways. Atrazine hydrolysis to this compound is catalyzed by adsorption to soil surfaces and is enhanced at low pH.[4]

  • Organic Matter and Clay Content: Soils with higher organic matter and clay content tend to have a greater capacity for atrazine sorption.[4] This increased sorption can enhance the initial hydrolysis of atrazine to this compound.[4]

  • Moisture: Soil moisture is essential for microbial activity and can influence the rate of degradation.

Experimental Protocols

The following section details a generalized experimental protocol for determining the degradation rate of this compound in soil, based on common methodologies found in the scientific literature.

Objective: To determine the degradation rate and half-life of this compound in different soil types under controlled laboratory conditions.
Materials:
  • Test soils with varying physicochemical properties (e.g., sandy loam, clay loam, silt loam).

  • Radiolabeled ¹⁴C-2-hydroxyatrazine (uniformly ring-labeled).

  • Non-labeled analytical standard of this compound.

  • Scintillation vials and scintillation cocktail.

  • CO₂ traps (e.g., vials containing NaOH solution).

  • Incubator.

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector and/or a mass spectrometer (LC-MS).

  • Solvents for extraction (e.g., acetonitrile (B52724), methanol).

Methodology:
  • Soil Characterization: Thoroughly characterize each soil type for properties such as pH, organic carbon content, texture (sand, silt, clay percentages), and microbial biomass.

  • Microcosm Setup:

    • Prepare soil microcosms by placing a known amount of sieved, fresh soil (e.g., 50 g dry weight equivalent) into incubation flasks.

    • Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water holding capacity).

    • Spike the soil with a solution of ¹⁴C-2-hydroxyatrazine to achieve a desired concentration. A non-labeled this compound solution can be used if the analytical method has sufficient sensitivity.

    • Include sterile control microcosms for each soil type to differentiate between biotic and abiotic degradation. Sterilization can be achieved by autoclaving or gamma irradiation.

    • Incorporate CO₂ traps into the incubation flasks to capture evolved ¹⁴CO₂ resulting from the mineralization of the triazine ring.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 180 days).

    • Periodically collect samples from the CO₂ traps to quantify the evolved ¹⁴CO₂ using liquid scintillation counting.

  • Sampling and Extraction:

    • At designated time intervals (e.g., 0, 7, 14, 30, 60, 90, 120, 180 days), destructively sample triplicate microcosms for each soil type.

    • Extract the soil samples with an appropriate solvent (e.g., acetonitrile or methanol) to recover this compound and its degradation products.

  • Analysis:

    • Analyze the soil extracts using HPLC with radiometric detection to quantify the concentration of ¹⁴C-2-hydroxyatrazine and its radiolabeled metabolites. LC-MS can be used for the identification and quantification of non-labeled compounds.

  • Data Analysis:

    • Calculate the concentration of this compound remaining in the soil at each time point.

    • Determine the degradation kinetics by fitting the data to an appropriate model (e.g., first-order kinetics).

    • Calculate the half-life (T₁/₂) of this compound in each soil type.

    • Quantify the extent of mineralization by measuring the cumulative ¹⁴CO₂ evolved.

Degradation Pathway and Experimental Workflow

The degradation of atrazine in soil primarily proceeds through hydrolysis to form this compound. This metabolite can then be further degraded by microorganisms through the cleavage of the triazine ring, eventually leading to the formation of ammeline, cyanuric acid, and ultimately, carbon dioxide and ammonia.

G cluster_0 Experimental Setup cluster_1 Monitoring & Analysis cluster_2 Data Interpretation soil_collection Soil Collection & Characterization (pH, Organic Matter, Texture) microcosm_prep Microcosm Preparation (Soil, Moisture Adjustment) soil_collection->microcosm_prep spiking Spiking with 14C-2-Hydroxyatrazine microcosm_prep->spiking incubation Incubation (Controlled Temperature & Time) spiking->incubation co2_trapping 14CO2 Trapping (Mineralization) incubation->co2_trapping extraction Solvent Extraction incubation->extraction hplc HPLC-Radiodetector/LC-MS (Quantification) extraction->hplc kinetics Degradation Kinetics (Half-life Calculation) hplc->kinetics pathway Pathway Identification hplc->pathway Degradation_Pathway Atrazine Atrazine Hydroxyatrazine This compound Atrazine->Hydroxyatrazine Hydrolysis Dealkylated_Hydroxyatrazine Dealkylated Hydroxyatrazine Metabolites Hydroxyatrazine->Dealkylated_Hydroxyatrazine Microbial Dealkylation Ammeline Ammeline Dealkylated_Hydroxyatrazine->Ammeline Microbial Degradation Cyanuric_Acid Cyanuric Acid Ammeline->Cyanuric_Acid Microbial Hydrolysis CO2_NH3 CO2 + NH3 Cyanuric_Acid->CO2_NH3 Ring Cleavage

References

Atrazine vs. 2-Hydroxyatrazine: A Comparative Analysis of Soil Adsorption and Desorption

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the contrasting soil behaviors of the herbicide atrazine (B1667683) and its primary metabolite, 2-hydroxyatrazine, supported by experimental data and detailed protocols.

Atrazine, a widely utilized herbicide in agriculture, and its principal degradation product, this compound (HA), exhibit distinct behaviors in the soil environment.[1] Understanding the adsorption and desorption characteristics of these compounds is crucial for predicting their environmental fate, including their potential for leaching into groundwater, bioavailability, and overall persistence.[2][3] This guide provides an objective comparison of their performance, supported by experimental data from various studies.

Key Differences in Soil Interaction

The fundamental difference in the chemical structures of atrazine and this compound—specifically, the substitution of a chlorine atom in atrazine with a hydroxyl group in this compound—profoundly influences their interaction with soil particles.[4] Generally, this compound demonstrates significantly stronger adsorption to soil and is less prone to desorption compared to its parent compound, atrazine.[4][5] This suggests that this compound is less mobile and more persistent in the soil matrix.[1][3]

The mechanisms governing their sorption differ. While atrazine's adsorption is influenced by factors like hydrophobic interactions and interactions with soil organic matter, this compound's sorption is more complex.[6][7] The hydroxyl group allows for stronger binding through mechanisms such as cation exchange and interactions with clay surfaces, particularly in soils with higher organic matter and clay content, and at lower pH levels.[1]

Comparative Adsorption Data

The adsorption of both compounds to soil is often quantified using the Freundlich isotherm model, which yields the Freundlich adsorption coefficient (Kf).[2][4][6] A higher Kf value indicates stronger adsorption. Another common metric is the organic carbon-normalized partition coefficient (Koc), which helps to compare the adsorption of different compounds across various soils by accounting for the organic carbon content.

Below is a summary of adsorption coefficients for atrazine and this compound from various studies.

CompoundSoil TypepHKf (µg1-1/n L1/n g-1)Koc (L kg-1)Reference
Atrazine Plano Silt Loam6.13.7---INVALID-LINK--[4]
Plano Silt Loam4.56.1---INVALID-LINK--[4]
Waukegan Silt Loam6.13.7---INVALID-LINK--[4]
Waukegan Silt Loam4.06.1---INVALID-LINK--[4]
Levy Wetland Soil-38.6 (Kd)440--INVALID-LINK--[8]
Red-Yellow Latosol (Horizon A)-2.592143.81--INVALID-LINK--[2][9]
This compound Plano Silt Loam6.125---INVALID-LINK--[4]
Plano Silt Loam4.558---INVALID-LINK--[4]
Waukegan Silt Loam6.125---INVALID-LINK--[4]
Waukegan Silt Loam4.058---INVALID-LINK--[4]
Levy Wetland Soil-109.7 (Kd)1500--INVALID-LINK--[8]

Comparative Desorption Data

Desorption studies reveal the reversibility of the adsorption process. Hysteresis is a phenomenon where the desorption isotherm does not follow the same path as the adsorption isotherm, indicating that some of the adsorbed chemical is not easily released back into the soil solution.[4] For both atrazine and its metabolite, desorption is often characterized by hysteresis.[4][8] However, desorption of this compound is generally negligible, indicating a very strong and potentially irreversible binding to the soil.[4]

CompoundSoil TypepHDesorption CharacteristicsReference
Atrazine Plano Silt Loam6.1Desorbed into soil solution--INVALID-LINK--[4]
Waukegan Silt Loam6.1Desorbed into soil solution--INVALID-LINK--[4]
Levy Wetland Soil-~24% of adsorbed amount desorbed--INVALID-LINK--[8]
This compound Plano Silt Loam6.1Negligible desorption--INVALID-LINK--[4]
Waukegan Silt Loam6.1Negligible desorption--INVALID-LINK--[4]
Levy Wetland Soil-~16% of adsorbed amount desorbed--INVALID-LINK--[8]

Experimental Protocols: Batch Equilibrium Method

The data presented above are typically generated using the batch equilibrium method.[2][3][5] This technique allows for the determination of adsorption and desorption isotherms.

1. Soil Preparation:

  • Soil samples are collected, air-dried, and sieved (typically through a 2-mm sieve).

  • Physicochemical properties of the soil, such as pH, organic carbon content, and texture, are determined.

2. Adsorption Experiment:

  • A known mass of soil (e.g., 2-5 grams) is placed into a series of centrifuge tubes.[3][10]

  • A background electrolyte solution (e.g., 0.01 M CaCl2) containing varying concentrations of the test compound (atrazine or this compound) is added to the tubes.[3][10] The CaCl2 solution helps to maintain a constant ionic strength and mimics the soil solution.

  • The tubes are sealed and agitated on a shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.[3]

  • After equilibration, the tubes are centrifuged to separate the solid and liquid phases.[3][10]

  • An aliquot of the supernatant is collected, and the concentration of the compound in the solution (Ce) is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).[2][10]

  • The amount of compound adsorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution.[4]

3. Desorption Experiment:

  • Following the adsorption experiment, a portion of the supernatant is removed from each tube and replaced with a fresh background electrolyte solution (without the test compound).[10]

  • The tubes are then subjected to the same shaking and centrifugation process as in the adsorption step.[10]

  • The concentration of the desorbed compound in the supernatant is measured. This process can be repeated for several cycles to assess the extent of desorption over time.

4. Data Analysis:

  • The adsorption and desorption data are fitted to isotherm models, most commonly the Freundlich equation: Cs = Kf * Ce1/n where Kf and 1/n are empirical constants that describe the adsorption capacity and intensity, respectively.[4]

Visualization of Experimental Workflow

AdsorptionDesorptionWorkflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_analysis Data Analysis Soil_Sample Collect & Sieve Soil Equilibrate Add Soil & Solution to Tubes Equilibrate (e.g., 24h shaking) Soil_Sample->Equilibrate Analyte_Sol Prepare Analyte Solutions (Atrazine or HA in 0.01M CaCl2) Analyte_Sol->Equilibrate Centrifuge_Ads Centrifuge Equilibrate->Centrifuge_Ads Analyze_Ads Analyze Supernatant (Ce) (HPLC) Centrifuge_Ads->Analyze_Ads Replace_Sol Replace Supernatant with Fresh CaCl2 Centrifuge_Ads->Replace_Sol Soil Pellet Calculate_Ads Calculate Adsorbed Amount (Cs) Analyze_Ads->Calculate_Ads Equilibrate_Des Equilibrate (e.g., 24h shaking) Replace_Sol->Equilibrate_Des Centrifuge_Des Centrifuge Equilibrate_Des->Centrifuge_Des Analyze_Des Analyze Supernatant Centrifuge_Des->Analyze_Des Calculate_Des Calculate Desorbed Amount Analyze_Des->Calculate_Des Plot_Isotherm Plot Adsorption Isotherm (Cs vs. Ce) Calculate_Ads->Plot_Isotherm Fit_Model Fit to Freundlich Model (Determine Kf, 1/n) Plot_Isotherm->Fit_Model Plot_Des_Isotherm Plot Desorption Isotherm Calculate_Des->Plot_Des_Isotherm

Caption: Workflow for a typical batch equilibrium experiment.

Conclusion

The available experimental data consistently demonstrate that this compound has a much higher affinity for soil particles and is significantly less mobile than atrazine. Its strong adsorption and negligible desorption suggest that once formed, this compound is likely to be sequestered in the soil, reducing its potential for leaching but possibly contributing to its long-term persistence in the terrestrial environment.[1][4] These contrasting behaviors are critical for developing accurate environmental fate models and risk assessments for atrazine and its metabolites. Researchers should consider the specific soil properties, such as organic matter content and pH, when evaluating the potential environmental impact of these compounds.

References

Atrazine and its Metabolite 2-Hydroxyatrazine in Surface Water: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the relative concentrations and analytical methodologies for atrazine (B1667683) and its primary degradation product, 2-hydroxyatrazine, in surface water environments.

Atrazine, a widely used herbicide, undergoes transformation in the environment, leading to the formation of various metabolites. Among these, this compound is a significant degradation product resulting from the hydrolysis of the chlorine atom on the triazine ring. Understanding the relationship between the concentrations of the parent compound, atrazine, and its metabolite, this compound, is crucial for assessing the environmental fate and potential impact of atrazine use. This guide provides a comparative analysis of their concentrations in surface water, supported by experimental data and detailed methodologies.

Comparative Analysis of Atrazine and this compound Concentrations

Studies investigating agricultural runoff have provided quantitative data on the co-occurrence of atrazine and this compound in surface water. The concentrations of both compounds can vary significantly depending on factors such as the timing and rate of atrazine application, rainfall events, and the specific characteristics of the watershed.

A key study conducted in a highly agricultural watershed in south-central Nebraska provides a direct comparison of atrazine and this compound concentrations in agricultural runoff. The findings from this study are summarized in the table below.

Sample Collection DateAtrazine (ppb)This compound (ppb)Molar Concentration Ratio (this compound/Atrazine)
June 24, 1994 (First Runoff Event)8.2 - 15.10.25 - 2.7Consistent across samples
July 5, 1994 (Second Runoff Event)Similar to first event8-10 times lower than first eventSignificantly lower

Table 1: Concentrations of Atrazine and this compound in Agricultural Runoff Samples. Data sourced from Cai et al. (1996).[1]

The data indicates that while atrazine is present at higher concentrations, this compound is also readily detectable in surface water following runoff events.[1] Notably, the levels of this compound were observed to be significantly lower in the second runoff event, which occurred 12 days after the first, while atrazine levels remained comparable.[2] This suggests differences in the transport and persistence of the two compounds. The lower water solubility and higher soil sorption capacity of this compound compared to atrazine may contribute to its lower concentrations in runoff water.[2]

While the aforementioned study found higher concentrations of atrazine than this compound in surface water, it is important to note that in soil and sediment, the opposite can be true. Research by the U.S. Geological Survey has shown that concentrations of hydroxyatrazine can be "considerably greater" than those of atrazine in soils and sediments.[3] This is attributed to the enhanced hydrolysis of atrazine to hydroxyatrazine when sorbed to soil particles, particularly in soils with high organic matter and low pH.[3]

Experimental Protocols

The accurate quantification of atrazine and this compound in surface water requires sensitive and specific analytical methods. The following is a summary of the experimental protocol used in the study by Cai et al. (1996) for the simultaneous determination of atrazine and this compound in agricultural runoff.

Sample Collection and Preparation:

  • Sample Collection: Agricultural surface water samples were collected following two major runoff events.

  • Internal Standards: ¹³C₃-labeled atrazine and ¹³C₃-labeled this compound were added to the water samples as internal standards to ensure accurate quantification.

  • Solid-Phase Extraction (SPE): The water samples were passed through a carbon black cartridge to extract and concentrate the analytes.[1]

Analytical Method:

  • Chromatography: The sample extracts were analyzed using liquid chromatography (LC).

  • Detection: Detection and quantification were performed using fast atom bombardment-high resolution mass spectrometry (FAB-HRMS).[1]

This method allows for the sensitive and simultaneous determination of both atrazine and its hydroxy metabolite in complex water matrices.

Environmental Transformation Pathway

The primary transformation pathway from atrazine to this compound in the environment is through hydrolysis. This chemical reaction involves the replacement of the chlorine atom on the triazine ring with a hydroxyl group. This process can be microbially mediated or occur abiotically, and it is a key step in the detoxification of atrazine as this compound is considered to be less toxic.

Atrazine_Transformation Atrazine Atrazine Hydroxyatrazine This compound Atrazine->Hydroxyatrazine Hydrolysis

Transformation of Atrazine to this compound.

References

Comparison of extraction efficiencies for 2-Hydroxyatrazine from soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for extracting 2-hydroxyatrazine, a primary degradation product of the herbicide atrazine (B1667683), from soil matrices. The efficiency of extraction is a critical first step in the accurate quantification of this compound in environmental and agricultural research. This document summarizes quantitative data from several studies, details the experimental protocols, and provides a visual representation of the general extraction workflow.

Comparison of Extraction Efficiencies

The selection of an appropriate extraction method for this compound from soil depends on a balance of factors including extraction efficiency, sample throughput, solvent consumption, and the specific characteristics of the soil matrix. Below is a summary of reported recovery efficiencies for different techniques. It is important to note that direct comparison can be challenging due to variations in soil types, fortification levels, and analytical methods used in different studies.

Extraction MethodSolvent SystemSoil TypeFortification LevelRecovery (%)Reference
Solid-Phase Extraction (SPE)Ethyl acetate (B1210297) followed by Dichloromethane/Methanol (B129727) (7:3, v/v)Not Specified (Pore Water)0.74 to 0.82 µg/L77[1]
Mechanical ShakingMethanol:WaterLoam0.01 ppm to 1 ppm>60 (for dealkylated metabolites)[2][3]
SonicationAcetonitrile (B52724):WaterLoam0.01 ppm to 1 ppm>60 (for dealkylated metabolites)[2][3]
Supercritical Fluid Extraction (SFE)CO₂ with co-solvents (e.g., acetone (B3395972), acetone:water)Fine sandy loam and othersNot Specified>80 (for atrazine)[4][5]
Microwave-Assisted Extraction (MAE)Aqueous SDS 0.06% (m/v)Not Specified0.05 to 10.0 mg/L82.0 - 94.0 (for atrazine)[6]
Microwave-Assisted Extraction (MAE)Ethyl AcetateNot Specified10, 20 and 50 µg·L-1Not specified for this compound[7]

Note: While some studies focus on atrazine or its other metabolites, the data provides valuable insights into the potential efficiencies for the structurally similar this compound. Recoveries for dealkylated metabolites are included as they are often co-extracted with this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction studies. The following are summaries of the protocols used in the cited studies.

Solid-Phase Extraction (SPE)

This method is suitable for extracting analytes from soil pore water.

  • Sample Preparation: Soil pore water is passed through a graphitized carbon-black SPE cartridge.

  • Elution: The cartridge is dried, and the adsorbed analytes are eluted sequentially with ethyl acetate and a dichloromethane/methanol mixture (7:3, v/v).

  • Analysis: The eluate is then typically concentrated and analyzed, often after a derivatization step, using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Mechanical Shaking

A conventional and widely used extraction technique.

  • Extraction: Soil samples are agitated with a solvent mixture, such as methanol and water, using a mechanical wrist-action shaker for a specified duration (e.g., 1 hour).[2][3]

  • Cleanup: The resulting extract often requires a cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering substances before analysis.[2][3]

  • Analysis: The cleaned extract is then analyzed by methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Gas Chromatography (GC).[2]

Sonication

This method utilizes ultrasonic waves to enhance the extraction process.

  • Extraction: Soil samples are suspended in a solvent, typically acetonitrile and water, and subjected to ultrasonic waves in a sonication bath.[2][3]

  • Cleanup: Similar to mechanical shaking, a subsequent SPE cleanup step is often necessary to purify the extract.[2][3]

  • Analysis: The final extract is analyzed using appropriate analytical instrumentation.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses supercritical fluids, most commonly carbon dioxide, as the extraction solvent.

  • Principle: Supercritical CO₂ offers high diffusivity and low viscosity, allowing for efficient penetration into the soil matrix.[8] Co-solvents like acetone or methanol are often added to modify the polarity of the supercritical fluid and enhance the extraction of more polar compounds like this compound.[4]

  • Procedure: The soil sample is placed in an extraction vessel, and supercritical CO₂, with or without a co-solvent, is passed through it. The extracted analytes are then collected by depressurizing the fluid and trapping the compounds.[8]

  • Advantages: SFE is characterized by short extraction times and reduced consumption of organic solvents.[8]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and soil sample, accelerating the extraction process.

  • Procedure: The soil sample is mixed with an extraction solvent in a microwave-transparent vessel. The vessel is then heated in a microwave oven under controlled temperature and time settings.[6][7]

  • Solvents: A variety of solvents can be used, including aqueous solutions of surfactants like sodium dodecyl sulphate (SDS) or organic solvents like ethyl acetate.[6][7]

  • Advantages: MAE significantly reduces extraction time and solvent consumption compared to conventional methods.[9][10]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from soil samples.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Soil_Sample Soil Sample Collection Sieving Sieving & Homogenization Soil_Sample->Sieving Solvent_Addition Solvent Addition Sieving->Solvent_Addition Extraction_Method Extraction Method (Shaking, Sonication, SFE, MAE) Filtration Filtration Extraction_Method->Filtration Solvent_Addition->Extraction_Method SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Filtration->SPE_Cleanup Concentration Concentration SPE_Cleanup->Concentration Analysis Analytical Instrumentation (GC-MS, LC-MS, ELISA) Concentration->Analysis

References

Atrazine vs. 2,4-D: A Comparative Guide to Associated Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxidative stress markers associated with exposure to two widely used herbicides, atrazine (B1667683) and 2,4-dichlorophenoxyacetic acid (2,4-D). The information is compiled from various experimental studies to assist researchers in understanding the toxicological profiles of these compounds and in the development of potential therapeutic interventions.

Executive Summary

Both atrazine and 2,4-D are known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify them. However, the specific markers affected and the magnitude of the effects can differ. This guide presents a comparative analysis of key oxidative stress markers, including products of lipid peroxidation and DNA damage, as well as the activity of primary antioxidant enzymes. Detailed experimental protocols for the measurement of these markers and diagrams of the proposed signaling pathways are also provided.

Quantitative Data on Oxidative Stress Markers

The following tables summarize the quantitative data from studies investigating the effects of atrazine and 2,4-D on various oxidative stress markers.

Table 1: Comparison of Lipid Peroxidation and DNA Damage Markers

MarkerAtrazine Exposure2,4-D ExposureComparative InsightsKey Study (Organism/Model)
Malondialdehyde (MDA) No significant association observed in human studies.[1]No significant association observed in human studies.[1]Neither herbicide was strongly associated with increased urinary MDA in a direct human comparison study.[1]Lerro et al., 2017 (Human)
8-hydroxy-2'-deoxyguanosine (8-OHdG) Limited evidence of association in human studies.[1]Associated with elevated levels in human studies (a five-fold increase in urinary 2,4-D was associated with an 11% increase in 8-OHdG).[1]2,4-D shows a more consistent association with this marker of oxidative DNA damage in humans compared to atrazine.[1]Lerro et al., 2017 (Human)
8-isoprostaglandin-F2α (8-isoPGF) No association observed in human studies.[1]Associated with elevated levels in human studies (a five-fold increase in urinary 2,4-D was associated with a 14% increase in 8-isoPGF).[1]2,4-D exposure is linked to increased lipid peroxidation as indicated by 8-isoPGF levels in humans, an effect not observed with atrazine in the same study.[1]Lerro et al., 2017 (Human)

Table 2: Comparison of Antioxidant Enzyme Activity

EnzymeAtrazine Exposure2,4-D ExposureComparative InsightsKey Study (Organism/Model)
Superoxide Dismutase (SOD) Decreased activity observed in mice.Stimulated activity observed in potato tuber calli, with a ~50% increase.The herbicides appear to have opposing effects on SOD activity in different biological systems, with atrazine showing inhibition and 2,4-D showing stimulation. Direct comparative studies in the same model are needed for a definitive conclusion.Sharma et al., 2007 (Mice); Peixoto et al., 2008 (Potato Tuber Calli)
Catalase (CAT) Decreased activity observed in mice.Stimulated activity observed in potato tuber calli, with a dose-dependent increase.Similar to SOD, the available data suggests contrasting effects of the two herbicides on CAT activity in different models.Sharma et al., 2007 (Mice); Peixoto et al., 2008 (Potato Tuber Calli)
Glutathione Peroxidase (GPx) Decreased activity observed in testicular interstitial cells of rats.[2]Data from direct comparative studies is limited.Atrazine has been shown to decrease GPx activity. More research is needed to compare this with the effect of 2,4-D.Koprivska et al., 2012 (Rat)

Signaling Pathways and Mechanisms of Oxidative Stress

The induction of oxidative stress by atrazine and 2,4-D involves distinct cellular mechanisms. The following diagrams illustrate the proposed signaling pathways.

Atrazine_Oxidative_Stress_Pathway Atrazine Atrazine Mitochondria Mitochondrial Dysfunction Atrazine->Mitochondria impairs electron transport chain P450 Cytochrome P450 Activation Atrazine->P450 ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Stat3 Stat3 Activation ROS->Stat3 Nrf2 Nrf2 Activation ROS->Nrf2 Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage P450->ROS Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response upregulates antioxidant enzymes Two4D_Oxidative_Stress_Pathway Two4D 2,4-D Herbicidal_Action Herbicidal Action (Auxin Mimic) Two4D->Herbicidal_Action Actin_Cytoskeleton Actin Cytoskeleton Disruption Herbicidal_Action->Actin_Cytoskeleton Peroxisome Peroxisomal Acyl-CoA Oxidase Herbicidal_Action->Peroxisome ROS ↑ Reactive Oxygen Species (ROS) Actin_Cytoskeleton->ROS Peroxisome->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage

References

Atrazine and its Metabolite, 2-Hydroxyatrazine: A Comparative Analysis of Soil Core Concentration Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of atrazine (B1667683) and its primary metabolite, 2-hydroxyatrazine, with a focus on their concentration profiles in soil cores. Atrazine, a widely used herbicide, undergoes degradation in the soil, with hydroxylation being a key detoxification pathway, leading to the formation of this compound.[1][2][3] Understanding the distribution and persistence of these two compounds in the soil column is crucial for assessing long-term environmental impact and potential for groundwater contamination. This document summarizes key experimental findings, details analytical methodologies, and presents visual workflows to aid in research and analysis.

Comparative Analysis of Soil Core Concentrations

The concentration of atrazine and this compound in soil is influenced by numerous factors including soil type, pH, organic matter content, and microbial activity.[2][4][5] Long-term studies have shown that even decades after its application has ceased, atrazine and its metabolites can persist in the soil profile.[6]

A study conducted on a gleyic cambisol field 21 years after the ban of atrazine revealed that atrazine concentrations were highest in the topsoil layers (0.15–0.2 µg/kg) and decreased with depth (0.01–0.02 µg/kg in the lowermost layer).[7] In contrast, this compound concentrations did not decrease as sharply with depth, suggesting a higher sorption potential to soil particles, particularly clay.[7]

Another study investigating the residual characteristics of atrazine and its metabolites in Liaoning Province, China, from 2014 to 2020 found average soil concentrations of 5.72 µg/kg for atrazine and 2.81 µg/kg for this compound.[8]

The following table summarizes the concentration profiles of atrazine and this compound from a long-term study on a Krauthausen gleyic cambisol, 21 years after the last atrazine application.

Soil Depth (cm)Atrazine (µg/kg)This compound (µg/kg)
0-300.15 - 0.20Not specified
30-3000.01 - 0.02Concentrations did not decrease as strongly as atrazine

Data extracted from a study on a gleyic cambisol field.[6][7]

Experimental Protocols

Accurate determination of atrazine and this compound concentrations in soil requires robust analytical methods. The following protocols outline common procedures for extraction and analysis.

Accelerated Solvent Extraction (ASE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method was utilized in a study analyzing soil cores 21 years after an atrazine ban.[6]

  • Soil Sample Preparation: Soil cores are sectioned into different depth layers.

  • Extraction: Atrazine and this compound residues are extracted from the soil samples using accelerated solvent extraction (ASE). Optimal parameters for atrazine extraction were found to be 100°C and 206.8 bar.[7]

  • Analysis: The extracted analytes are then analyzed using liquid chromatography–tandem mass spectrometry (LC-MS/MS).[6] The retention time for atrazine in one such analysis was 32.14 minutes.[6]

  • Recoveries: Extraction recoveries for this method were reported to be 103% and 108% for atrazine at 0.1 and 1.0 µg/kg, respectively. For this compound, recoveries were 91.3% and 98.0% at the same concentrations.[7]

Solid-Phase Extraction (SPE) and Gas Chromatography/Mass Spectrometry (GC/MS)

This method is suitable for the determination of atrazine and its degradation products in soil pore water.[9]

  • Isolation: Analytes are isolated from the soil pore water matrix by extraction onto a graphitized carbon-black solid-phase extraction (SPE) cartridge.[9]

  • Elution: The adsorbed analytes are removed from the dried cartridge by elution with ethyl acetate (B1210297) followed by a dichloromethane/methanol mixture.[9]

  • Derivatization: The extracts are solvent-exchanged into acetonitrile, evaporated, and then derivatized using N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide.[9]

  • Analysis: The derivatized extracts are analyzed by capillary-column gas chromatography/electron-impact mass spectrometry (GC/MS) in scan mode.[9]

  • Detection Limits: Estimated method detection limits range from 0.03 to 0.07 µg/L.[9]

Visualizing Key Processes

To better illustrate the relationships and workflows involved in the analysis of atrazine and this compound in soil, the following diagrams are provided.

Atrazine_Degradation_Pathway Atrazine Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) Hydroxyatrazine This compound (2-hydroxy-4-ethylamino-6-isopropylamino-s-triazine) Atrazine->Hydroxyatrazine Chemical Hydrolysis / Microbial Degradation Deethylatrazine Deethylatrazine (DEA) Atrazine->Deethylatrazine Microbial N-dealkylation Deisopropylatrazine Deisopropylatrazine (DIA) Atrazine->Deisopropylatrazine Microbial N-dealkylation Cyanuric_Acid Cyanuric Acid Hydroxyatrazine->Cyanuric_Acid Further Degradation Deethylatrazine->Cyanuric_Acid Further Degradation Deisopropylatrazine->Cyanuric_Acid Further Degradation

Caption: Atrazine degradation pathway in soil.

Soil_Core_Analysis_Workflow A Soil Core Sampling B Sectioning of Soil Core by Depth A->B C Accelerated Solvent Extraction (ASE) or Solid-Phase Extraction (SPE) B->C D LC-MS/MS or GC/MS Analysis C->D E Quantification of Atrazine & this compound D->E F Concentration Profile Generation E->F

Caption: Experimental workflow for soil core analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: A Step-by-Step Guide to the Proper Disposal of 2-Hydroxyatrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols for chemical reagents is paramount. This guide provides essential, immediate, and procedural information for the proper disposal of 2-hydroxyatrazine, a metabolite of the widely used herbicide atrazine. Following these steps will ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While this compound itself may not be classified as a hazardous substance under all regulations, it is often handled in solutions with hazardous solvents, and the parent compound, atrazine, is known to be very toxic to aquatic life.[1] Therefore, caution is advised.

Minimum PPE Requirements:

  • Chemical-resistant gloves: Nitrile gloves are a suitable choice.

  • Safety goggles or a face shield: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

All handling of this compound, particularly if it is in a solid form that can generate dust or as a solution that can create aerosols, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Hazard Summary for this compound and Common Solvents

For quick reference, the table below summarizes the key hazard classifications associated with this compound and common solvents in which it may be dissolved. This information is critical for assessing risks and implementing appropriate handling procedures.

ChemicalGHS Hazard ClassificationKey Hazards
This compound Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[2]May be harmful if swallowed, inhaled, or absorbed through the skin.[2] May cause eye and skin irritation.[2]
Atrazine (Parent Compound) Acute toxicity, Skin sensitization, Specific target organ toxicity (repeated exposure), Hazardous to the aquatic environment (acute and chronic).[1]Very toxic to aquatic life with long-lasting effects.[1] May cause an allergic skin reaction. May cause damage to organs (Heart) through prolonged or repeated exposure if swallowed. Reproductive harm.[1]
Methanol Flammable liquids, Acute toxicity (oral, dermal, inhalation), Specific target organ toxicity (single exposure).[4]Highly flammable liquid and vapor.[4][5] Toxic if swallowed, in contact with skin, or if inhaled.[4][5] Causes damage to organs (central nervous system, visual organs).[4]
Acetonitrile Flammable liquids, Acute toxicity (oral, dermal, inhalation), Serious eye irritation.[6]Highly flammable liquid and vapor.[6] Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes serious eye irritation.[6]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

1. Waste Identification and Segregation:

  • Clearly label a dedicated and compatible waste container (e.g., glass or high-density polyethylene) as "Hazardous Waste: this compound".[3]

  • Ensure the container has a secure, leak-proof lid.[3]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Accumulation:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The SAA should be a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[1][3]

  • Keep the waste container closed at all times, except when adding waste.[2][3]

3. Handling of Spills and Contaminated Materials:

  • For solid spills: Carefully sweep up the material, avoiding dust formation, and place it in the designated hazardous waste container.[1][2]

  • For liquid spills: Use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product.[5] Place the absorbent material into the hazardous waste container.[5]

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, are considered contaminated and must be disposed of as hazardous waste.[2][3] Place these items in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.[3]

4. Container Rinsing and Disposal:

  • For empty containers of this compound, it is best practice to triple-rinse them.[7]

  • The rinsate (the liquid from rinsing) should be collected and treated as hazardous waste, adding it to your this compound waste container.[7]

  • Once triple-rinsed and dry, the container can be disposed of according to your institution's and local regulations for non-hazardous lab glass or plastic.[7]

5. Arranging for Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][8]

  • Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.[3]

  • Always follow all institutional, local, state, and federal regulations for the final disposal of the chemical waste at an approved waste disposal facility.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Contamination Occurs ppe->spill solid_spill Solid Spill: Sweep and containerize spill->solid_spill Solid liquid_spill Liquid Spill: Absorb and containerize spill->liquid_spill Liquid contaminated_materials Dispose of Contaminated Materials (Gloves, tips, etc.) in Hazardous Waste spill->contaminated_materials Contaminated Items waste_container Place Waste in Labeled, Sealed Hazardous Waste Container solid_spill->waste_container liquid_spill->waste_container contaminated_materials->waste_container store Store in Designated Satellite Accumulation Area waste_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can effectively manage the disposal of this compound, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。